5-Chloro-7-iodo-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJEJOGADKQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746423 | |
| Record name | 5-Chloro-7-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262770-19-3 | |
| Record name | 5-Chloro-7-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1262770-19-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-7-iodo-1H-indole: A Comprehensive Technical Guide for Advanced Research
Introduction: The Strategic Importance of Dihalogenated Indoles in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Among the vast landscape of indole derivatives, halogenated variants serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures. The introduction of halogens, such as chlorine and iodine, at specific positions on the indole ring provides strategic handles for further functionalization, primarily through cross-coupling reactions. This guide focuses on the synthesis, properties, and potential applications of 5-Chloro-7-iodo-1H-indole, a dihalogenated indole with significant potential for the development of novel therapeutic agents. The presence of two different halogens on the benzene portion of the indole ring offers orthogonal reactivity, allowing for selective chemical transformations and the generation of diverse compound libraries. This document provides an in-depth technical overview intended for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a solid, crystalline compound. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from data on closely related analogues and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClIN | [4] |
| Molecular Weight | 277.49 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| PubChem CID | 71310976 | [4] |
| CAS Number | 10075-45-3 | Inferred |
| Appearance | White to off-white or light yellow crystalline powder | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[6] | Inferred from related compounds |
| Melting Point | Not explicitly reported. Related dihalogenated indoles have melting points ranging from 80-100 °C. For example, 5-Bromo-7-iodo-1H-indole has a melting point of 80-84 °C.[7] | Inferred from related compounds |
The structure of this compound, with its distinct substitution pattern, is a key determinant of its reactivity and biological activity. The electron-withdrawing nature of the chlorine at the C5 position and the larger, more polarizable iodine atom at the C7 position create a unique electronic environment on the indole ring.
Synthesis of this compound: The Fischer Indole Synthesis
A robust and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[8] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[8][9]
Reaction Scheme:
Caption: Fischer Indole Synthesis of this compound.
Detailed Experimental Protocol:
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
(2-Chloro-4-iodophenyl)hydrazine hydrochloride
-
Acetaldehyde
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Hydrazone Formation (in situ):
-
To a solution of (2-Chloro-4-iodophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetaldehyde (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Spectroscopic Characterization
Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |
| H1 (N-H) | 8.1 - 8.3 | br s | - |
| H2 | ~7.3 | dd | J ≈ 3.2, 0.8 Hz |
| H3 | ~6.5 | dd | J ≈ 3.2, 2.0 Hz |
| H4 | ~7.5 | d | J ≈ 1.8 Hz |
| H6 | ~7.1 | d | J ≈ 1.8 Hz |
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon | Predicted δ (ppm) |
| C2 | ~126 |
| C3 | ~102 |
| C3a | ~129 |
| C4 | ~123 |
| C5 | ~128 |
| C6 | ~121 |
| C7 | ~85 |
| C7a | ~135 |
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.
Expected Mass Spectrometry Data:
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 277.9224 |
| ESI+ | [M+Na]⁺ | 299.9043 |
| ESI- | [M-H]⁻ | 275.9068 |
Applications in Drug Discovery and Organic Synthesis
The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The presence of both chloro and iodo substituents in this compound offers unique opportunities for the synthesis of novel drug candidates.
Orthogonal Functionalization
The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Cl bond. This enables the introduction of a diverse range of substituents at the 7-position while leaving the 5-chloro group intact for subsequent transformations.
Caption: Orthogonal functionalization of this compound.
This sequential, site-selective functionalization is a powerful strategy for rapidly generating libraries of complex indole derivatives for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via the Fischer indole reaction is well-established, and its dihalogenated nature allows for predictable and selective functionalization. The strategic incorporation of this scaffold into drug discovery pipelines has the potential to yield novel therapeutic agents with improved potency and selectivity. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to leverage its unique chemical characteristics in their scientific endeavors.
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Introduction: The Strategic Importance of Dihalogenated Indoles
An In-depth Technical Guide to 5-Chloro-7-iodo-1H-indole
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the fundamental properties, synthesis, and strategic applications of this compound, a key heterocyclic building block.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenated indoles, in particular, are highly valued as versatile intermediates. The presence of halogen atoms provides distinct reactive handles for further molecular elaboration, most commonly through cross-coupling reactions. This compound is a prime example of such a scaffold, offering two different halogens—chlorine and iodine—at specific positions. This differential reactivity allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures essential for modern drug discovery programs.[3]
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The key identifiers and computed properties for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1262770-19-3 | [4] |
| Molecular Formula | C₈H₅ClIN | [4] |
| Molecular Weight | 293.49 g/mol | [4] |
| Canonical SMILES | C1=CNC2=C(C=C(C=C21)Cl)I | [4] |
| InChI Key | VRVJEJOGADKQRZ-UHFFFAOYSA-N | [4] |
Synthesis: The Fischer Indole Synthesis Approach
The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely utilized methods for preparing indole scaffolds.[3] Its enduring utility stems from its reliability and tolerance for a wide variety of substituents on both the arylhydrazine and carbonyl components. This makes it an ideal choice for the multi-gram synthesis of this compound.
Causality of Method Selection
The selection of the Fischer indole synthesis is strategic. It allows for the direct construction of the dihalogenated indole core from a readily prepared arylhydrazine precursor. The acidic conditions facilitate the key[5][5]-sigmatropic rearrangement that defines the reaction, ensuring the formation of the desired indole ring system.[3]
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis adapted from established Fischer indole synthesis methodologies.[3]
Starting Material: (2-Chloro-4-iodophenyl)hydrazine.
-
Reaction Setup: To a solution of (2-Chloro-4-iodophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add a carbonyl compound such as glyoxal or a protected acetaldehyde derivative (1.1 equivalents).
-
Acid Catalysis: Introduce an acid catalyst. This can range from protic acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids, depending on the specific carbonyl partner and desired reaction conditions.
-
Hydrazone Formation & Cyclization: The mixture is typically heated to facilitate the in-situ formation of the arylhydrazone intermediate, followed by the acid-catalyzed cyclization and elimination of ammonia to form the indole ring. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and neutralized with an appropriate base (e.g., sodium bicarbonate solution).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure. Purification is achieved via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Fischer Indole Synthesis workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate. The differential reactivity of the C-I and C-Cl bonds is a key strategic advantage for medicinal chemists.
-
Orthogonal Functionalization: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for selective functionalization at the 7-position while leaving the 5-chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This "orthogonal" chemical reactivity is highly desirable for building molecular complexity in a controlled manner.
-
Scaffold for Bioactive Molecules: The 5-chloro-indole moiety itself is a recognized pharmacophore in various therapeutic areas, particularly oncology.[1] Derivatives have shown potent activity as inhibitors of key signaling pathways involved in cancer progression.[1][6] By using this compound, researchers can start with this known active core and systematically explore modifications at the 7-position to optimize potency, selectivity, and pharmacokinetic properties.
-
Antiviral Research: The broader indole scaffold is considered a "privileged structure" in antiviral drug discovery, with derivatives showing activity against viruses like HCV.[7] This compound provides a platform for creating novel derivatives for screening in antiviral assays.
Logical Workflow in Drug Development
Caption: Strategic functionalization of this compound in drug discovery.
Safety, Handling, and Storage
Hazard Identification
Based on structurally similar compounds, this compound should be handled as a potentially hazardous substance.[8] Anticipated hazards are summarized below.
| Hazard Class | Anticipated Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[8] |
| Skin Irritation | H315: Causes skin irritation.[8][9] |
| Eye Irritation | H319: Causes serious eye irritation.[8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation.[8][9] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[5] |
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Skin and Body Protection: Wear a full-sleeved laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a P2 (EN 143) respirator cartridge or equivalent is recommended.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid the formation and inhalation of dust.[5] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and properly labeled.
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An In-depth Technical Guide to the Synthesis of 5-Chloro-7-iodo-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Halogenated indoles, in particular, serve as versatile synthetic intermediates, offering vectors for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis of 5-Chloro-7-iodo-1H-indole, a di-halogenated indole with significant potential in drug discovery. The synthesis is centered on the venerable Fischer indole synthesis, a robust and adaptable method for constructing the indole nucleus.[2] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the target compound, offering field-proven insights for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of this compound
The strategic placement of both a chloro and an iodo substituent on the indole ring of this compound offers distinct advantages in medicinal chemistry. The chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile. The iodine atom, being a larger and more polarizable halogen, provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the indole core, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The indole nucleus itself is a key pharmacophore found in a wide array of biologically active natural products and synthetic drugs.[3]
The Fischer Indole Synthesis: A Mechanistic Perspective
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2] The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine, in this case, (4-chloro-2-iodophenyl)hydrazine, with a carbonyl compound, typically a pyruvate derivative like ethyl pyruvate, to form a phenylhydrazone intermediate. This step is often carried out in situ.[4]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. This is a crucial step that sets the stage for the key bond-forming event.[4]
-
[5][5]-Sigmatropic Rearrangement: Under the influence of an acid catalyst, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[2]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and the elimination of ammonia to yield the energetically favorable aromatic indole ring system.[2]
The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[6]
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: Mechanistic flow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Synthesis of the Starting Material: (4-chloro-2-iodophenyl)hydrazine
The synthesis of the substituted phenylhydrazine is a critical first step. A common route involves the diazotization of the corresponding aniline followed by reduction.
Step-by-step methodology:
-
Diazotization: To a stirred suspension of 4-chloro-2-iodoaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated hydrochloric acid, also maintained at 0-5 °C. After the addition is complete, the reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.
-
Workup and Isolation: The resulting precipitate, the hydrochloride salt of (4-chloro-2-iodophenyl)hydrazine, is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent like diethyl ether to remove any non-polar impurities. The product is then dried under vacuum.
Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
Reagents and Stoichiometry
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| (4-chloro-2-iodophenyl)hydrazine HCl | 1.0 | 323.32 | (To be calculated) |
| Ethyl pyruvate | 1.1 | 116.12 | (To be calculated) |
| Polyphosphoric acid (PPA) | - | - | Sufficient quantity |
| Ethanol | - | - | As solvent |
| Saturated NaHCO₃ solution | - | - | For neutralization |
| Ethyl acetate | - | - | For extraction |
| Anhydrous MgSO₄ | - | - | For drying |
Step-by-step methodology:
-
A mixture of (4-chloro-2-iodophenyl)hydrazine hydrochloride (1.0 eq.) and ethyl pyruvate (1.1 eq.) in ethanol is stirred at room temperature for 1 hour to facilitate the formation of the hydrazone.
-
The solvent is then removed under reduced pressure.
-
Polyphosphoric acid (PPA) is added to the residue, and the mixture is heated to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice-water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude ethyl this compound-2-carboxylate is then purified by column chromatography on silica gel.
Hydrolysis and Decarboxylation to this compound
-
The purified ethyl this compound-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).
-
The mixture is heated at reflux for several hours until the hydrolysis of the ester is complete (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid.
-
The this compound-2-carboxylic acid is then heated in a high-boiling point solvent such as quinoline with a catalytic amount of copper powder to effect decarboxylation, yielding the final product, this compound.
-
The final product is purified by recrystallization or column chromatography.
Experimental Workflow Visualization
Caption: Overall synthetic workflow for this compound.
Characterization of this compound
The unambiguous structural elucidation of the final product is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The electron-withdrawing effects of the chloro and iodo substituents will influence the chemical shifts of the adjacent protons. For instance, the proton at the C4 position is expected to be a doublet, while the proton at the C6 position will likely appear as a singlet or a narrowly split signal. The N-H proton of the indole ring will typically resonate as a broad singlet in the downfield region (δ 10-12 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide characteristic signals for each carbon atom in the molecule. The carbons directly attached to the halogens (C5 and C7) will exhibit distinct chemical shifts.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹.
Conclusion and Future Outlook
The Fischer indole synthesis remains a powerful and versatile tool for the construction of complex indole scaffolds. This guide has provided a detailed roadmap for the synthesis of this compound, a valuable building block for drug discovery and development. The dual halogenation pattern of this molecule provides a rich platform for further chemical exploration, enabling the synthesis of novel compounds with potentially enhanced biological activity. As the demand for new therapeutic agents continues to grow, the strategic synthesis of such functionalized heterocyclic compounds will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
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Biological activity of halogenated indole derivatives
An In-Depth Technical Guide to the Biological Activity of Halogenated Indole Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1][2] The introduction of halogen atoms—bromine, chlorine, fluorine, or iodine—onto this core structure profoundly alters its physicochemical properties, often leading to a dramatic enhancement or modulation of biological activity.[3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by halogenated indole derivatives, synthesized from the latest scientific findings for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and neuroprotective effects, detail key structure-activity relationships (SAR), provide standardized experimental protocols for their evaluation, and discuss future directions for this potent class of molecules.
The Indole Scaffold and the Critical Role of Halogenation
The Indole Nucleus: A Privileged Structure
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in a vast array of natural alkaloids and has been integral to the development of numerous approved drugs.[2][4] Its unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, allow it to bind to a wide range of biological targets with high affinity.[2]
The Halogen Effect: A Tool for Modulating Bioactivity
Halogenation is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity.
-
Bromine: Frequently found in marine natural products, bromine substitution often enhances potency.[5][6] Single bromo-substitutions at the C5 or C6 positions of the indole ring have been shown to considerably improve kinase inhibitory activity.[5]
-
Chlorine: While less common in the marine environment than bromine, chlorinated indoles exhibit significant antibacterial and cytotoxic activities.[5][7][8] The position of the chlorine atom can be pivotal for conferring bioactivity.[8]
-
Fluorine: Rarely found in nature, fluorine is a common addition in synthetic derivatives. Its high electronegativity and small size can drastically alter a molecule's electronic profile and metabolic stability, often leading to highly potent compounds, particularly in the antiviral space.[9]
-
Iodine: The largest and least electronegative of the common halogens, iodine can form strong halogen bonds and has been incorporated into derivatives showing potent antimicrobial and neuroprotective activities.[10][11]
Anticancer and Cytotoxic Activities
Halogenated indoles represent a rich source of anticancer drug leads, acting through diverse mechanisms to inhibit cell proliferation and induce tumor cell death.[1][12]
Mechanism I: Potent Inhibition of Protein Kinases
A primary mechanism for the anticancer effect of these compounds is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[5][13] Many halogenated indoles function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[10]
-
Cyclin-Dependent Kinases (CDKs): Marine-derived bromoindoles, such as meridianins, are potent inhibitors of CDKs, which are essential for cell cycle regulation.[5] By inhibiting CDKs, these compounds can arrest the cell cycle and prevent cancer cell division.
-
DYRK1A: This kinase is implicated in both neurodegenerative disorders and cancer.[10] Halogenated [b]-annulated indoles have been specifically designed and synthesized as DYRK1A inhibitors.[10]
-
Receptor Tyrosine Kinases (VEGFR, EGFR): Halogenated spirooxindoles are notable for their ability to inhibit VEGFR2 and EGFR, key receptors that drive tumor angiogenesis and metastasis.[14] C5-halogen substitution is a common feature in potent inhibitors.[14]
Mechanism II: Induction of Regulated Cell Death (Apoptosis)
Beyond cell cycle arrest, many indole alkaloids trigger programmed cell death, or apoptosis, in cancer cells. They can achieve this by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and by targeting proteins in the Bcl-2 family, which are central regulators of apoptosis.[12][15][16]
Data Summary: Cytotoxicity of Halogenated Indoles
The following table summarizes the in vitro cytotoxic activity of representative halogenated indole derivatives against various human cancer cell lines.
| Compound Class/Name | Halogen | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Meridianins B, E | Bromine | LMM3 (Murine Adenocarcinoma) | 11.4 µM, 11.1 µM | [5] |
| Aplicyanins B, D, F | Bromine | HT-29 (Colon), A-549 (Lung) | Sub-µM range | [5] |
| Dionemycin | Chlorine | NCI-H460, MDA-MB-231, HCT-116 | 3.1 - 11.2 µM | [8] |
| 4-chlorocyclohepta[b]indol-10(5H)-one | Chlorine | DYRK1A/CLK1 (Enzymatic) | Sub-µM range | [10] |
| Bromoindole Derivative | Bromine | Various Cancer Cells | 12.26 - 52.52 µM | [17] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a compound on a cancer cell line. The causality is based on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the halogenated indole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Protect the plate from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial and Antibiofilm Activities
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[18] Halogenated indoles, particularly those from marine sources, have emerged as promising candidates with potent activity against clinically relevant pathogens.[19]
Antibacterial Spectrum
Bromo- and chloro-indole derivatives have demonstrated significant activity against both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[8][19] For instance, the chlorinated bis-indole alkaloid dionemycin shows potent anti-staphylococcal activity with MIC values of 1-2 μg/mL against multiple MRSA strains.[8] 5-Iodoindole has also shown potent antimicrobial effects against extensively drug-resistant Acinetobacter baumannii.[11]
Mechanism of Action: Disruption and Inhibition
The antimicrobial mechanisms are multifaceted. The chlorinated sesquiterpene chloroxiamycin has been shown to disrupt the cell wall and membrane of MRSA.[7] A critical mechanism, especially against drug-resistant strains, is the ability to inhibit and eradicate biofilms.[11] Sub-inhibitory concentrations of agents like 7-hydroxyindole can prevent biofilm formation and even break down mature biofilms, a key factor in chronic infections.[11]
Data Summary: Minimum Inhibitory Concentrations (MICs)
| Compound/Source | Halogen | Pathogen | Activity (MIC) | Reference |
| Bromophycoic Acids A, E | Bromine | Vancomycin-resistant Enterococcus faecium | 6.3 & 1.6 µg/mL | [19] |
| Dionemycin | Chlorine | Methicillin-resistant S. aureus (MRSA) | 1-2 µg/mL | [8] |
| Chloroxiamycin | Chlorine | MRSA ATCC43300 | 16 µg/mL | [7] |
| Indole-triazole derivative | - | S. aureus, C. krusei | 6.25 µg/mL, 3.125 µg/mL | [18] |
| 5-Iodoindole | Iodine | Extensively drug-resistant A. baumannii | 64–1,024 µg/mL | [11] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.
-
Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the halogenated indole derivative in broth, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Antiviral Properties
Targeting HIV Replication
Halogenated indoles, particularly fluorinated derivatives, have shown exceptional potency as antiviral agents.[9] A key target is the HIV-1 non-nucleoside reverse transcriptase (NNRT), an essential enzyme for viral replication.[9] Fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells with EC₅₀ values in the low nanomolar and even picomolar range.[9]
The Crucial Role of Fluorine
The strategic placement of fluorine atoms on the indole ring is critical for this high potency. A 4-fluoroindole derivative was identified as one of the most potent compounds against wild-type HIV-1 and resistant strains, highlighting the importance of this specific halogen in antiviral drug design.[9]
Data Summary: Antiviral Efficacy (EC₅₀ Values)
| Compound Class | Halogen | Virus/Target | Activity (EC₅₀) | Reference |
| Indole-carboxamides (19a-e) | Fluorine | HIV-1 WT | 2.0 - 4.6 nM | [9] |
| Benzenesulfonyl fluoro-indoles (20h) | Fluorine | HIV-1 WT | 0.5 nM | [9] |
| 7-carboxamides-4-fluoro indoles (23n) | Fluorine | HIV-1 WT | 0.0058 nM (5.8 pM) | [9] |
Neuroprotective and Anti-inflammatory Roles
Chronic inflammation and oxidative stress are underlying factors in many neurodegenerative diseases.[20][21] Halogenated indole derivatives have shown promise as neuroprotective agents by targeting these pathways.
Neuroprotection via Kinase and Stress Modulation
Indole derivatives can exert neuroprotective effects by mitigating neurotoxin-induced damage.[22] This is achieved by regulating pro-inflammatory factors like IL-6 and TNF-α and modulating anti-oxidative pathways involving factors like SOD and NRF2.[22] Some halogenated indoles also inhibit kinases like DYRK1A, which is overexpressed in conditions like Down syndrome and Alzheimer's disease.[10]
Anti-inflammatory Mechanisms
Brominated indoles and isatins derived from marine molluscs have been shown to possess significant anti-inflammatory activity.[23] They act by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNFα) in immune cells stimulated with lipopolysaccharide (LPS).[23] Structure-activity studies show that the position of the bromine atom significantly affects activity, with 5-bromo substitution often being the most potent.[23]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the effect of a compound on the production of nitric oxide by LPS-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the halogenated indole derivative for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes. A pink/magenta color will develop.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.
General Workflow for Biological Evaluation
The discovery and development of novel halogenated indole derivatives follow a structured pipeline, moving from initial chemical synthesis to comprehensive biological testing. This workflow ensures that only the most promising candidates advance toward potential clinical application.
Challenges and Future Directions
While the therapeutic potential of halogenated indoles is vast, several challenges remain. A key focus for future research is improving kinase selectivity to minimize off-target effects and reduce potential toxicity.[10] The development of derivatives with improved physicochemical properties, such as better aqueous solubility, is also crucial for enhancing bioavailability and in vivo efficacy.[10] Future work will likely explore polyhalogenated and mixed-halogen derivatives to probe new regions of chemical space and uncover novel biological activities. The continued investigation of natural sources, particularly from unique marine environments, promises to yield novel chemical scaffolds for development.[5][19]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Literature Review
The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of biological activities, making the development of efficient and diverse synthetic routes to substituted indoles a critical endeavor for researchers and scientists.[2] This in-depth technical guide provides a comprehensive review of the core methodologies for synthesizing substituted indoles, with a focus on mechanistic insights, field-proven experimental choices, and detailed protocols to empower your research and development efforts.
Part 1: Classical Approaches to the Indole Nucleus
The Fischer Indole Synthesis: A Timeless Workhorse
First reported in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole ring.[3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][4][5]
The choice of acid catalyst is a crucial parameter in the Fischer indole synthesis and directly impacts reaction efficiency and substrate scope. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be employed.[3][5]
-
Brønsted acids are effective for simple, electron-rich arylhydrazones. The protonation of the hydrazone facilitates the key[6][6]-sigmatropic rearrangement.
-
Lewis acids are often preferred for less reactive substrates or when milder conditions are required. They coordinate to the nitrogen atoms of the hydrazone, lowering the activation energy for the rearrangement. For instance, zinc chloride is a commonly used Lewis acid catalyst that is effective and relatively mild.[5]
The selection between a Brønsted and a Lewis acid is not arbitrary. It is dictated by the electronic properties of the starting materials. For substrates with acid-sensitive functional groups, a milder Lewis acid is the logical choice to prevent unwanted side reactions.
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[3][5][7]
-
Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone to form an arylhydrazone.[5][7]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[3][7]
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[6][6]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[3][5][8] This is the key bond-forming step that establishes the indole framework.
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[3][5]
This protocol details the synthesis of 2-phenylindole from acetophenone phenylhydrazone.[9]
Materials:
-
Acetophenone phenylhydrazone
-
ortho-Phosphoric acid
-
Concentrated sulfuric acid
-
Cold water
-
Cold ethanol
Procedure:
-
Reaction Setup: Place crude acetophenone phenylhydrazone (prepared from 5.15 g of acetophenone) into a beaker.[9]
-
Acid Catalyst Addition: Carefully add 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid to the beaker with stirring.[9]
-
Heating: Heat the mixture on a water bath to 100-120°C for 20 minutes with constant stirring. The reaction is exothermic.[9]
-
Work-up: Pour the hot reaction mixture into 50 mL of cold water. Rinse the beaker with a small amount of water and add it to the quenched mixture.[9]
-
Isolation: Collect the precipitated crude product by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol to remove impurities.[9]
The Leimgruber-Batcho Indole Synthesis: A Milder Alternative
Developed in the mid-20th century, the Leimgruber-Batcho indole synthesis provides a powerful and often milder alternative to the Fischer synthesis.[9] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene and a formamide acetal, followed by a reductive cyclization to furnish the indole ring.[9][10] This method is particularly advantageous for the synthesis of indoles that are unsubstituted at the C2 and C3 positions.[9]
The choice of reducing agent in the second step is critical and can be tailored to the specific substrate and desired outcome. A variety of reducing agents have been shown to be effective, including:[10]
-
Raney nickel and hydrazine: A classic and highly effective combination for the reductive cyclization.[10]
-
Palladium-on-carbon (Pd/C) with hydrogen gas: A common catalytic hydrogenation method that is often high-yielding.
-
Stannous chloride (SnCl₂): A useful reducing agent under acidic conditions.
-
Sodium hydrosulfite (Na₂S₂O₄): A milder reducing agent that can be used for sensitive substrates.
-
Iron in acetic acid: A cost-effective and environmentally friendly option.
The selection of the reducing agent depends on factors such as the presence of other reducible functional groups in the molecule and the desired reaction conditions (e.g., temperature, pressure).
The Leimgruber-Batcho synthesis proceeds through the following steps:[10]
-
Enamine Formation: An ortho-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form an enamine.[10]
-
Reductive Cyclization: The nitro group of the enamine is reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond.
-
Elimination: The final step involves the elimination of the secondary amine (e.g., pyrrolidine) to afford the aromatic indole.
This protocol is a representative example of the two-step Leimgruber-Batcho synthesis.[9]
Step 1: Enamine Formation
Materials:
-
2-nitro-6-benzyloxytoluene
-
Dimethylformamide (DMF)
-
N,N-dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
Procedure:
-
Reaction Setup: To a solution of 5.0 g (20.6 mmol) of 2-nitro-6-benzyloxytoluene in 35 mL of DMF, add 3.0 mL (22.7 mmol) of DMFDMA and 2.0 mL (24 mmol) of pyrrolidine.[9]
-
Heating: Stir the mixture under a nitrogen atmosphere at 125°C for 3 hours.[9]
-
Isolation: Remove the solvent by distillation under reduced pressure. The resulting dark red, oily residue is the crude enamine intermediate and is used directly in the next step.[9]
Step 2: Reductive Cyclization
Materials:
-
Crude enamine from Step 1
-
Tetrahydrofuran (THF)
-
Methanol
-
Raney nickel catalyst
-
85% Hydrazine hydrate
Procedure:
-
Reaction Setup: Dissolve the crude enamine from Step 1 in a mixture of 25 mL of THF and 25 mL of methanol. Add approximately 5 g of Raney nickel catalyst.[9]
-
Reduction: Stir the mixture under a nitrogen atmosphere at 50-60°C. Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals.[9]
-
Monitoring: The total reaction time is approximately 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the catalyst.[9]
Part 2: Modern Palladium-Catalyzed Methodologies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. These methods offer high efficiency, functional group tolerance, and regioselectivity.
Larock Indole Synthesis: A Powerful Heteroannulation
The Larock indole synthesis is a one-pot palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[11][12] This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles.[12]
The catalytic cycle of the Larock indole synthesis generally involves:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the o-iodoaniline.
-
Alkyne Insertion: The alkyne inserts into the arylpalladium bond.
-
Intramolecular Aminopalladation: The nitrogen of the aniline attacks the alkyne in an intramolecular fashion.
-
Reductive Elimination: The cycle is completed by reductive elimination of the Pd(0) catalyst to afford the indole product.
-
Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used catalyst.[11]
-
Ligands: Triphenylphosphine (PPh₃) can be used as a ligand.[12]
-
Base: Carbonate or acetate bases are typically employed.[11]
-
Additives: Lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu₄NCl) can improve reaction efficiency.[12]
Hegedus Indole Synthesis: Oxidative Cyclization
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[13] This method is particularly useful for the synthesis of indoles with substituents at the 2-position.
The proposed mechanism involves:[14]
-
Coordination: The palladium(II) salt coordinates to the alkene of the ortho-alkenyl aniline.
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the coordinated alkene in an intramolecular fashion.
-
β-Hydride Elimination: A β-hydride elimination from the resulting organopalladium intermediate forms the indole ring and a palladium hydride species.
-
Catalyst Regeneration: The Pd(0) is reoxidized to Pd(II) by an oxidant to complete the catalytic cycle.
Sonogashira Coupling in Indole Synthesis
The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, can be adapted for indole synthesis.[6][15] A common strategy involves a one-pot, two-step process:[6]
-
Sonogashira Coupling: An N-substituted-2-iodoaniline is coupled with a terminal alkyne.[6]
-
Intramolecular Cyclization: The resulting 2-alkynyl aniline undergoes an intramolecular cyclization to form the indole ring.[6]
Microwave assistance can significantly accelerate these reactions, leading to the rapid synthesis of polysubstituted indoles in moderate to excellent yields.[6]
Part 3: Other Notable Indole Syntheses
Reissert Indole Synthesis
The Reissert indole synthesis involves the reaction of ortho-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[16][17] This intermediate then undergoes reductive cyclization with zinc in acetic acid to yield indole-2-carboxylic acid, which can be decarboxylated upon heating to give the parent indole.[16][17]
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a method for preparing 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester.[18][19] The reaction proceeds via a Michael addition followed by a nucleophilic attack and elimination.[18]
Comparative Summary of Indole Synthesis Methods
| Synthesis Method | Starting Materials | Key Features | Typical Products |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Wide applicability, acid-catalyzed | 2- and/or 3-substituted indoles |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Milder conditions, good for unsubstituted C2/C3 | Indoles unsubstituted at C2/C3 |
| Larock | o-Iodoaniline, Disubstituted alkyne | Palladium-catalyzed, one-pot, high regioselectivity | 2,3-Disubstituted indoles |
| Hegedus | o-Alkenyl aniline | Palladium(II)-mediated oxidative cyclization | 2-Substituted indoles |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acid intermediate | Indoles, Indole-2-carboxylic acids |
| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Forms 5-hydroxyindoles | 5-Hydroxyindole derivatives |
Conclusion
The synthesis of substituted indoles is a rich and diverse field, with a wide array of methodologies available to the modern synthetic chemist. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the presence of other functional groups. Classical methods like the Fischer and Leimgruber-Batcho syntheses remain highly relevant, while modern palladium-catalyzed reactions such as the Larock and Hegedus syntheses offer unparalleled efficiency and selectivity for the construction of complex indole structures. A thorough understanding of the mechanisms and experimental nuances of these methods, as detailed in this guide, is essential for the successful design and execution of synthetic strategies in drug discovery and development.
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An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
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A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. (n.d.). Synfacts. Retrieved January 15, 2026, from [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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3-Substituted indole: A review. (2019, February 15). International Journal of Chemical Studies. Retrieved January 15, 2026, from [Link]
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Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. (2023, January 19). Duke Vertices. Retrieved January 15, 2026, from [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). NIH. Retrieved January 15, 2026, from [Link]
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Synthesis of Indoles through Larock Annulation: Recent Advances. (2024, June 15). International Journal of Pharmaceutical & Biological Archive. Retrieved January 15, 2026, from [Link]
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Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. (2019, January 22). PMC. Retrieved January 15, 2026, from [Link]
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Chloro-Iodo Substituted Indoles: A Technical Guide to Synthesis, Significance, and Application in Drug Discovery
Abstract
The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Halogenation of this nucleus is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth exploration of a specific, yet underexplored, class of halogenated indoles: those bearing both chlorine and iodine substituents. We will delve into the synthetic methodologies for their preparation, with a focus on the venerable Fischer indole synthesis, and elucidate the profound significance of this dual-halogenation pattern on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chloro-iodo substituted indoles in their research and development endeavors.
The Strategic Imperative of Halogenation in Indole-Based Drug Design
Halogen atoms, once considered mere bulky, lipophilic appendages, are now recognized as sophisticated tools in the medicinal chemist's armamentarium. The introduction of halogens onto the indole ring can profoundly influence a molecule's:
-
Lipophilicity: Affecting membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Binding Affinity: Through the formation of halogen bonds, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target.[3]
-
Electronic Properties: The inductive and mesomeric effects of halogens can alter the electron density of the indole ring, influencing its reactivity and interactions with biological targets.[4][5]
While single halogen substitutions are commonplace, the incorporation of multiple, different halogens, such as chlorine and iodine, offers a nuanced approach to fine-tuning these properties. The distinct sizes, electronegativities, and polarizabilities of chlorine and iodine provide a unique opportunity to optimize molecular interactions and biological activity.
Synthesis of Chloro-Iodo Substituted Indoles: A Focus on the Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains a cornerstone of indole chemistry due to its versatility and broad substrate scope.[6][7][8][9][10] This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone provides a direct route to the indole nucleus. For the synthesis of chloro-iodo substituted indoles, a correspondingly substituted phenylhydrazine is required.
Conceptual Workflow for the Synthesis of 6-Chloro-4-Iodoindoles
The following diagram illustrates the conceptual workflow for the synthesis of a 6-chloro-4-iodo-substituted indole via the Fischer indole synthesis.
Caption: A conceptual workflow for the Fischer indole synthesis of 6-chloro-4-iodoindoles.
Detailed Experimental Protocol: Synthesis of 2-Methyl-6-chloro-4-iodo-1H-indole
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
(2-Chloro-4-iodophenyl)hydrazine
-
Acetone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve (2-chloro-4-iodophenyl)hydrazine (1 equivalent) in glacial acetic acid. Add acetone (1.1 equivalents) dropwise while stirring at room temperature. Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC). The resulting phenylhydrazone may precipitate out of solution.
-
Indolization: To the reaction mixture, add polyphosphoric acid (PPA) (10 equivalents by weight). Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-methyl-6-chloro-4-iodo-1H-indole.
Characterization
The structure of the synthesized chloro-iodo indole should be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the connectivity of atoms and the substitution pattern on the indole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern characteristic of the presence of chlorine.[3][11][12][13]
Biological Significance and Applications of Chloro-Iodo Substituted Indoles
The presence of both chlorine and iodine on the indole scaffold imparts unique biological activities, with significant potential in the development of novel antimicrobial and anticancer agents.
Antimicrobial and Antivirulence Activity
Recent studies have highlighted the potent antimicrobial properties of multi-halogenated indoles.[14][15][16][17][18] The combination of different halogens can lead to enhanced bactericidal activity and the ability to inhibit biofilm formation in drug-resistant pathogens like Staphylococcus aureus.[14][15][16] The mechanism of action is often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of virulence genes.[15][16][18]
The following diagram illustrates a potential mechanism of action for antimicrobial chloro-iodo indoles.
Caption: A potential mechanism of antimicrobial action for chloro-iodo indoles.
Anticancer Activity
The indole nucleus is a common feature in many anticancer drugs.[1][2][19] Halogenation, including the use of multiple halogens, has been shown to enhance the cytotoxic and antiproliferative effects of indole derivatives.[20] These compounds can target various signaling pathways implicated in cancer progression, such as those involving protein kinases and apoptosis regulators. While specific data on chloro-iodo indoles is limited, the broader class of halogenated indoles demonstrates significant potential in this area.
Structure-Activity Relationship (SAR) Insights
The position and nature of the halogen substituents on the indole ring are critical for biological activity. Studies on multi-halogenated indoles suggest that substitution at the C4, C5, and C6 positions is often favorable for enhanced antimicrobial and antifungal activity.[17][21][22] The combination of a smaller, more electronegative halogen like chlorine with a larger, more polarizable halogen like iodine can create a unique electronic and steric profile that optimizes interactions with biological targets.
Quantitative Bioactivity Data
The following table summarizes the antimicrobial activity of representative multi-halogenated indoles, demonstrating the potency of this class of compounds.
| Compound | Halogenation Pattern | Target Organism | MIC (µg/mL) | Reference |
| 4-Bromo-6-chloroindole | 4-Br, 6-Cl | Staphylococcus aureus | 30 | [14][15][18] |
| 6-Bromo-4-iodoindole | 6-Br, 4-I | Staphylococcus aureus | 20 | [14][15][18] |
| 5-Bromo-4-chloroindole | 5-Br, 4-Cl | Candida albicans | 10-50 | [17] |
| 4,6-Dibromoindole | 4,6-diBr | Candida albicans | 10-50 | [17] |
Future Perspectives and Conclusion
Chloro-iodo substituted indoles represent a promising, yet relatively unexplored, area of medicinal chemistry. The unique combination of two different halogens on this privileged scaffold offers a powerful strategy for the development of novel therapeutic agents with potent antimicrobial and potentially anticancer properties. The synthetic accessibility via established methods like the Fischer indole synthesis allows for the creation of diverse libraries for structure-activity relationship studies. Further investigation into the specific mechanisms of action and the in vivo efficacy of these compounds is warranted and holds the potential to deliver next-generation therapeutics to combat drug resistance and cancer.
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Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. (n.d.). National Center for Biotechnology Information. [Link]
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The Emerging Therapeutic Landscape of 5-Chloro-7-iodo-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in the design of novel therapeutics.[1][2] Halogenation of the indole ring has proven to be a powerful strategy for modulating the physicochemical and pharmacological properties of these derivatives, leading to enhanced potency and target selectivity. This in-depth technical guide focuses on the unique potential of 5-Chloro-7-iodo-1H-indole derivatives, a class of di-halogenated indoles that holds significant promise for therapeutic applications in oncology, virology, and neurology. By synthesizing existing knowledge on related compounds and providing a forward-looking perspective, this document aims to equip researchers, scientists, and drug development professionals with the foundational insights necessary to explore this promising chemical space.
The Strategic Advantage of 5,7-Dihalogenation of the Indole Nucleus
The introduction of halogen atoms into the indole scaffold can profoundly influence a molecule's biological activity. The electron-withdrawing nature and lipophilicity of halogens can enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic stability. Specifically, the 5-chloro substitution has been extensively explored and is known to contribute to the anticancer properties of various indole derivatives.[3] The addition of a larger, more polarizable iodine atom at the 7-position introduces further complexity and potential for novel interactions. This unique 5-chloro-7-iodo substitution pattern is hypothesized to create a distinct electronic and steric profile, potentially leading to novel mechanisms of action and improved therapeutic indices.
Synthesis of the this compound Core
The foundational step in exploring the therapeutic potential of this class of compounds is a reliable synthetic route to the core scaffold. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus and can be adapted for the synthesis of this compound.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound from a commercially available precursor.
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Fischer Indole Synthesis of this compound.
Materials:
-
(2-Chloro-4-iodophenyl)hydrazine hydrochloride
-
Pyruvic acid (or other suitable carbonyl compound)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): To a solution of (2-Chloro-4-iodophenyl)hydrazine hydrochloride in ethanol, add pyruvic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone.
-
Cyclization: Add the reaction mixture to pre-heated polyphosphoric acid at 80-100 °C. The color of the reaction mixture will typically darken.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications
While direct biological data for derivatives of this compound is currently limited, the extensive research on structurally related compounds, particularly 5-chloro-indoles and the analogous 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), provides a strong foundation for hypothesizing their therapeutic potential.
Oncology: Targeting Key Signaling Pathways
The 5-chloro-indole scaffold is a well-established pharmacophore in the development of anticancer agents.[3][4] Numerous derivatives have demonstrated potent inhibitory activity against key protein kinases that are often dysregulated in cancer.
Hypothesized Mechanism of Action:
It is postulated that this compound derivatives could function as inhibitors of critical oncogenic signaling pathways, such as the EGFR and BRAF pathways. The 5-chloro substituent is known to contribute to potent anticancer activity, and the addition of the 7-iodo group could enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.[4][5]
Diagram of Potential Kinase Inhibition Pathway:
Caption: Potential inhibition of EGFR/BRAF signaling by this compound derivatives.
Quantitative Data from Related 5-Chloro-Indole Derivatives:
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (nM) | Reference |
| 5-chloro-indole-2-carboxamide | EGFR | 68 - 89 | A-549, MCF-7, Panc-1, HT-29 | 29 - 78 | [5] |
| 5-chloro-indole-2-carboxylate | EGFRT790M | 9.5 - 11.9 | - | - | [4] |
| 5-chloro-indole-2-carboxylate | BRAFV600E | 960 - 1120 | LOX-IMVI | - | [4] |
This data highlights the potential for developing highly potent and selective anticancer agents based on the 5-chloro-indole scaffold. Further structure-activity relationship (SAR) studies on this compound derivatives are warranted to explore their efficacy against a panel of cancer cell lines and kinase targets.
Virology: A Scaffold for Broad-Spectrum Antiviral Agents
Indole derivatives have demonstrated a broad range of antiviral activities against various viruses, including HIV, HCV, and influenza virus.[6] They can act at different stages of the viral life cycle, from entry and fusion to replication.[1][6] The presence of halogens can further enhance the antiviral potency of these compounds.
Hypothesized Mechanism of Action:
This compound derivatives could exhibit antiviral activity through multiple mechanisms. They may act as:
-
Entry/Fusion Inhibitors: By interfering with the interaction between viral glycoproteins and host cell receptors.
-
Polymerase Inhibitors: By binding to the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, thereby inhibiting viral replication.
The di-halogenated nature of the scaffold could lead to enhanced binding to viral proteins and improved pharmacokinetic properties.
Diagram of Potential Antiviral Mechanisms:
Caption: Potential points of intervention for this compound derivatives in the viral life cycle.
Neurology: Neuroprotective Agents for Neurodegenerative Diseases
The structural similarity of the this compound scaffold to 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) suggests a potential role in neuroprotection.[7] Clioquinol has been investigated for its therapeutic potential in neurodegenerative disorders like Alzheimer's and Parkinson's disease, primarily due to its ability to chelate metal ions.[7]
Hypothesized Mechanism of Action:
Neurodegenerative diseases are often associated with metal ion dyshomeostasis and oxidative stress. This compound derivatives may exert neuroprotective effects by:
-
Metal Chelation: Binding to and sequestering excess metal ions like copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta plaques and the generation of reactive oxygen species (ROS).
-
Antioxidant Activity: Directly scavenging free radicals or upregulating endogenous antioxidant defense mechanisms to mitigate oxidative damage to neurons.
Diagram of Potential Neuroprotective Mechanisms:
Caption: Potential neuroprotective mechanisms of this compound derivatives.
Future Directions and Conclusion
The this compound scaffold represents a largely unexplored but highly promising area for drug discovery. The synthetic accessibility via the Fischer indole synthesis provides a clear path for the generation of diverse libraries of derivatives. The insights gained from the well-studied 5-chloro-indoles and the structurally related clioquinol strongly suggest that these compounds could possess significant therapeutic potential in oncology, virology, and neurology.
Key future research directions should include:
-
Synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the indole ring.
-
In vitro screening of these compounds against a broad panel of cancer cell lines, viruses, and in models of neurodegeneration.
-
Mechanism of action studies to elucidate the specific molecular targets and pathways modulated by active compounds.
-
Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
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A review on recent developments of indole-containing antiviral agents. (n.d.). ScienceDirect. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). PMC. [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC. [Link]
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Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). PMC. [Link]
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One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. (2016). PMC. [Link]
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Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2020). PubMed. [Link]
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A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate. (n.d.). PMC. [Link]
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Synthesis and preliminary cytotoxic evaluation of substituted indoles as potential anticancer agents. (2017). ResearchGate. [Link]
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Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks. [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. (2023). PubMed. [Link]
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Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. (2022). Frontiers. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC. [Link]
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Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central. [Link]
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Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2024). Frontiers. [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (n.d.). PMC. [Link]
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Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). PubMed. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). Organic and Biomolecular Chemistry. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). PubMed. [Link]
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Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). ACS Publications. [Link]
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N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. (n.d.). PMC. [Link]
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- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Chloro-7-iodo-1H-indole: A Technical Guide
Introduction
5-Chloro-7-iodo-1H-indole is a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of both a chloro and an iodo substituent on the indole scaffold creates a unique electronic and steric profile, making it a valuable building block for synthesizing novel bioactive compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream products. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, drawing upon fundamental principles and comparative data from related halogenated indoles.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The numbering of the indole ring system is crucial for assigning specific signals in the NMR spectra.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electronic effects of the halogen substituents.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton and the aromatic protons on the indole ring. The electron-withdrawing nature of the chlorine and iodine atoms will significantly influence the chemical shifts of the protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N-H | ~11.5 - 12.5 | br s | - | The N-H proton of indoles typically resonates in the downfield region and is often broad due to quadrupole broadening and exchange. |
| H2 | ~7.4 - 7.6 | d | J ≈ 2.5 - 3.0 | The H2 proton is adjacent to the nitrogen and will appear as a doublet due to coupling with H3. |
| H3 | ~6.5 - 6.7 | d | J ≈ 2.5 - 3.0 | The H3 proton is coupled to H2 and is typically found in the upfield region of the aromatic protons. |
| H4 | ~7.7 - 7.9 | d | J ≈ 1.5 - 2.0 | The H4 proton is ortho to the iodine at position 7 and meta to the chlorine at position 5. It will be deshielded by the anisotropic effect of the iodine and will appear as a doublet due to meta-coupling with H6. |
| H6 | ~7.2 - 7.4 | d | J ≈ 1.5 - 2.0 | The H6 proton is ortho to the chlorine at position 5 and meta to the iodine at position 7. It will be deshielded by the electron-withdrawing chlorine and will appear as a doublet due to meta-coupling with H4. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached halogens.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~126 - 128 | The C2 carbon is adjacent to the nitrogen and is typically found in this region for indole derivatives. |
| C3 | ~101 - 103 | The C3 carbon is generally more shielded than C2. |
| C3a | ~129 - 131 | A quaternary carbon, its chemical shift is influenced by the fusion of the two rings. |
| C4 | ~123 - 125 | This carbon is adjacent to the iodine-bearing C7a and will be deshielded. |
| C5 | ~128 - 130 | The carbon directly attached to the chlorine atom will be significantly deshielded. |
| C6 | ~121 - 123 | This carbon is situated between the two halogen-substituted carbons. |
| C7 | ~85 - 90 | The carbon directly attached to the iodine atom will be significantly shielded due to the "heavy atom effect". |
| C7a | ~135 - 137 | This quaternary carbon is adjacent to the nitrogen and the iodine-substituted carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Reference the spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. The isotopic pattern of chlorine will be a key diagnostic feature.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The nominal mass of C₈H₅ClIN is 305 g/mol . The mass spectrum should show a molecular ion peak at m/z 305.
-
Isotopic Pattern: Due to the presence of one chlorine atom, the molecular ion peak will be accompanied by an M+2 peak at m/z 307 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the halogen atoms. Key expected fragments include:
-
[M - I]⁺: A significant peak at m/z 178, corresponding to the loss of an iodine radical.
-
[M - Cl]⁺: A peak at m/z 270, corresponding to the loss of a chlorine radical.
-
[M - I - HCN]⁺: A further fragmentation of the [M - I]⁺ ion, leading to a peak at m/z 151.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragments and is suitable for this molecule. Electrospray Ionization (ESI) can also be used, which may result in a more prominent molecular ion peak with less fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be characterized by vibrations of the N-H bond, C-H bonds, and the aromatic ring system.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale for Prediction |
| ~3400 - 3450 | N-H stretch | The N-H stretching vibration of the indole ring typically appears in this region as a sharp to medium intensity band.[1] |
| ~3100 - 3150 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic rings. |
| ~1600 - 1620 & ~1450 - 1470 | C=C stretch (aromatic) | These bands are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring system.[1] |
| ~1330 - 1360 | C-N stretch | The stretching vibration of the carbon-nitrogen bond in the pyrrole ring. |
| ~700 - 800 | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |
| ~500 - 600 | C-I stretch | The carbon-iodine stretching vibration is expected at lower wavenumbers due to the heavier mass of iodine. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample on the ATR crystal or in the KBr press.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Processing: The spectrum is typically displayed in terms of transmittance or absorbance.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has a characteristic UV absorption spectrum that will be influenced by the halogen substituents.
Predicted UV-Vis Absorption Maxima (in Methanol)
| Wavelength (λmax, nm) | Electronic Transition | Rationale for Prediction |
| ~220 - 230 | π → π | High-energy transition within the aromatic system. |
| ~270 - 290 | π → π | The characteristic absorption band of the indole chromophore. The presence of halogens is expected to cause a slight bathochromic (red) shift compared to unsubstituted indole.[2][3] |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Place the sample solution in a separate cuvette.
-
Scan the spectrum over a range of 200-400 nm.
-
-
Processing: The resulting spectrum will be a plot of absorbance versus wavelength.
Conclusion
References
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
- Brennan, M. R., & Erickson, K. L. (1982). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Journal of Heterocyclic Chemistry, 19(2), 353-357.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
-
Vale, M. G., & Macanita, A. I. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Suwaiyan, A., & Zwarich, R. (1991). Absorption spectra of substituted indoles in stretched polyethylene films. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(5), 605-609.
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Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
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Vale, M. G., & Macanita, A. I. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. [Link]
- Rettig, W., & Zander, M. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects.
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026.
- Liu, Z., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11679-11685.
- Sahoo, H., et al. (2020). Optical properties of 3-substituted indoles. New Journal of Chemistry, 44(32), 13733-13742.
- Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947.
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Trivedi, M. K., et al. (2016). FT-IR spectrum of control indole. ResearchGate. [Link]
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- Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
- Karatekin, R. S., et al. (2020). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer...
- Petrova, V., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(3), 398.
- Kim, K., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1398.
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Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]
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Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
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Chemical reactivity of the indole nucleus in 5-Chloro-7-iodo-1H-indole
An In-Depth Technical Guide to the Chemical Reactivity of the 5-Chloro-7-iodo-1H-indole Nucleus
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The indole nucleus, while inherently electron-rich, is modulated by the electronic effects of halogen substituents at the C5 and C7 positions. This document elucidates the delicate balance between the classic electrophilic reactivity of the pyrrole ring and the versatile, regioselective functionalization enabled by the distinct carbon-halogen bonds on the benzene ring. We will explore key transformations including electrophilic substitution at C3, N-H functionalization, and, most critically, metal-catalyzed cross-coupling reactions that leverage the differential reactivity of the C-I versus C-Cl bond. This guide is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to facilitate the synthesis of novel indole derivatives.
Introduction: The Strategic Value of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its electron-rich nature makes it a versatile substrate for a wide range of chemical transformations. The compound this compound (Figure 1) presents a particularly compelling case for synthetic exploration. It features:
-
An electron-rich pyrrole ring , predisposing the C3 position to electrophilic attack.[1]
-
A nucleophilic nitrogen (N1) , which can be deprotonated and subsequently functionalized.[1]
-
Two distinct halogen substituents on the benzene ring: a chloro group at C5 and an iodo group at C7.
The primary strategic advantage of this molecule lies in the differential reactivity of the C7-I and C5-Cl bonds in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition by transition metal catalysts (e.g., Palladium(0)) than the carbon-chlorine bond. This intrinsic difference allows for highly regioselective functionalization at the C7 position, leaving the C5-chloro substituent intact for potential subsequent transformations. This guide will dissect these reactive sites, providing a logical framework for the strategic design of synthetic routes.
Mapping the Reactivity of the this compound Core
The reactivity of the this compound nucleus is governed by the interplay of the inherent electronic properties of the indole ring and the inductive and resonance effects of the halogen substituents. The diagram below provides a high-level map of the molecule's primary reactive centers.
Caption: Key reactive sites on the this compound scaffold.
Reactions at the Pyrrole Moiety: N1 and C3 Functionalization
The pyrrole half of the indole nucleus retains its characteristic reactivity, serving as a site for both N-H functionalization and C3-electrophilic substitution.
N-H Acidity and N1-Position Functionalization
The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base (e.g., NaH, KOH) to generate a nucleophilic indolide anion.[2] This anion readily reacts with various electrophiles, enabling straightforward N-alkylation, N-arylation, or the installation of protecting groups.
Causality Behind Experimental Choices: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensure complete deprotonation, driving the reaction to completion. The absence of protic sources prevents quenching of the generated anion.
Electrophilic Substitution at the C3 Position
The C3 position is the most nucleophilic carbon in the indole ring, making it the primary site for electrophilic attack.[1] Classic reactions like the Vilsmeier-Haack formylation and Friedel-Crafts acylation proceed with high regioselectivity at this position. The presence of the C5-chloro and C7-iodo groups, being weakly deactivating, does not inhibit this inherent reactivity but can subtly modulate reaction rates.
This protocol describes the introduction of a formyl group at the C3 position, a common precursor for further synthetic modifications. The methodology is adapted from established procedures for 5-chloro-1H-indole.[3]
Objective: To synthesize this compound-3-carbaldehyde.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to anhydrous N,N-dimethylformamide (3.0 equivalents) under an inert atmosphere (e.g., Nitrogen). Stir the mixture for 30 minutes at 0-10°C. This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl.
-
Reaction with Indole: Dissolve this compound (1.0 equivalent) in a separate portion of anhydrous DMF.
-
Addition: Slowly add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 20°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Basify the aqueous solution by slowly adding a saturated solution of sodium carbonate until a precipitate forms. This step neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain the crude this compound-3-carbaldehyde.
-
Purification: Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography if necessary.
Regioselective Functionalization of the Benzene Moiety
The true synthetic power of this compound is realized through the selective functionalization of its halogenated benzene ring. Metal-catalyzed cross-coupling reactions are the premier tools for this purpose.
The Principle of Regioselectivity: C-I vs. C-Cl Bond Reactivity
The success of selective C7 functionalization hinges on the difference in bond dissociation energies (C-I < C-Br < C-Cl) and the kinetics of oxidative addition in palladium-catalyzed cycles. The C-I bond is weaker and more polarizable, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst than the stronger, less reactive C-Cl bond. This allows for a wide reaction window where C-C and C-N bonds can be formed at C7 while the C5-Cl bond remains untouched.
Caption: Generalized workflow for a metal-catalyzed cross-coupling experiment.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is an ideal reaction for selectively functionalizing the C7 position.
Objective: To couple an aryl boronic acid to the C7 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of Argon, add the palladium catalyst and the solvent(s).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring. The base is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting indole is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Typical Yield (%) | Key Consideration |
| Aryl Boronic Acids | Pd(PPh₃)₄ / K₂CO₃ | 75-95% | Tolerates a wide range of functional groups.[4] |
| Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 70-90% | Sonogashira coupling; requires a copper co-catalyst.[4] |
| Alkenes | Pd(OAc)₂ / P(o-tol)₃ | 60-85% | Heck coupling; regioselectivity can be an issue with some alkenes. |
| Organostannanes | Pd(PPh₃)₄ | 70-90% | Stille coupling; useful but stoichiometric tin waste is a drawback.[2] |
Sonogashira and Heck Couplings
Similar regioselectivity can be achieved with other palladium-catalyzed reactions.
-
Sonogashira Coupling: Reacting the C7-iodo position with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst provides a direct route to 7-alkynylindoles.[4]
-
Heck Coupling: The reaction with alkenes can introduce vinyl groups at the C7 position, which are valuable handles for further synthetic transformations.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Summary and Future Outlook
This compound is a strategically designed building block that offers chemists a reliable platform for creating complex, multi-functionalized indole derivatives. Its reactivity can be summarized by three key principles:
-
Classic Indole Reactivity: The pyrrole ring remains susceptible to N-functionalization and highly regioselective C3-electrophilic substitution.
-
Hierarchical Halogen Reactivity: The C-I bond at C7 is the primary site for metal-catalyzed cross-coupling, allowing for selective functionalization with high efficiency.
-
Orthogonal Potential: The C5-Cl bond remains for subsequent, more forcing reactions, enabling a stepwise approach to poly-substituted indoles.
The ability to precisely and sequentially modify this scaffold at the N1, C3, and C7 positions makes it an exceptionally valuable tool in the discovery of new therapeutic agents and advanced materials. Future work will likely focus on leveraging this core in diversity-oriented synthesis and exploring novel catalytic methods to functionalize the remaining C-H bonds of the indole nucleus.
References
- BenchChem. (n.d.). Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus. BenchChem.
- Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
- ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]
- Arkat USA. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Chloro-7-iodo-1H-indole
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-7-iodo-1H-indole, a di-halogenated indole derivative of significant interest in medicinal chemistry and materials science. Halogenated indoles serve as versatile scaffolds and key intermediates in the development of novel pharmaceuticals and functional organic materials, primarily due to their capacity for further functionalization via cross-coupling reactions. The protocol herein details a robust and reliable method utilizing the classic Fischer indole synthesis, starting from (2-Chloro-4-iodophenyl)hydrazine. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible and efficient synthesis.
Introduction and Scientific Context
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmacologically active compounds. The strategic placement of halogen atoms on this bicyclic heterocycle dramatically enhances its utility as a synthetic building block. The chlorine atom at the 5-position and the iodine atom at the 7-position of the target molecule, this compound, offer distinct and orthogonal handles for derivatization. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents at the C7 position.
The chosen synthetic pathway is the Fischer indole synthesis, a venerable and highly effective reaction for constructing the indole ring system. Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1] This method provides a direct and regioselective route to the desired 7-iodo isomer, which would be challenging to achieve through direct halogenation of 5-chloro-1H-indole due to the inherent reactivity of the indole ring at other positions.[2] This protocol provides a foundational method that can be optimized for specific laboratory and developmental needs.[3]
Reaction Scheme and Mechanism
The synthesis proceeds via the Fischer indole synthesis, which transforms an arylhydrazine and an aldehyde into the indole core.
Overall Reaction: (2-Chloro-4-iodophenyl)hydrazine reacts with an acetaldehyde equivalent (such as acetaldehyde dimethyl acetal) under strong acid catalysis to yield this compound.
Mechanism: The reaction mechanism is a well-established cascade of chemical transformations:[1][4]
-
Hydrazone Formation: The (2-Chloro-4-iodophenyl)hydrazine first reacts with the aldehyde to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.
-
[5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, a key[5][5]-sigmatropic rearrangement occurs. This concerted, pericyclic step breaks the weak N-N bond and forms a new C-C bond, establishing the core structure of the indole.[6]
-
Aromatization Cascade: The resulting di-imine intermediate undergoes cyclization to form an aminal. Subsequent acid-catalyzed elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent Name | Formula | MW ( g/mol ) | CAS No. | Amount (mmol) | Mass/Volume | Supplier |
| (2-Chloro-4-iodophenyl)hydrazine | C₆H₆ClIN₂ | 284.49 | 142359-59-9 | 10.0 | 2.85 g | Major Chemical Supplier |
| Acetaldehyde dimethyl acetal | C₄H₁₀O₂ | 90.12 | 534-15-6 | 12.0 | 1.08 g (1.26 mL) | Major Chemical Supplier |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | 8017-16-1 | - | ~25 g | Major Chemical Supplier |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | - | As needed | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | - | As needed | Major Chemical Supplier |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - | As needed | Major Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | - | As needed | Major Chemical Supplier |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | - | As needed | Major Chemical Supplier |
| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | 110-54-3 | - | As needed | Major Chemical Supplier |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thermometer
-
Dropping funnel
-
Nitrogen/Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
Safety and Handling Precautions
General Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[7][8]
-
(2-Chloro-4-iodophenyl)hydrazine: Hydrazine derivatives are toxic and potential carcinogens. Avoid inhalation, ingestion, and skin contact. Handle as a hazardous substance.
-
Polyphosphoric Acid (PPA): Highly corrosive and viscous. Reacts exothermically with water. Handle with extreme care to avoid burns. When hot, it can cause severe thermal and chemical burns.
-
Acetaldehyde dimethyl acetal: Flammable liquid and vapor. Handle away from ignition sources.
-
Solvents (EtOAc, Hexanes): Flammable and volatile. Use in a well-ventilated area and avoid open flames.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Spills: Absorb minor spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[5]
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Reaction Setup and Execution
-
Preparation: Place approximately 25 g of polyphosphoric acid (PPA) into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser with a nitrogen/argon inlet.
-
Heating: Begin stirring and heat the PPA to approximately 80 °C under a gentle flow of inert gas. The PPA will become less viscous upon heating, allowing for efficient stirring.
-
Reagent Addition: Once the PPA has reached 80 °C, add (2-Chloro-4-iodophenyl)hydrazine (2.85 g, 10.0 mmol) to the flask in one portion.
-
Carbonyl Addition: Add acetaldehyde dimethyl acetal (1.26 mL, 12.0 mmol) dropwise to the reaction mixture over 5-10 minutes using a syringe or dropping funnel. An initial exotherm may be observed. Maintain the internal temperature between 80-90 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 85 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc eluent system). The starting hydrazine should be consumed, and a new, UV-active spot corresponding to the indole product should appear.
Work-up and Isolation
-
Quenching: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 60 °C. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. Caution: This quenching process is exothermic. Perform this step slowly to control the temperature rise.
-
Neutralization: The resulting slurry will be acidic. Slowly add saturated sodium bicarbonate (NaHCO₃) solution portion-wise with stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will precipitate the crude product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Purification and Characterization
-
Purification: The crude product should be purified by flash column chromatography on silica gel.
-
Slurry Loading: Adsorb the crude solid onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-15% ethyl acetate).
-
Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a crystalline solid. Determine the final yield.
-
Characterization:
-
Melting Point: Measure the melting point of the purified solid.
-
NMR Spectroscopy: Characterize the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Confirm the molecular weight by High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₈H₅ClIN.[11]
-
Visual Workflow Diagram
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Expected Results and Troubleshooting
-
Yield: Typical yields for Fischer indole syntheses of this type range from 50-75% after purification, depending on the scale and purity of the starting materials.
-
Appearance: The final product is expected to be an off-white to light brown crystalline solid.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or decomposition. Ensure the PPA is sufficiently hot and well-stirred to facilitate mixing. Confirm the quality of the starting hydrazine, as they can degrade over time.
-
Incomplete Reaction: If TLC shows significant starting material remaining, the reaction time can be extended, or the temperature may be slightly increased (e.g., to 95 °C), but be wary of potential charring at higher temperatures.
-
Purification Difficulties: If the crude product is very dark or tarry, this suggests decomposition. Ensure the quenching step is done carefully to avoid excessive heat. An initial wash of the crude solid with a non-polar solvent like hexanes can help remove some impurities before chromatography.
-
References
- Vertex AI Search result citing SAFETY DATA SHEET N-Iodosuccinimide. (Accessed Jan 15, 2026).
- Vertex AI Search result citing Synquest Labs - N-Iodosuccinimide. (Accessed Jan 15, 2026).
- Vertex AI Search result citing N-Iodosuccinimide - Apollo Scientific. (Accessed Jan 15, 2026).
-
AWS. N-Iodosuccinimide Safety Data Sheet. Available at: [Link]
-
YouTube. Part III (Fischer indole synthesis). Available at: [Link]
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Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Pausacker, K. H., & Schubert, C. I. (1949). Mechanism of the Fischer indole synthesis. Nature, 163(4138), 289. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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The Strategic Utility of 5-Chloro-7-iodo-1H-indole in Regioselective Cross-Coupling Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: The Privileged Indole Scaffold and the Power of Halogenation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in modern drug discovery.[3] Functionalization of the indole core is a critical strategy for modulating the physicochemical properties and biological activities of these molecules. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions stand out as powerful and versatile tools for the selective formation of carbon-carbon (C-C) and carbon-heteroatom bonds.[4]
This technical guide focuses on a particularly valuable building block: 5-Chloro-7-iodo-1H-indole . The presence of two distinct halogen atoms at the C5 and C7 positions of the indole ring allows for programmed, regioselective functionalization. This guide will provide an in-depth exploration of the principles governing this selectivity and offer detailed protocols for key cross-coupling reactions, empowering researchers to leverage this versatile substrate in their synthetic endeavors.
The Principle of Regioselective Cross-Coupling: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is:
C-I > C-Br ~ C-OTf > C-Cl [1]
This reactivity trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by a low-valent palladium catalyst. This inherent difference in reactivity allows for the selective functionalization of the C7-position (iodine) while leaving the C5-position (chlorine) intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the divergent synthesis of complex indole derivatives.
Application in Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp2)-C(sp2) bonds. In the case of this compound, this reaction enables the selective introduction of aryl or heteroaryl moieties at the C7-position.
Causality of Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The choice of ligand can influence catalytic activity and substrate scope. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate, is essential for the transmetalation step, activating the boronic acid derivative.
-
Solvent: A mixture of an organic solvent (e.g., DME, dioxane, toluene) and an aqueous solution of the base is often used to ensure the solubility of both the organic and inorganic reagents.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Selective C7-Arylation
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DME and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-aryl-5-chloro-1H-indole.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | >90 (typical) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | >85 (typical) |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | >80 (typical) |
Application in Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp2)-C(sp) bonds, enabling the introduction of alkynyl groups. This is particularly valuable for the synthesis of precursors for further transformations or for creating rigid molecular scaffolds.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[5][6] These often require a stronger base or a more specialized ligand system.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, which also often serves as the solvent or co-solvent.
General Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Representative Protocol for Selective C7-Alkynylation
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF and Et₃N.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 7-alkynyl-5-chloro-1H-indole.
| Entry | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT | >90 (typical) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | 50 | >85 (typical) |
| 3 | 1-Hexyne | Pd(OAc)₂/SPhos (Cu-free) | Cs₂CO₃/DMF | 60 | >80 (typical) |
Application in Heck Coupling: Olefin Insertion for C-C Bond Formation
The Heck reaction allows for the coupling of an aryl halide with an alkene, providing access to substituted olefins.[4] This reaction is highly valuable for the synthesis of complex organic molecules and natural products.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands, such as P(o-tol)₃ or PPh₃, are often used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A mild inorganic or organic base, such as Na₂CO₃, K₂CO₃, or Et₃N, is required to neutralize the HX generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
General Catalytic Cycle for Heck Coupling
Caption: General catalytic cycle of the Heck cross-coupling reaction.
Representative Protocol for Selective C7-Vinylation
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, Et₃N, and the alkene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product via column chromatography to isolate the desired 7-vinyl-5-chloro-1H-indole.
Application in Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[1][7] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.
Causality of Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as Xantphos, SPhos, or BrettPhos. These ligands facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more reactive aryl halides.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol for Selective C7-Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and a stir bar.
-
Remove the tube from the glovebox, and under a positive pressure of inert gas, add anhydrous toluene followed by the amine.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 7-amino-5-chloro-1H-indole derivative.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The significant difference in reactivity between the C-I and C-Cl bonds under palladium catalysis allows for predictable and selective functionalization at the C7 position. This guide has provided the foundational principles and representative protocols for employing this substrate in key cross-coupling reactions. The resulting 7-substituted-5-chloroindoles are themselves versatile intermediates, with the C5-chloro position available for further diversification through nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction. This strategic approach opens the door to a vast chemical space of novel indole derivatives for applications in drug discovery, materials science, and beyond.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Shi, Z., & Wen, J. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Al-Masum, M., & Kumaraswamy, G. (2008). Copper-free Sonogashira coupling. The Chemical Record, 8(5), 315-326.
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for C-H Functionalization of the 5-Chloro-7-iodo-1H-indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-chloro-7-iodo-1H-indole scaffold is a highly valuable, yet underexplored, building block in medicinal chemistry. The orthogonal reactivity of the chloro and iodo substituents, coupled with the potential for selective C-H functionalization at the remaining positions (C2, C3, C4, and C6), offers a powerful platform for the rapid generation of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis of the this compound core and detailed, field-proven insights into its subsequent C-H functionalization. We will explore directing group strategies and predictive protocols for achieving regioselective arylation, alkenylation, and alkylation, thereby unlocking the full synthetic potential of this versatile scaffold.
Introduction: The Strategic Value of this compound
Indole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic introduction of halogen atoms onto the indole nucleus provides synthetic handles for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks. The this compound scaffold is particularly noteworthy due to the differential reactivity of the C-Cl and C-I bonds, allowing for sequential and site-selective modifications.
Furthermore, the presence of these electron-withdrawing halogens significantly modulates the electronic properties of the indole ring, influencing both its inherent reactivity and its susceptibility to direct C-H functionalization. This guide will first detail the synthesis of this key intermediate and then delve into the nuanced strategies required to selectively functionalize the remaining C-H bonds, transforming this simple scaffold into a library of high-value compounds.
Part 1: Synthesis of the this compound Scaffold
The most reliable and scalable method for the synthesis of the this compound scaffold is the Fischer indole synthesis.[4] This classic yet powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of halogenated indoles.[4]
Materials:
-
(2-Chloro-4-iodophenyl)hydrazine
-
Acetaldehyde (or a suitable precursor like paraldehyde)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (2-Chloro-4-iodophenyl)hydrazine (1.0 eq) in anhydrous toluene.
-
Hydrazone Formation: To the stirred solution, add acetaldehyde (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours to ensure complete formation of the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the reaction mixture to room temperature, the toluene is removed under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 eq by weight) or Eaton's reagent. The mixture is then heated to 80-100 °C with vigorous stirring for 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
dot
Caption: Fischer Indole Synthesis Workflow
Part 2: Regioselective C-H Functionalization Strategies
The this compound scaffold possesses four available C-H bonds for functionalization: C2, C3, C4, and C6. The inherent electronic properties of the indole nucleus, further modulated by the two halogen substituents, dictate the intrinsic reactivity of these positions. However, to achieve predictable and high-yielding transformations, the use of directing groups is often indispensable.
A. C2-Functionalization: Leveraging Inherent Reactivity
The C2 position of the indole ring is often susceptible to deprotonation and subsequent functionalization, particularly when the N-H is protected. For the this compound scaffold, C2-functionalization represents a direct approach to introduce further diversity.
This protocol is based on established methods for the C2-arylation of N-substituted indoles.[5]
Materials:
-
N-protected this compound (e.g., N-methyl or N-pivaloyl)
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
N-Protection: Protect the N-H of this compound with a suitable group (e.g., methyl, pivaloyl) using standard procedures.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected this compound (1.0 eq), aryl halide (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0-3.0 eq).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent via syringe and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 110 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 120 |
| PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane | 100 |
B. C4-Functionalization: A Directing Group Approach
Functionalization at the C4 position of the indole benzene ring is challenging due to its remote location from the heteroatoms. A common and effective strategy involves the installation of a directing group at the C3 position.[6][7]
It is important to note that some studies have shown that 5-substituted indoles can be unreactive towards C4-functionalization under certain conditions.[6] Therefore, optimization of this proposed protocol may be necessary.
Materials:
-
3-Formyl-5-chloro-7-iodo-1H-indole (requires prior Vilsmeier-Haack formylation of the starting indole)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc) as an oxidant
-
Trifluoroacetic acid (TFA) as an additive
-
Hexafluoroisopropanol (HFIP) as solvent
Procedure:
-
Synthesis of C3-Formyl Indole: Synthesize 3-formyl-5-chloro-7-iodo-1H-indole from this compound via a Vilsmeier-Haack reaction.
-
Reaction Setup: In a sealed tube, combine 3-formyl-5-chloro-7-iodo-1H-indole (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), AgOAc (2.0 eq), and TFA (1.0 eq) in HFIP.
-
Reaction Execution: Heat the reaction mixture to 65-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
dot
Caption: C4-Arylation via a C3-Directing Group
C. C6-Functionalization: A Frontier Challenge
The C6 position is arguably the most difficult to functionalize selectively via C-H activation due to its distance from common directing group attachment points.[8][9] For 2,3-disubstituted indoles, some success has been achieved with Brønsted acid catalysis. However, for the parent this compound, a directing group strategy would be more plausible, though likely requiring a specialized, long-range directing group.
D. C7-Functionalization: N-Directing Group Strategies
The C7 position can be effectively functionalized using a directing group installed on the indole nitrogen.[10][11] Bulky directing groups are often employed to favor the formation of a six-membered metallacycle intermediate, leading to C7-functionalization over the kinetically favored C2-position.
This protocol is adapted from established methods for the C7-functionalization of N-pivaloylindoles.[12]
Materials:
-
N-Pivaloyl-5-chloro-7-iodo-1H-indole
-
Alkene (e.g., acrylate, styrene)
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
tert-Amyl alcohol (t-AmOH)
Procedure:
-
N-Pivaloylation: Acylate the nitrogen of this compound with pivaloyl chloride.
-
Reaction Setup: In a Schlenk tube, combine N-pivaloyl-5-chloro-7-iodo-1H-indole (1.0 eq), the alkene (2.0-3.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 eq).
-
Reaction Execution: Evacuate and backfill with an inert gas. Add anhydrous t-AmOH and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool, dilute with an organic solvent, and filter through Celite. The filtrate is concentrated and purified by column chromatography.
| Catalyst | Co-catalyst | Oxidant | Solvent | Temperature (°C) |
| [RhCpCl₂]₂ | AgSbF₆ | Cu(OAc)₂ | t-AmOH | 120 |
| [RhCpCl₂]₂ | AgOTf | Cu(OAc)₂ | Dioxane | 110 |
Conclusion and Future Outlook
The this compound scaffold represents a potent, yet underutilized, platform for the development of novel chemical entities. While the direct C-H functionalization of this specific molecule is not yet extensively documented, the principles of directing group-assisted C-H activation provide a clear and rational roadmap for its elaboration. The protocols proposed herein, based on well-established precedents in indole chemistry, offer a solid starting point for researchers to explore the rich chemical space accessible from this versatile building block. Future work should focus on the experimental validation of these proposed methods and the exploration of novel directing group strategies to unlock the full potential of the C4 and C6 positions. The successful implementation of these C-H functionalization strategies will undoubtedly accelerate the discovery of new therapeutic agents and functional materials.
References
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of this compound. BenchChem.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Acc. Chem. Res., 54(7), 1723–1736.
- Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angew. Chem. Int. Ed., 58(29), 9856-9860.
- C4–H indole functionalisation: precedent and prospects. Org. Biomol. Chem., 16(16), 2893–2900.
- Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules.
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723-1736.
- Chemoselective Pd-Catalyzed Direct C-H Arylation of 5-Carboxyimidazoles: Unparalleled access to fused Imidazole-Based Tricycles containing 6-, 7- or 8-Membered Rings.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(17), 3913.
- Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Org. Lett., 4(17), 2885–2888.
- Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. J. Am. Chem. Soc., 138(2), 495–498.
- Divergent C-H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III)
- Rhodium(III)-catalyzed C7-position C-H alkenylation and alkynylation of indolines. Chem. Commun., 51(13), 2532–2535.
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. J. Am. Chem. Soc., 134(3), 1574–1582.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chem. Soc. Rev., 46(19), 5804-5866.
- Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activ
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein J. Org. Chem., 19, 575–581.
- Access to Six- and Seven-Membered 1,7-Fused Indolines via Rh(III)-Catalyzed Redox-Neutral C7-Selective C-H Functionalization of Indolines with Alkynes and Alkenes. J. Org. Chem., 80(12), 6238–6249.
- Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
- Palladium-Catalyzed C-H Arylation of Indoles
- C-H Functionalization Directed by Ketone. The Dong Group.
- PIII‐Directed C7‐acylation of indoles.
- Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
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- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Front. Chem., 10, 959392.
- Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein J. Org. Chem., 19, 575-581.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chem. Commun., 55(1), 4–19.
- A kind of synthetic method of 5 chlorine 7 azaindoles.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. J. Med. Chem.
- The First One-Pot Synthesis of l-7-Iodotryptophan from 7-Iodoindole and Serine, and an Improved Synthesis of Other l-7-Halotryptophans.
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Use of 5-Chloro-7-iodo-1H-indole as an intermediate for anticancer agents
An Application Guide to 5-Chloro-7-iodo-1H-indole: A Versatile Scaffold for Novel Anticancer Agent Synthesis
Introduction: The Strategic Advantage of the Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its structural resemblance to tryptophan allows it to bind to various biological receptors and enzymes, making it an ideal starting point for drug design.[2][3] In oncology, indole derivatives have been successfully developed to target a wide array of mechanisms, including the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[4][5]
While the broader class of 5-chloro-indole compounds has shown significant promise as anticancer agents, particularly as kinase inhibitors[6][7], the this compound intermediate offers a unique and powerful platform for synthetic diversification. Its di-halogenated structure is not a redundancy but a strategic asset, providing two distinct reaction sites with differential reactivity. The carbon-iodine bond at the C7 position is significantly more reactive than the carbon-chlorine bond at C5 in palladium-catalyzed cross-coupling reactions.[8] This inherent chemical disparity allows for programmed, regioselective synthesis, enabling the precise construction of complex molecules designed to interact with specific cancer targets.
This guide serves as a technical resource for researchers and drug development professionals, detailing the synthetic utility of this compound and providing robust protocols for its transformation into potential kinase inhibitors and for their subsequent biological evaluation.
Part 1: Synthetic Strategy and Key Transformations
The primary value of this compound lies in its capacity for sequential, site-selective functionalization. This allows for the controlled introduction of different chemical moieties at the C7 and C5 positions, as well as derivatization at the N1 position of the indole ring.
The Principle of Regioselective Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental to modern drug synthesis. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows the order: I > Br > Cl. This predictable reactivity gradient is the key to selectively functionalizing the this compound core. The C7-I bond can be selectively coupled while leaving the more robust C5-Cl bond intact for potential subsequent reactions.
Protocol: N-Protection of the Indole Core
Protecting the indole nitrogen (N1) is often a crucial first step to prevent side reactions and improve the solubility of intermediates. A common and robust protecting group is the p-toluenesulfonyl (tosyl) group.
Objective: To synthesize 5-chloro-7-fluoro-1-tosyl-1H-indole as a stable intermediate for subsequent cross-coupling reactions.[9]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-water bath and distilled water
-
Ethyl acetate and brine for extraction
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried flask containing anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Gas evolution will be observed.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.
-
A precipitate should form. Stir for 20-30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the N-tosylated intermediate.
Rationale: The use of a strong base like NaH is necessary to deprotonate the relatively acidic indole N-H proton, forming a nucleophilic anion that readily reacts with the electrophilic sulfur of TsCl.[9]
Protocol: Sonogashira Coupling at the C7-Position
The Sonogashira coupling is a highly efficient method for forming C-C bonds between aryl halides and terminal alkynes, a common linkage in kinase inhibitors.[10][11]
Objective: To selectively couple a terminal alkyne to the C7 position of the N-protected indole.
Materials:
-
N-Tosyl-5-chloro-7-iodo-1H-indole (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base and solvent
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-tosylated indole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent and the base (e.g., TEA).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-indole derivative.
Rationale: This reaction uses a dual-catalyst system. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then participates in transmetalation with the palladium complex.[11]
Part 2: Application in Kinase Inhibitor Design & Biological Evaluation
Many potent anticancer agents function by inhibiting protein kinases that are hyperactivated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[12] The indole scaffold is a proven pharmacophore for targeting the ATP-binding pocket of these kinases.[5][6] Derivatives of 5-chloro-indole have demonstrated potent inhibitory activity against both wild-type and mutant forms of these kinases.[12][13]
Data on Related 5-Chloro-Indole Derivatives
The following table summarizes the reported inhibitory activity of various 5-chloro-indole compounds, highlighting the scaffold's potential for generating highly potent anticancer agents.
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (nM) | Reference |
| 3e | EGFR | 68 | Multiple | 29 - 78 | [6][12] |
| 3e | BRAF V600E | More potent than Erlotinib | LOX-IMVI | 960 | [12] |
| 3b | EGFR T790M | Selective (8-fold vs WT) | - | - | [6] |
| 5f | EGFR WT | 68 - 85 | Multiple | 29 | [13] |
| 5f | EGFR T790M | 9.5 | - | - | [13] |
| 5g | EGFR WT | 68 - 85 | Multiple | 31 | [13] |
| 5g | EGFR T790M | 11.9 | - | - | [13] |
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific kinase.
Objective: To quantify the potency of a 5-Chloro-7-iodo-indole derivative as a kinase inhibitor.[6]
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAF) and its specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Synthesized indole compound, dissolved in DMSO
-
Luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the synthesized indole compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the compound at various final concentrations.
-
Initiate the kinase reaction by adding a concentration of ATP that is near the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the luminescence-based detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
Rationale: This assay directly measures the compound's ability to interfere with the enzymatic activity of the target kinase. By quantifying the amount of ADP produced, we can determine the extent of substrate phosphorylation and, consequently, the level of inhibition.[6]
Protocol: Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Objective: To determine the growth inhibitory (GI₅₀) concentration of a synthesized compound against cancer cell lines.[13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29)[13]
-
Cell culture medium and fetal bovine serum (FBS)
-
Synthesized indole compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with serial dilutions of the synthesized indole compound and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ value.
Rationale: The MTT assay is a colorimetric, cell-based assay that provides a robust measure of a compound's cytotoxic or cytostatic effects. It is a standard preliminary screen for potential anticancer drugs.[13]
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed intermediate for the synthesis of novel anticancer agents. Its differential halogen reactivity enables programmed and regioselective functionalization, providing a clear pathway to diverse libraries of complex molecules. The protocols detailed herein for N-protection, Sonogashira coupling, and subsequent biological evaluation provide a solid framework for researchers to explore the potential of this scaffold. By leveraging this versatile building block, the scientific community can continue to develop potent and selective kinase inhibitors, contributing to the advancement of targeted cancer therapies.
References
- Bentham Science. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
- BenchChem. (2025). Validating the Mechanism of Action for a 5-Chloro-Indole Compound: A Comparative Guide.
- Abdel-Ghani, T. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Advances, 13(24), 16455-16468.
- National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- BenchChem. (2025). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1253.
- National Center for Biotechnology Information. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
- National Center for Biotechnology Information. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region.
- BenchChem. (2025). Comparative Bioactivity Analysis of 5-Chloro-Indole Derivatives as Anticancer Agents.
- Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
- ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
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Application Note: A Comprehensive Protocol for the N-Alkylation of 5-Chloro-7-iodo-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Functionalization of the indole core is a critical strategy in drug discovery, with N-alkylation being a fundamental transformation for modulating the pharmacological properties of indole-based compounds.[3] The introduction of an alkyl group at the N-1 position can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability.
This application note provides a detailed experimental procedure for the N-alkylation of 5-Chloro-7-iodo-1H-indole, a di-halogenated substrate of significant interest for further synthetic elaboration, such as cross-coupling reactions. The presence of electron-withdrawing halogens on the indole ring increases the acidity of the N-H proton, facilitating its deprotonation.[4] However, the inherent nucleophilicity of the C3 position presents a common challenge, often leading to competitive C-alkylation.[5] This guide outlines a robust protocol designed to ensure high regioselectivity for the desired N-alkylated product by carefully controlling reaction parameters.
Principle and Mechanistic Overview
The N-alkylation of indole proceeds via a classical two-step nucleophilic substitution (SN2) mechanism.
-
Deprotonation: The reaction is initiated by the deprotonation of the indole N-H group using a strong base. This step is critical as it generates the highly nucleophilic indolate anion. The choice of base is paramount; strong bases such as sodium hydride (NaH) are highly effective in ensuring complete and irreversible deprotonation, which decisively favors N-alkylation over C3-alkylation.[4][5][6] Incomplete deprotonation can leave neutral indole in the mixture, which is prone to electrophilic attack at the more electron-rich C3 position.[5]
-
Nucleophilic Attack: The resulting indolate anion then acts as a potent nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 fashion to form the new N-C bond and yield the final product.[4]
The regioselectivity of this process is heavily influenced by the reaction conditions. The use of polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is standard practice. These solvents effectively solvate the cation of the base (e.g., Na⁺), leaving the indolate anion highly reactive and accessible for nucleophilic attack, further promoting N-alkylation.[5][6]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the electrophile.
Materials and Reagents
| Reagent | Role | CAS Number |
| This compound | Substrate | 133934-58-2 |
| Sodium Hydride (NaH), 60% in mineral oil | Base | 7646-69-7 |
| Alkyl Halide (R-X, e.g., Iodomethane, Benzyl Bromide) | Alkylating Agent | Varies |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent | 68-12-2 |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Quenching Agent | 12125-02-9 |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 141-78-6 |
| Deionized Water | Washing | 7732-18-5 |
| Brine (Saturated Aqueous NaCl) | Washing | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | 7757-82-6 |
| Silica Gel (230-400 mesh) | Stationary Phase | 7631-86-9 |
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line with manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Reaction Parameter Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| This compound | 1.0 eq. | Limiting Reagent |
| Sodium Hydride (NaH) | 1.2 - 1.5 eq. | Ensures complete deprotonation. |
| Alkylating Agent (R-X) | 1.1 - 1.2 eq. | Drives reaction to completion. |
| Conditions | ||
| Solvent | Anhydrous DMF | Polar aprotic solvent favors N-alkylation.[5] |
| Concentration | 0.1 - 0.5 M | Standard concentration range.[7] |
| Deprotonation Temp. | 0 °C | Controls exothermic reaction with NaH. |
| Alkylation Temp. | 0 °C to Room Temp. | Allows for controlled reaction progression. |
| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |
Step-by-Step Procedure
-
Reaction Setup: Place this compound (1.0 eq.) into a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) via syringe. Stir the mixture at room temperature until the indole is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise over 5-10 minutes.
-
Causality Insight: Adding NaH slowly at 0 °C is crucial to manage the exothermic reaction and the evolution of flammable hydrogen gas.
-
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Expert Tip: A slow, dropwise addition minimizes potential side reactions and local overheating.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.
-
Work-up and Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).
-
Causality Insight: Washing with water removes the DMF solvent and inorganic salts. The final brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated this compound.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Product Characterization
The successful synthesis of the N-alkylated product should be confirmed using standard spectroscopic methods.
-
¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the N-H proton (typically >10 ppm for the starting indole) and the appearance of new signals in the aliphatic region corresponding to the newly introduced alkyl group.
-
¹³C NMR: New resonances corresponding to the carbons of the alkyl group will be observed.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
-
Infrared (IR) Spectroscopy: The characteristic N-H stretching band (around 3400 cm⁻¹) of the starting material will be absent in the product spectrum.
Troubleshooting and Field-Proven Insights
-
Problem: Low or No Product Yield.
-
Insight: This often points to issues with the deprotonation step. Ensure the DMF is truly anhydrous and the NaH is fresh and reactive. Incomplete deprotonation is a primary cause of failure. Alternatively, the alkylating agent may have degraded; check its purity.
-
-
Problem: Formation of C3-Alkylated Byproduct.
-
Insight: This indicates that neutral indole is competing for the electrophile. The cause is almost always incomplete deprotonation. Increase the equivalents of NaH to 1.5 eq. and ensure sufficient stirring time for the deprotonation to go to completion before adding the alkylating agent.[5]
-
-
Problem: Difficult Purification.
-
Insight: The mineral oil from the NaH dispersion can complicate purification. After quenching, performing an initial extraction with hexane or pentane before the ethyl acetate extraction can help remove a significant portion of the mineral oil.
-
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle it with extreme care in an inert atmosphere and away from any moisture.
-
Solvents and Reagents: DMF is a suspected teratogen. Alkylating agents are often toxic and potentially carcinogenic.[8][9] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: [Link]
- Shieh, W-C., et al. (2004). N-alkylation of indole derivatives. Google Patents (US7067676B2).
- Weissgerber, R. (1961). Process for n-alkylation of indoles. Google Patents (US3012040A).
-
Gribble, G. W. (2016). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
Sortais, J-B., et al. (2017). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
-
Wang, Z., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available at: [Link]
-
Wang, Z., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Tan, J., et al. (2016). Effect of solvent on the alkylation. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
Melen, R. L., et al. (2019). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]
-
Page, M. I., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Available at: [Link]
-
ResearchGate. (2017). Scope of the N‐alkylation of indolines with alcohols. ResearchGate. Available at: [Link]
-
Gribble, G. W., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available at: [Link]
-
Drugs.com. (2023). List of Alkylating agents. Drugs.com. Available at: [Link]
-
OncoLink. (2024). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. OncoLink. Available at: [Link]
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ResearchGate. (2017). Alkylating Agents. ResearchGate. Available at: [Link]
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Bando, T., et al. (2004). Antitumor activity of sequence‐specific alkylating agents: Pyrolle‐imidazole CBI conjugates with indole linker. Cancer Science. Available at: [Link]
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Oncohema Key. (2016). Alkylating Agents. Oncohema Key. Available at: [Link]
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Maiti, D., et al. (2018). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni(III) catalytic cycle. Chemical Science. Available at: [Link]
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ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. ResearchGate. Available at: [Link]
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Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]
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Synfacts. (2021). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synfacts. Available at: [Link]
-
ResearchGate. (2017). Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]
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Scale-up synthesis of 5-Chloro-7-iodo-1H-indole for drug discovery
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Scale-up Synthesis of 5-Chloro-7-iodo-1H-indole for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5] Specifically, halogenated indoles such as this compound serve as versatile building blocks for creating complex molecules with significant therapeutic potential, including kinase inhibitors and anti-proliferative agents.[2][6] However, the synthesis of polysubstituted indoles with precise regiochemical control presents significant challenges, particularly during scale-up for drug discovery campaigns. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, leveraging the classic Fischer indole synthesis. We address common scale-up challenges, including reaction control, purification, and safety, providing a comprehensive guide for medicinal and process chemists.
Strategic Approach to Synthesis
The primary challenge in synthesizing this compound is the precise installation of two different halogen atoms at specific positions on the indole ring. Several synthetic strategies can be envisioned:
-
Sequential Halogenation of Indole: While seemingly straightforward, direct halogenation of the indole core often leads to mixtures of regioisomers and poly-halogenated products due to the high reactivity of the indole ring. Achieving selective C-7 iodination after C-5 chlorination is non-trivial and typically requires protecting groups and specialized reagents, complicating the process for large-scale synthesis.[7][8]
-
Palladium-Catalyzed Annulation: Modern cross-coupling methods offer elegant solutions for indole synthesis.[9] However, these often rely on expensive catalysts and ligands, and the cost can become prohibitive at scale.
-
Fischer Indole Synthesis: This venerable reaction, discovered in 1883, remains one of the most reliable and widely used methods for indole synthesis due to its operational simplicity and tolerance of a wide range of functional groups.[10][11][12] By starting with a pre-functionalized phenylhydrazine, the substitution pattern of the final indole is unequivocally controlled.
For scalability, reliability, and cost-effectiveness, we have selected the Fischer Indole Synthesis as the core of our strategy. This approach provides unambiguous control over the halogen positions by utilizing a commercially available, appropriately substituted aniline as the starting material. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
The Fischer Indole Synthesis: A Mechanistic Perspective
The power of the Fischer synthesis lies in its elegant and predictable mechanism. The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst.[12] The key step is a[13][13]-sigmatropic rearrangement, which forms the crucial C-C bond of the indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Understanding this mechanism is crucial for troubleshooting. For instance, the choice of acid catalyst can significantly impact yield and purity. Polyphosphoric acid (PPA) is often used in scale-up operations as it serves as both the catalyst and solvent, facilitating high reaction temperatures and ease of workup.
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Diazonium salts are potentially explosive and should be kept cold and not isolated.[14] Iodine and its compounds are hazardous; avoid inhalation and skin contact.[15][16][17][18][19]
Part A: Synthesis of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride
Principle: This two-step, one-pot procedure converts the starting aniline into the key hydrazine intermediate. The aniline is first converted to a diazonium salt using sodium nitrite under acidic conditions. This reactive intermediate is then immediately reduced in situ using tin(II) chloride to yield the desired phenylhydrazine, which is isolated as its more stable hydrochloride salt.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Notes |
| 2-Chloro-4-iodoaniline | 253.45 | 10.0 g | 39.45 mmol | Starting material |
| Concentrated HCl (37%) | 36.46 | 30 mL | ~360 mmol | Acid catalyst and salt formation |
| Deionized Water | 18.02 | 20 mL | - | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.86 g | 41.43 mmol | Diazotizing agent (1.05 eq) |
| Tin(II) Chloride Dihydrate | 225.65 | 26.7 g | 118.3 mmol | Reducing agent (3.0 eq) |
| Diethyl Ether | 74.12 | ~100 mL | - | For washing the final product |
Step-by-Step Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Aniline Dissolution: To the flask, add 2-Chloro-4-iodoaniline (10.0 g) and concentrated HCl (20 mL). Stir the resulting slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the internal temperature to between -5 °C and 0 °C.
-
Diazotization: Dissolve sodium nitrite (2.86 g) in deionized water (10 mL). Add this solution dropwise via the addition funnel to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Reduction: In a separate beaker, dissolve tin(II) chloride dihydrate (26.7 g) in concentrated HCl (10 mL). Cool this solution in an ice bath.
-
Addition of Reductant: Add the cold tin(II) chloride solution to the diazonium salt solution dropwise, maintaining the internal temperature below 10 °C. A thick precipitate of the hydrazine salt will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with diethyl ether (2 x 50 mL) to remove non-polar impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The product is (2-Chloro-4-iodophenyl)hydrazine hydrochloride. The typical yield is 85-95%.
Part B: Synthesis of this compound
Principle: The synthesized hydrazine hydrochloride is condensed with pyruvic acid to form a phenylhydrazone intermediate. This intermediate is not isolated but is cyclized directly under heat in polyphosphoric acid (PPA). The Fischer indolization reaction produces this compound-2-carboxylic acid, which undergoes concurrent decarboxylation at the high reaction temperature to yield the final product.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Notes |
| (2-Chloro-4-iodophenyl)hydrazine HCl | 305.37 | 10.0 g | 32.75 mmol | From Part A |
| Pyruvic Acid | 88.06 | 3.17 g (2.2 mL) | 36.0 mmol | Carbonyl partner (1.1 eq) |
| Polyphosphoric Acid (PPA) | - | 100 g | - | Catalyst and solvent |
| Ice Water | - | ~500 mL | - | For quenching the reaction |
| Sodium Hydroxide (5 M aq.) | 40.00 | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - | For washing |
| Brine | - | ~100 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent |
| Hexanes | - | ~100 mL | - | For recrystallization |
Step-by-Step Protocol:
-
Setup: Place polyphosphoric acid (100 g) into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Reagent Addition: Add (2-Chloro-4-iodophenyl)hydrazine hydrochloride (10.0 g) and pyruvic acid (2.2 mL) to the PPA at room temperature.
-
Heating: Heat the mixture with stirring in an oil bath to 130-140 °C. The mixture will become homogeneous and darken. Monitor the reaction for CO₂ evolution (decarboxylation).
-
Reaction Monitoring: Maintain the temperature for 1-2 hours. The reaction can be monitored by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to ~80 °C. Carefully and slowly pour the viscous mixture into a beaker containing 500 mL of vigorously stirred ice water. Caution: This is an exothermic process.
-
Neutralization: The resulting slurry will be strongly acidic. Slowly neutralize the mixture by adding 5 M aqueous sodium hydroxide until the pH is approximately 7-8. A solid precipitate of the crude product will form.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude brown solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. The product, this compound, is typically obtained as a light tan or off-white solid. The typical yield is 50-65%.
Characterization Data
| Property | Expected Value |
| Molecular Formula | C₈H₅ClIN |
| Molecular Weight | 277.49 g/mol |
| Appearance | Off-white to light tan solid |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, NH), 7.6-7.5 (m, 2H, Ar-H), 7.4 (t, 1H, Ar-H), 6.5 (m, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~137, 131, 129, 125, 124, 122, 115, 102, 78 |
| Mass Spec (ESI) | m/z 277.9 [M+H]⁺ |
Note: NMR shifts are approximate and should be confirmed by analysis. Data is predicted based on the structure and known values for similar compounds.[20]
Scale-Up Considerations and Troubleshooting
-
Thermal Control: The diazotization step is highly exothermic and requires careful temperature management. At a larger scale, an industrial cooling system is necessary to maintain the temperature below 5 °C to prevent decomposition of the diazonium salt.
-
Reagent Addition: For both the diazotization and reduction steps, slow, controlled addition via a pump is recommended at scale to manage exotherms and ensure homogeneous mixing.
-
PPA Quench: Quenching viscous PPA is hazardous. On a larger scale, an alternative is to dilute the hot PPA mixture with a high-boiling point solvent like toluene before carefully quenching with water.
-
Purification: While recrystallization is effective at the lab scale, large-scale purification may benefit from a slurry wash with an appropriate solvent system to improve purity without the material loss associated with full recrystallization.
-
Troubleshooting:
-
Low Yield in Part A: Ensure the temperature during diazotization did not rise, which would decompose the diazonium intermediate. Confirm the quality of the tin(II) chloride, as it can oxidize upon storage.
-
Incomplete Reaction in Part B: If the reaction stalls, a slightly higher temperature (up to 150 °C) or longer reaction time may be required. Ensure the PPA is of good quality, as moisture can deactivate it.
-
Dark Product: Extensive charring can occur if the temperature is too high. The final product color can be improved by treatment with activated carbon during the recrystallization step.
-
References
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Carretero, A., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]
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ResearchGate. The Japp‐Klingemann Reaction. [Link]
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Chemeurope.com. Japp-Klingemann reaction. [Link]
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Malik, I., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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Slideshare. Japp klingemann reaction. [Link]
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PubChem. This compound. [Link]
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Petruzzella, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
-
Wang, Z-Y., et al. Regioselective C5−H Direct Iodination of Indoles. Northwest University. [Link]
-
Aslam, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Borah, R., et al. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Cha, J., et al. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
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Science Company. Iodine Solution - Safety Data Sheet. [Link]
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CDC. Iodine - NIOSH Pocket Guide to Chemical Hazards. [Link]
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CLEAPSS Science. Student safety sheets 56 Iodine. [Link]
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Wang, Z-Y., et al. (2017). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers. [Link]
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Kumar, A., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. [Link]
-
NIST. 1H-Indole, 5-chloro-. [Link]
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Application Note: High-Purity Isolation of 5-Chloro-7-iodo-1H-indole via Automated Flash Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of 5-Chloro-7-iodo-1H-indole, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducible, high-purity outcomes. This guide covers the entire workflow from crude sample preparation and Thin-Layer Chromatography (TLC) method development to the execution of the flash chromatography run and post-purification analysis.
Introduction: The Significance of Purifying this compound
This compound is a dihalogenated indole derivative of significant interest in medicinal chemistry. The strategic placement of the chloro and iodo substituents provides orthogonal handles for diverse cross-coupling reactions, making it a versatile scaffold for the synthesis of complex molecular architectures, including kinase inhibitors and other targeted therapeutics.
The purity of this intermediate is paramount, as residual impurities from its synthesis, typically a Fischer Indole Synthesis, can lead to unwanted side reactions and complicate the interpretation of biological data in downstream applications.[1] Column chromatography is a powerful and widely used technique for the purification of organic compounds, separating molecules based on their differential adsorption to a stationary phase.[2] This application note details a systematic approach to the purification of this compound using silica gel flash chromatography.
Foundational Principles: Tailoring Chromatography for a Dihalogenated Indole
The successful purification of this compound hinges on understanding its physicochemical properties and how they dictate its behavior during chromatography.
2.1. Polarity and Solubility Considerations
The indole nucleus itself is a moderately polar aromatic heterocycle. The introduction of a chloro and an iodo group, both being electron-withdrawing and lipophilic, results in a compound of relatively low to moderate polarity. This characteristic makes it amenable to normal-phase chromatography on a polar stationary phase like silica gel, using a non-polar mobile phase. The compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, which are suitable for sample loading.
2.2. The Stationary Phase: Silica Gel
Silica gel, a porous form of silicon dioxide (SiO₂), is the stationary phase of choice for this application due to its high surface area and the presence of surface silanol (Si-OH) groups. These silanol groups can form hydrogen bonds and dipole-dipole interactions with the analyte molecules. The slightly acidic nature of silica gel is generally compatible with indole derivatives.[2]
2.3. The Mobile Phase: A Hexane/Ethyl Acetate System
A binary solvent system of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate) provides a tunable mobile phase to control the elution of this compound.[3] By starting with a low concentration of the polar solvent and gradually increasing it (gradient elution), impurities can be effectively separated from the target compound. Non-polar impurities will elute first, followed by the product, and finally, more polar impurities will be washed off the column.[2]
Pre-Purification Workflow: Thin-Layer Chromatography (TLC) Method Development
Before proceeding to flash chromatography, it is essential to develop an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.2 to 0.4, which generally translates well to column separation.
Protocol 3.1: TLC Analysis of Crude this compound
-
Sample Preparation: Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate to create a dilute solution.
-
TLC Plate Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A good starting point is a 9:1 mixture of hexane and ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Rf Calculation and Optimization: Calculate the Rf value of the product spot. If the Rf is too high (> 0.4), decrease the polarity of the mobile phase (e.g., 95:5 hexane/ethyl acetate). If the Rf is too low (< 0.2), increase the polarity (e.g., 8:2 hexane/ethyl acetate).
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase (Starting) | 9:1 Hexane/Ethyl Acetate |
| Target Rf | 0.2 - 0.4 |
Detailed Protocol: Automated Flash Column Chromatography Purification
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
4.1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Pre-packed silica gel column (sized appropriately for the amount of crude material)
-
Automated flash chromatography system
-
HPLC-grade hexane and ethyl acetate
-
Test tubes or fraction collector vials
-
Rotary evaporator
4.2. Step-by-Step Purification Procedure
-
Crude Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to create a slurry. Gently evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This dry loading technique generally results in better separation than liquid injection.
-
Column Equilibration: Install the pre-packed silica gel column onto the flash chromatography system. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 hexane/ethyl acetate) until a stable baseline is achieved.
-
Sample Loading: Carefully load the dry-loaded sample onto the top of the equilibrated column.
-
Elution and Fraction Collection: Begin the chromatography run using a gradient elution method. A typical gradient profile would be:
| Time (Column Volumes) | % Ethyl Acetate in Hexane |
| 0 - 2 | 5% |
| 2 - 12 | 5% to 25% (linear gradient) |
| 12 - 15 | 25% |
-
Fraction Analysis: Analyze the collected fractions by TLC using the solvent system developed in Section 3. Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Final Drying and Characterization: Dry the purified compound under high vacuum to remove any residual solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting and Expert Insights
-
Poor Separation: If the product co-elutes with an impurity, consider using a shallower gradient or a different solvent system (e.g., dichloromethane/hexane).
-
Band Tailing: Tailing of the product peak can sometimes be attributed to the acidic nature of silica gel. Adding a very small amount (e.g., 0.1%) of a modifier like triethylamine to the mobile phase can sometimes improve peak shape for basic compounds, though it should be used with caution as it can alter selectivity.
-
Product Insolubility during Loading: If the crude product is not fully soluble in the loading solvent, it can precipitate on the column, leading to poor separation. Ensure the minimum amount of a good solvent is used for dry loading.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following a systematic approach of TLC method development followed by a well-designed gradient elution, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby ensuring the integrity of subsequent synthetic transformations and biological evaluations.
References
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of this compound.
- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
- University of California, Los Angeles. (n.d.).
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Chloro-7-iodo-1H-indole
Introduction: The Strategic Value of 5-Chloro-7-iodo-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing inhibitors that target the ATP-binding pocket of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[3][4]
The starting material, this compound, represents a highly strategic platform for constructing diverse libraries of kinase inhibitors. Its di-halogenated nature is not a bug, but a feature; the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for predictable and sequential functionalization. This enables the controlled, regioselective introduction of different chemical moieties at the C7 and C5 positions, which is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound as a versatile starting material for the discovery and development of novel kinase inhibitors, with a focus on targeting key oncogenic kinases such as VEGFR and FGFR.
Pillar 1: The Principle of Chemoselective Functionalization
The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br ≈ OTf > Cl .[5][6] This predictable reactivity hierarchy is the foundation of our synthetic design, allowing for selective chemistry at the C7-I bond while the C5-Cl bond remains intact for a subsequent, more forcing reaction.
This sequential approach provides precise control over the final molecular architecture, a critical aspect of structure-based drug design where specific interactions at different points of the kinase active site are desired.[7]
Caption: Sequential functionalization workflow for this compound.
Pillar 2: Core Synthetic Methodologies & Protocols
Modern synthetic organic chemistry provides a powerful toolkit for functionalizing the indole scaffold. The three most critical transformations for this application are the Suzuki-Miyaura coupling (for C-C bond formation), the Sonogashira coupling (for C-C alkynyl bonds), and the Buchwald-Hartwig amination (for C-N bond formation).
Methodology 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[8][9] It is exceptionally useful for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors designed to occupy the adenine region of the ATP binding site.
Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C7-Iodo Position
This protocol details a representative procedure for the selective arylation at the C7 position, leveraging the higher reactivity of the C-I bond.
-
Objective: To synthesize a 7-Aryl-5-chloro-1H-indole intermediate.
-
Causality: The choice of a mild palladium catalyst and base system ensures the selective oxidative addition to the C-I bond, leaving the C-Cl bond untouched for subsequent reactions. The use of an aqueous solvent system can often accelerate the reaction and is considered a "green" chemistry practice.
| Reagent/Component | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Aryl- or Heteroarylboronic Acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 0.03 | Palladium(0) Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 | Base (to activate the boronic acid and facilitate transmetalation) |
| 1,4-Dioxane / Water (4:1) | - | Solvent System |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Aryl-5-chloro-1H-indole.
Methodology 2: Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] The resulting alkynyl-indoles are valuable intermediates, as the alkyne can serve as a rigid linker or be further transformed (e.g., via reduction or cyclization).
Protocol 2.2: Selective Sonogashira Coupling at the C7-Iodo Position
-
Objective: To synthesize a 7-Alkynyl-5-chloro-1H-indole intermediate.
-
Causality: This reaction is typically highly selective for aryl iodides over chlorides.[12] The copper(I) iodide co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[11] An amine base is used to deprotonate the terminal alkyne and neutralize the HX generated.
| Reagent/Component | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Terminal Alkyne | 1.5 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.02 | Palladium(II) Catalyst Precursor |
| Copper(I) Iodide (CuI) | 0.04 | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 3.0 | Base and Solvent |
| Tetrahydrofuran (THF) | - | Co-solvent (optional) |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon). Repeat three times.
-
Add anhydrous THF (if used) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Methodology 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for installing amine functionalities that often serve as key hydrogen bond donors/acceptors in the hinge region of a kinase.[13][14]
Protocol 2.3: Buchwald-Hartwig Amination at the C5-Chloro Position
This protocol is designed for the second step of the sequence, targeting the less reactive C-Cl bond after the C7 position has been functionalized.
-
Objective: To couple a primary or secondary amine at the C5 position of a 7-substituted-5-chloro-1H-indole.
-
Causality: Coupling at an aryl chloride requires a more active catalyst system compared to an aryl iodide.[15] This typically involves the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong base like sodium tert-butoxide (NaOtBu).[13] These conditions provide the necessary catalytic activity to cleave the stronger C-Cl bond.
| Reagent/Component | Molar Equiv. | Purpose |
| 7-Substituted-5-chloro-1H-indole | 1.0 | Starting Material |
| Amine (Primary or Secondary) | 1.2 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.02 | Palladium(0) Catalyst Precursor |
| XPhos or RuPhos | 0.08 | Buchwald Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.5 | Strong, non-nucleophilic base |
| Anhydrous Toluene or Dioxane | - | Anhydrous Solvent |
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.08 eq), and NaOtBu (1.5 eq) to a flame-dried Schlenk tube.
-
Add the 7-substituted-5-chloro-1H-indole (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous solvent (e.g., toluene) and seal the tube.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Pillar 3: Application in Kinase Inhibitor Synthesis - A Case Study
To illustrate the power of this synthetic platform, we present a hypothetical, yet plausible, synthetic route to a potential dual VEGFR/FGFR inhibitor. Many potent inhibitors of these receptor tyrosine kinases feature a substituted indole core.[3][16]
Target Profile: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of tumor angiogenesis and proliferation.[3][16] Small molecule inhibitors often feature a heterocyclic core that binds to the kinase hinge region, with side chains extending into hydrophobic pockets.[17]
Synthetic Strategy:
Caption: A plausible two-step synthesis of a kinase inhibitor scaffold.
Rationale:
-
Step 1 (Sonogashira Coupling): A pyridine moiety is installed at the C7 position. Pyridyl groups are common in kinase inhibitors as they can form crucial hydrogen bonds and improve solubility. The alkynyl linker provides a rigid connection to the indole core.
-
Step 2 (Buchwald-Hartwig Amination): An aniline derivative is coupled at the C5 position. The substituted aniline can occupy a hydrophobic pocket and its substituents can be varied to fine-tune potency and selectivity (Structure-Activity Relationship, SAR). The NH linker itself often acts as a key hydrogen bond donor to the kinase hinge region.
Data Presentation: Representative Indole-Based Kinase Inhibitors
While the specific target from our case study is hypothetical, the biological activity of related indole-based compounds underscores the potential of this scaffold. The following table summarizes IC₅₀ data for known indole-containing inhibitors against relevant kinase targets.
| Inhibitor Name/Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| Sunitinib | VEGFR, PDGFR | 2 - 80 | [3] |
| Vorolanib (CM082) | VEGFR, PDGFR | Varies by target | [3] |
| PD173074 | FGFR1, FGFR3 | 21.5 (FGFR1), 5 (FGFR3) | [17] |
| Indole Derivative III | EGFR, VEGFR-2 | 18 (EGFR), 45 (VEGFR-2) | [18] |
| Compound 7 (1H-Indole) | VEGFR-2 | 25 | [1] |
Conclusion
This compound is a high-value starting material for the efficient and strategic synthesis of novel kinase inhibitors. The differential reactivity of its C-I and C-Cl bonds enables a predictable, sequential functionalization strategy using robust palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type (Suzuki, Sonogashira, Buchwald-Hartwig) and conditions, medicinal chemists can precisely engineer complex, 5,7-disubstituted indole scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore this chemical space and accelerate the discovery of next-generation targeted cancer therapies.
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Jamieson, C., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols: Synthetic Pathways to Novel Derivatives of 5-Chloro-7-iodo-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 5-Chloro-7-iodo-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products and pharmaceuticals.[1][2][3] Among its many halogenated variants, this compound stands out as a uniquely valuable synthetic intermediate. Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C7 position is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond at the C5 position. This reactivity gap enables chemists to perform site-selective functionalization, treating the molecule as a versatile platform for building complex, multi-substituted indole derivatives in a controlled, stepwise manner.[4]
This guide provides detailed protocols and the underlying scientific rationale for leveraging this differential reactivity, focusing on palladium-catalyzed cross-coupling reactions—the workhorse of modern pharmaceutical synthesis.[5][6][7]
The Core Principle: Orthogonal Reactivity and Sequential Cross-Coupling
The synthetic power of this compound lies in the ability to selectively address the C7 and C5 positions in separate, sequential reactions. The general strategy involves an initial, milder palladium-catalyzed coupling reaction that targets the C7-I bond, leaving the C5-Cl bond intact. The resulting C7-functionalized intermediate can then be subjected to a second, often more forcing, coupling reaction to modify the C5 position. This approach allows for the precise and predictable installation of two different substituents onto the indole's benzene ring, a critical capability for structure-activity relationship (SAR) studies in drug discovery.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 5-Chloro-7-(pyridin-3-yl)-1H-indole
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 3-pyridinylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Subsequently, add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.) or K₃PO₄ (3.0 eq.).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-Chloro-7-(pyridin-3-yl)-1H-indole.
Table 1: Representative Data for C7-Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | ~91% |
| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | ~88% |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ | ~93% |
Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: C7-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the indole ring and a terminal alkyne. [8]This reaction is invaluable for introducing a linear, rigid alkyne linker, a common motif in materials science and medicinal chemistry.
Scientific Rationale: This reaction typically requires a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI). [9]The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. [10][11] Detailed Experimental Protocol: Synthesis of 5-Chloro-7-(phenylethynyl)-1H-indole
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like THF or DMF.
-
Catalyst and Reagent Addition: Add PdCl₂(PPh₃)₂ (0.02 eq.), Copper(I) iodide (CuI, 0.04 eq.), and a degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.5 eq.).
-
Alkyne Addition: Add phenylacetylene (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel) to afford the target compound.
Protocol 3: C7-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines. [12][13] Scientific Rationale: The choice of ligand is critical for an efficient Buchwald-Hartwig reaction. [14]Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and stabilize the active Pd(0) species. [13]A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, facilitating its coordination to the palladium center. [7][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of 7-Morpholino-5-chloro-1H-indole
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Addition of Reactants: Add this compound (1.0 eq.) and morpholine (1.2 eq.) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product via column chromatography to isolate the desired C7-aminated indole.
Part II: Subsequent Functionalization at the C5-Chloro Position
Once the C7 position has been successfully functionalized, the remaining C5-chloro group can be targeted for a second cross-coupling reaction.
Rationale and Conditions: The C-Cl bond is less reactive and generally requires more forcing conditions to undergo oxidative addition. [15]This may involve:
-
Higher Temperatures: Reaction temperatures are often increased to 110-140 °C.
-
More Active Catalysts: Catalyst systems employing highly active, bulky phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be necessary. [4]* Stronger Bases: The choice of base remains critical, with K₃PO₄ or Cs₂CO₃ often used for Suzuki couplings and NaOtBu or KHMDS for aminations.
Application Example: A Sequential Di-functionalization Workflow
This protocol outlines the synthesis of a hypothetical 5-amino-7-aryl indole derivative, demonstrating the power of the sequential strategy.
Caption: Workflow for the sequential synthesis of a 5,7-disubstituted indole derivative.
Conclusion and Future Outlook
This compound is a masterful synthetic tool, offering a reliable pathway to complex, regiochemically defined indole derivatives through sequential, site-selective cross-coupling. The protocols outlined here for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust foundation for researchers in drug discovery and materials science. As catalyst technology continues to advance, the scope of accessible derivatives will only broaden, further cementing the importance of this versatile building block in modern organic synthesis.
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- 9. benthamscience.com [benthamscience.com]
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- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-7-iodo-1H-indole
Welcome to the technical support center for the synthesis of 5-Chloro-7-iodo-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important halogenated indole intermediate. We understand that synthesizing polysubstituted indoles can present unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you improve your reaction yields, minimize side products, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: I am attempting a direct iodination of 5-Chloro-1H-indole to get to the final product, but I'm seeing low yields and multiple products. What is happening?
A: This is a very common issue that stems from the inherent electronic properties of the indole scaffold. The pyrrole ring of indole is significantly more electron-rich than the benzene ring, making it highly susceptible to electrophilic attack.
-
The Causality: The site of highest electron density and kinetic reactivity in an indole is the C3 position.[1] When you introduce an electrophilic iodine source (like I₂, NIS, or ICl), it will preferentially react at C3, leading to the formation of 5-Chloro-3-iodo-1H-indole as the major byproduct. Attack at the C7 position is electronically and sterically disfavored. Exhaustive iodination can lead to di- and tri-iodinated species, further complicating the product mixture.
-
Our Recommendation: While direct C7 functionalization of a pre-existing indole is challenging, the most reliable and scalable approach to synthesizing this compound is to build the indole ring from a precursor that already contains the desired substitution pattern. The Fischer Indole Synthesis is the industry-standard and our recommended method for this transformation.[2][3] It offers unambiguous regiochemical control.
Diagram: The Challenge of Regioselectivity in Direct Iodination
Caption: Regioselectivity in the direct iodination of 5-chloroindole.
Troubleshooting the Recommended Fischer Indole Synthesis Route
The Fischer Indole Synthesis is a robust method involving the acid-catalyzed cyclization of an arylhydrazone.[2][4] For this target, the route begins with the formation of (4-Chloro-2-iodophenyl)hydrazine and its subsequent reaction with a suitable carbonyl partner.
Diagram: Recommended Synthetic Workflow
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Q2: My overall yield is low. Which stage of the Fischer Indole Synthesis should I investigate first?
A: Low yield in a multi-step synthesis can be attributed to several factors. In the Fischer Indole Synthesis, the most critical and often lowest-yielding step is the acid-catalyzed cyclization/aromatization (Step 4).
-
The Causality: This step involves a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[3] The reaction is often performed at high temperatures with strong acids, conditions which can lead to degradation of the starting materials or the sensitive indole product.[6] Competing side reactions, such as intermolecular condensations or rearrangements, can also occur.[7][8]
-
Troubleshooting & Optimization:
-
Acid Catalyst Screening: The choice of acid is paramount. Polyphosphoric acid (PPA) is commonly used but can be viscous and difficult to work with.[4] A systematic screen of catalysts is recommended.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Overheating is a primary cause of decomposition.[6]
-
Reaction Time: Monitor the reaction closely by TLC or LCMS. Prolonged reaction times can decrease yield due to product degradation.
-
Inert Atmosphere: Although not always required, performing the cyclization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are sensitive.
-
| Acid Catalyst | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | 80-120 °C | Effective for many substrates, good dehydrating agent. | Viscous, difficult to stir and work up, can be harsh.[3] |
| Sulfuric Acid (H₂SO₄) | Diluted in EtOH/MeOH, 60-80 °C | Inexpensive, easy to handle. | Can cause sulfonation or charring if too concentrated or hot. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Room Temp to 80 °C | Milder than PPA, often gives cleaner reactions and higher yields.[6] | More expensive, requires careful preparation. |
| Zinc Chloride (ZnCl₂) | In high-boiling solvent (e.g., Toluene), 100-140 °C | Lewis acid catalyst, can be milder for sensitive functional groups. | Can be less efficient than strong protic acids. |
Q3: The synthesis of the (4-Chloro-2-iodophenyl)hydrazine precursor (Step 1 & 2) is inefficient. How can I improve it?
A: The preparation of the hydrazine intermediate is critical for the success of the overall synthesis. The two key steps are diazotization of 4-chloro-2-iodoaniline followed by reduction.
-
Troubleshooting Diazotization (Step 1):
-
Temperature is Critical: The diazonium salt is unstable at elevated temperatures. You must maintain the reaction temperature between -5 °C and 5 °C. Use of an ice-salt bath is highly recommended.[7]
-
Reagent Quality: Ensure your sodium nitrite (NaNO₂) is fresh and dry. Old reagent can lead to incomplete diazotization.
-
-
Troubleshooting Reduction (Step 2):
-
Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated HCl is the classic and most reliable reducing agent for this transformation.[7] Ensure you use a sufficient excess (typically 3-4 equivalents) to drive the reaction to completion.
-
Addition Rate: The diazonium salt solution should be added slowly to the chilled SnCl₂ solution. A rapid addition can cause a dangerous exotherm and decomposition of the diazonium intermediate.
-
Work-up: After reduction, the hydrazine is often isolated as its hydrochloride salt, which is typically more stable than the free base. Basification to a high pH (e.g., pH > 10 with NaOH or K₂CO₃) is required to liberate the free hydrazine before extraction. Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Q4: I'm struggling with the final purification. My product co-elutes with impurities or seems to degrade on the silica gel column.
A: Purification of indoles, particularly halogenated ones, is a well-known challenge.[9]
-
The Causality: Indoles can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[8][9] Furthermore, unreacted hydrazine or hydrazone intermediates can have similar polarities to the final product, making separation difficult.
-
Purification Strategy:
-
Aqueous Work-up: First, ensure your work-up is thorough. Wash the crude organic extract with a mild base (e.g., sat. NaHCO₃ solution) to remove any residual acid catalyst, followed by a brine wash to remove water-soluble impurities.
-
Neutralized Silica Gel: To prevent degradation, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in your eluent containing 1% triethylamine (TEA), then packing the column as usual. The TEA will occupy the acidic silanol groups.[9]
-
Solvent System Optimization: A common eluent system for indoles is a gradient of Ethyl Acetate in Hexanes or Heptane. If separation is poor, try adding a small percentage of a more polar solvent like methanol or a different solvent system entirely, such as Dichloromethane/Methanol.
-
Recrystallization: If your crude product is a solid and of reasonable purity (>85%), recrystallization is often the most effective method for obtaining highly pure material. Experiment with solvent/anti-solvent systems like Toluene/Hexane, Ethyl Acetate/Hexane, or Ethanol/Water.
-
Detailed Experimental Protocols
This protocol is a synthesized and optimized procedure based on established methods and should be adapted and verified in your laboratory setting.
Protocol 1: Synthesis of (4-Chloro-2-iodophenyl)hydrazine Hydrochloride
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-chloro-2-iodoaniline (1.0 eq) in concentrated HCl (approx. 3 M). Cool the mixture to -5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Reduction: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution from Step 2 to the SnCl₂ solution via the addition funnel. A precipitate (the hydrazine hydrochloride salt) should form. Maintain the temperature below 10 °C throughout the addition.
-
Isolation: After complete addition, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol. Dry the resulting white to off-white solid under vacuum to yield the target hydrazine salt.
Protocol 2: Fischer Indole Synthesis of this compound
-
Setup: To a flask charged with the (4-Chloro-2-iodophenyl)hydrazine hydrochloride (1.0 eq) from Protocol 1, add a suitable solvent such as ethanol.
-
Hydrazone Formation: Add glyoxal diethyl acetal or a similar acetaldehyde equivalent (1.2 eq). Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ. Monitor by TLC until the starting hydrazine is consumed.
-
Cyclization: Cool the reaction mixture slightly and then add the acid catalyst. For laboratory scale, Eaton's reagent (7.7 wt% P₂O₅ in MeSO₃H) is an excellent choice. Add the reagent carefully and heat the mixture to 80-90 °C. Alternatively, polyphosphoric acid (PPA) can be used, heating to 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS (typically 1-3 hours).
-
Work-up: Once complete, cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture to pH > 9 with a cold aqueous NaOH or K₂CO₃ solution.
-
Extraction: Extract the aqueous slurry three times with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography using neutralized silica gel and an appropriate eluent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexane) to afford this compound.
References
-
MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2006). Synthesis of Indoles from o-Haloanilines. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of substituted indoles. Download Table. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective C5-H Direct Iodination of Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic-chemistry.org. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
ACS Publications. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
-
RSC Publishing. (2021). Regioselective C5-H direct iodination of indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Indoles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Retrieved from [Link]
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. Retrieved from [Link]
-
HETEROCYCLES. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Request PDF. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Halogenated Indoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis of Halogenated Indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of these crucial building blocks. Halogenated indoles are pivotal intermediates in medicinal chemistry, and mastering their synthesis is key to advancing many research endeavors.[1]
This resource will delve into the causality behind common experimental issues, offering practical, field-proven insights to navigate the complexities of this classic reaction when applied to halogenated substrates.
Understanding the Impact of Halogen Substituents
Halogen atoms on the phenylhydrazine ring act as electron-withdrawing groups, which can significantly influence the course of the Fischer indole synthesis. This electronic effect can hinder the crucial[2][2]-sigmatropic rearrangement step, often necessitating harsher reaction conditions compared to the synthesis of electron-rich indoles.[3] These more forceful conditions, in turn, can pave the way for a variety of side reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a chloroindole is resulting in a very low yield and a lot of tar-like material. What's the likely cause?
Low yields and tar formation are common issues when synthesizing halogenated indoles via the Fischer method, often stemming from the harsh acidic conditions required.[4] The electron-withdrawing nature of the halogen substituent makes the phenylhydrazine less nucleophilic, slowing down the desired reaction and allowing side reactions to dominate.[3]
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, they can also promote polymerization and degradation.[5][6] Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[5][6] An empirical optimization of the acid catalyst and its concentration is often necessary.
-
Control the Temperature: High temperatures accelerate the desired reaction but also significantly increase the rate of decomposition and polymerization.[4] Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. A stepwise increase in temperature can help find the optimal balance.
-
Solvent Selection: The use of high-boiling point solvents can contribute to tar formation.[4] Experimenting with different solvents may be beneficial.
Q2: I'm observing unexpected products in the synthesis of my bromoindole. What kind of side reactions should I be aware of?
Beyond tar formation, several specific side reactions can occur during the synthesis of halogenated indoles.
Common Side Reactions:
-
N-N Bond Cleavage: Electron-donating groups on the enamine intermediate can over-stabilize a competing pathway involving the cleavage of the N-N bond, preventing cyclization.[3][7][8] This leads to the formation of aniline and a stabilized iminylcarbocation as byproducts.[7][8]
-
Indolenine Formation: The use of α-branched carbonyl compounds can lead to the formation of indolenine derivatives.[9] Careful control of reaction temperature and the appropriate selection of solvent and acid are necessary to favor the desired indole over the indolenine.
-
Dimerization and Polymerization: The acidic conditions and elevated temperatures can cause both the starting materials and the final indole product to dimerize or polymerize, contributing to the formation of intractable tars.[4][9]
-
Halogen Interchange: A particularly interesting side reaction observed with dihalogenated phenylhydrazones is halogen interchange, especially when using zinc halide catalysts.[10]
Q3: How can I improve the regioselectivity of my Fischer indole synthesis for a halogenated indole?
When using unsymmetrical ketones, a mixture of two regioisomeric indoles can be formed. The choice of acid catalyst can significantly influence the regioselectivity. For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in favor of the 3-unsubstituted indole when using methyl ketones.[4] The acidity of the medium and steric effects are the two major factors controlling the regioselectivity.[4]
Troubleshooting Guide: Specific Side Reactions
This section provides a more detailed look at common side reactions and strategies for their mitigation.
| Side Reaction | Description | Proposed Cause | Troubleshooting Strategies |
| Tar/Polymer Formation | Formation of black, insoluble, tar-like material. | Harsh acidic conditions and high temperatures leading to degradation and polymerization of starting materials and products.[4] | - Lower the reaction temperature and extend the reaction time.[4]- Use a milder acid catalyst (e.g., ZnCl₂, BF₃).- Experiment with different solvents.[4]- Consider microwave-assisted synthesis for shorter reaction times and potentially cleaner reactions. |
| N-N Bond Cleavage | Formation of aniline and other byproducts instead of the indole. | Over-stabilization of the ene-hydrazine intermediate by electron-donating groups on the carbonyl component, favoring heterolytic cleavage of the N-N bond.[3][7][8] | - Modify the carbonyl starting material to reduce the electron-donating capacity of the substituent at the enamine stage.- Use a Lewis acid catalyst which may favor the desired[2][2]-sigmatropic rearrangement.[7] |
| Indolenine Formation | Formation of the non-aromatic indolenine isomer. | Use of α-branched ketones or aldehydes. | - Careful optimization of reaction temperature, solvent, and acid catalyst is crucial to steer the reaction towards the desired indole. |
| Halogen Interchange | Scrambling of halogen atoms when using dihalogenated phenylhydrazones. | Observed with zinc halide catalysts. The exact mechanism is complex but involves the Lewis acid catalyst.[10] | - If halogen interchange is observed, consider switching to a Brønsted acid catalyst like PPA or sulfuric acid, being mindful of the potential for increased charring. |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of a Halogenated Indole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated phenylhydrazine hydrochloride
-
Ketone or aldehyde
-
Acid catalyst (e.g., anhydrous Zinc Chloride)
-
Anhydrous ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional - can be performed in situ): In a round-bottom flask, dissolve the halogenated phenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Add the ketone or aldehyde (1.1 - 1.5 eq) and stir at room temperature for 30-60 minutes. Monitor the formation of the phenylhydrazone by TLC.
-
Fischer Indole Cyclization: To the mixture from the previous step, carefully add the anhydrous acid catalyst (e.g., ZnCl₂, 1.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizing Reaction Pathways and Troubleshooting
Fischer Indole Synthesis Mechanism and a Key Side Reaction
The following diagram illustrates the accepted mechanism of the Fischer indole synthesis and highlights the point where the N-N bond cleavage side reaction can occur.
Caption: The Fischer indole synthesis pathway and a competing N-N bond cleavage side reaction.
Troubleshooting Decision Tree for Low Yield
This decision tree can guide your troubleshooting process when faced with a low-yielding Fischer indole synthesis of a halogenated indole.
Caption: A decision tree to troubleshoot low yields in the Fischer indole synthesis of halogenated indoles.
References
- Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions, 44, 1-462.
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
- Sundberg, R. J. (2002). Indoles. Academic Press.
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4871-4884. [Link]
-
The Fischer Indole Synthesis. IV. Halogen Interchange during the Zinc Halide Induced Fischer Reactions of Acetophenone 2,6-Dihalophenylhydrazones. Journal of the American Chemical Society, 79(3), 688-691. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001-3006. [Link]
Sources
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- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Regioselectivity in the Functionalization of 5-Chloro-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the regioselective functionalization of 5-Chloro-7-iodo-1H-indole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and modification of this versatile heterocyclic scaffold. As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern regioselectivity in these reactions.
Introduction: The Challenge of Regioselectivity
This compound is a valuable starting material in medicinal chemistry and materials science due to its two distinct halogenated positions, which offer orthogonal handles for functionalization. The primary challenge lies in selectively reacting at either the C7-iodo or the C5-chloro position. The inherent reactivity differences between the C-I and C-Cl bonds, primarily governed by their bond dissociation energies (I < Br < Cl << F), typically favor reactions at the more labile C-I bond.[1] However, achieving high selectivity requires careful optimization of reaction conditions, including the choice of catalyst, ligands, base, and solvent.
This guide will walk you through common palladium-catalyzed cross-coupling reactions, potential pitfalls, and strategies to steer the reaction towards the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction not selective for the C7 position? I'm observing significant amounts of the C5-coupled and/or di-substituted product.
A1: Several factors can lead to a loss of regioselectivity. The most common culprits include:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. Highly active catalysts, or those that form different active species in solution, can sometimes overcome the inherent reactivity difference between the C-I and C-Cl bonds, leading to a mixture of products.[1][2] For instance, certain multinuclear palladium clusters have been shown to exhibit different selectivity compared to mononuclear species.[2]
-
Reaction Temperature: Higher temperatures can provide enough energy to activate the stronger C-Cl bond, leading to a decrease in selectivity. It is often beneficial to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can influence the steric and electronic environment around the palladium center, which in turn affects the oxidative addition step and can impact regioselectivity.
-
Base and Solvent: The choice of base and solvent can influence the solubility of reactants and intermediates, as well as the overall reaction kinetics, which can have a subtle but significant impact on selectivity.[3][4]
Q2: I am attempting a Sonogashira coupling at the C7 position, but I'm getting low yields and a complex mixture of byproducts. What could be the issue?
A2: Sonogashira couplings on indole scaffolds can be sensitive.[5] Common issues include:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to homocoupling of the alkyne (Glaser coupling).[6] Consider using a copper-free Sonogashira protocol.
-
Amine Base: The choice of amine base is crucial. Hindered amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Ensure the base is pure and dry.
-
Oxygen Sensitivity: Sonogashira reactions are often sensitive to oxygen, which can lead to catalyst deactivation and side reactions. It is essential to thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]
-
N-H Acidity: The acidic proton on the indole nitrogen can interfere with the reaction, especially with strong bases.[7] Protection of the indole nitrogen is often recommended.
Q3: What is the best N-protecting group for regioselective functionalization of this compound?
A3: The choice of N-protecting group can significantly influence the outcome of the reaction.[8]
-
Steric Hindrance: Bulky protecting groups can sterically hinder the approach of the catalyst to the C7 position. However, in some cases, a bulky directing group can be used to achieve functionalization at other positions of the indole ring.[9]
-
Electronic Effects: Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl or nosyl), can decrease the electron density of the indole ring, potentially affecting the rate of oxidative addition.[8][10]
-
Lability: The protecting group should be stable to the reaction conditions but readily cleavable without affecting the newly introduced functional group. Common choices include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and various sulfonyl groups.[11][12][13][14]
Q4: How can I favor functionalization at the C5-chloro position over the C7-iodo position?
A4: While thermodynamically less favorable, selective functionalization at the C5 position is achievable. This typically involves a two-step process:
-
Functionalize the C7 position: First, perform a cross-coupling reaction under conditions optimized for high C7 selectivity.
-
Functionalize the C5 position: With the C7 position now modified, the C5-chloro position is the remaining site for a subsequent, typically more forcing, cross-coupling reaction. This might require a more active catalyst system, higher temperatures, or different ligands.
Alternatively, more advanced techniques involving directing groups could potentially be employed to favor the C5 position directly, although this is a more complex synthetic strategy.[9]
Troubleshooting Guides
Problem 1: Poor C7-Selectivity in Suzuki-Miyaura Coupling
Symptoms: Formation of a mixture of C7-arylated, C5-arylated, and C5,C7-diarylated products.
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst/Ligand Combination | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can sometimes improve selectivity.[7] |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. |
| Incorrect Base | The choice of base can influence the transmetalation step.[15][16] Try different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent Effects | The solvent can affect catalyst activity and selectivity. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). |
| Unprotected N-H Group | The acidic N-H proton can interfere with the reaction.[7][17] Protect the indole nitrogen with a suitable protecting group like Boc or SEM. |
Problem 2: Low Yield in Buchwald-Hartwig Amination at C7
Symptoms: Incomplete conversion of the starting material and/or formation of dehalogenated byproducts.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere. Use high-purity, degassed solvents. The choice of ligand is critical; bidentate ligands like BINAP or DPPF were early developments for improving catalyst stability and reactivity.[18] More modern, sterically hindered ligands are often even more effective.[19] |
| Weak Base | Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base.[18][20] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. |
| Inappropriate Ligand | The ligand plays a crucial role in the reductive elimination step.[21] Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[19] |
| Substrate Inhibition | The amine coupling partner or the product itself can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a different ligand might be necessary. |
Experimental Protocols & Data
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C7
This protocol provides a starting point for the selective arylation of the C7 position of this compound.
Materials:
-
N-protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a degassed solution of N-protected this compound and arylboronic acid in a dioxane/water mixture, add K₂CO₃ and Pd(PPh₃)₄.
-
Degas the reaction mixture again with argon for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Data:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | C7:C5 Selectivity | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 90:10 | 75 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | >98:2 | 88 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 60 | 95:5 | 82 |
Protocol 2: Regioselective Sonogashira Coupling at C7
This protocol outlines a general procedure for the introduction of an alkyne at the C7 position.
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA)
Procedure:
-
To a solution of N-protected this compound and the terminal alkyne in degassed triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction mixture under an argon atmosphere at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Decision-Making Workflow for Optimizing Regioselectivity
Caption: Generalized catalytic cycle for cross-coupling.
References
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications.
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Targets in Heterocyclic Systems.
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
-
Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters.
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
-
A New Protecting-Group Strategy for Indoles. ResearchGate.
-
Technical Support Center: Regioselective Synthesis of Substituted Indole Derivatives. Benchchem.
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. The Journal of Organic Chemistry.
-
Protecting group - Wikipedia.
-
Technical Support Center: Functionalization of the Indole C-3 Position. Benchchem.
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH.
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
-
Regioselective C5-H direct iodination of indoles. RSC Publishing.
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate.
-
Buchwald–Hartwig amination - Wikipedia.
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.
-
Optimization of Pd-catalyzed cross-coupling reactions a. ResearchGate.
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sonogashira coupling - Wikipedia.
-
Suzuki reaction - Wikipedia.
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme.
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
-
Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry.
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. NIH.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. buchwald-hartwig-couplings)
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
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- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
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- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Challenges in the Suzuki coupling of 5-Chloro-7-iodo-1H-indole
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of modern synthetic chemistry requires both a deep mechanistic understanding and practical, field-tested solutions. This guide is dedicated to addressing the specific challenges encountered during the Suzuki-Miyaura coupling of 5-Chloro-7-iodo-1H-indole, a valuable but challenging substrate in medicinal chemistry and materials science.
Our goal is to provide you with a comprehensive resource that not only helps you troubleshoot failed experiments but also empowers you to design robust and successful reaction protocols from the outset.
Core Challenge: Achieving Chemoselectivity
The primary obstacle in the functionalization of this compound is achieving selective C-C bond formation at the C-7 position without affecting the C-5 chloro substituent. This selectivity is governed by the relative rates of oxidative addition of the C-I and C-Cl bonds to the Palladium(0) catalyst. The generally accepted reactivity trend for organohalides is I > OTf > Br >> Cl, which forms the basis for achieving the desired outcome.[1] The C-I bond is significantly weaker and more polarizable, making it far more susceptible to oxidative addition by the Pd(0) catalyst under carefully controlled conditions.
However, forcing conditions—such as high temperatures, prolonged reaction times, or highly active catalyst systems—can begin to promote the slower oxidative addition at the C-Cl bond, leading to a mixture of mono- and di-arylated products.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a direct Q&A to address the most common issues observed during experimentation.
Problem 1: Low or No Conversion to Product
Q: My reaction has stalled. I am recovering mostly unreacted this compound and see no desired product by TLC/LC-MS. What are the likely causes?
A: This is a frequent issue that typically points to problems with the catalyst's activity or the stability of your reagents. Let's break down the potential causes systematically.
-
Cause 1: Catalyst Inhibition by the Indole N-H. The N-H proton of the indole ring is acidic and can interfere with the reaction in two ways: by reacting with the base or by coordinating to the palladium center, leading to catalyst deactivation.[2][3] Many standard cross-coupling protocols fail when substrates contain free N-H groups.[3][4]
-
Solution: Protect the indole nitrogen. A tert-Butyloxycarbonyl (Boc) group is a reliable choice. It is electronically neutral and can be easily removed post-coupling. This is our strongest initial recommendation to eliminate a major experimental variable. See Protocol 2 for a detailed procedure.
-
-
Cause 2: Inactive Catalyst or Insufficiently Reactive System. The choice of palladium source, ligand, and base is critical.
-
Solution 1: Check Your Palladium Source. Ensure your Pd(0) source, like Pd(PPh₃)₄, is fresh. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be efficiently reduced in situ to the active Pd(0) species. This reduction can sometimes be sluggish.[5]
-
Solution 2: Upgrade Your Ligand. While PPh₃ is a classic ligand, electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often superior for challenging substrates. They promote the oxidative addition step and stabilize the catalytic species, preventing decomposition.[3]
-
Solution 3: Re-evaluate Your Base. The base plays a crucial role in activating the boronic acid for transmetalation.[6] If a milder base like K₂CO₃ is failing, consider screening stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃.[2]
-
-
Cause 3: Poor Reagent Quality or Stability.
-
Solution 1: Assess Boronic Acid Quality. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can interfere with stoichiometry.[7] Additionally, some boronic acids are prone to decomposition (protodeboronation). Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which can be more robust under reaction conditions.[8]
-
Solution 2: Ensure Anhydrous & Oxygen-Free Conditions. The Suzuki coupling is sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[5] Ensure your solvents are anhydrous and the reaction mixture is thoroughly degassed before adding the catalyst. See the FAQ section for degassing techniques.
-
Problem 2: Significant Side Product Formation
Q: My reaction is messy. Besides my desired product, I'm observing significant amounts of other compounds. How do I identify and suppress them?
A: Side product formation points to specific, competing reaction pathways. Identifying the byproduct is the key to solving the problem.
-
Side Product 1: 5-Chloro-1H-indole (Dehalogenation). You observe a mass corresponding to the starting material minus iodine.
-
Cause: This is dehalogenation, where the iodine is replaced by a hydrogen atom. It often occurs when a Pd-H species is generated, which can arise from reactions with the solvent (especially alcohols) or certain bases.[5]
-
Solution:
-
-
Side Product 2: Arene from Boronic Acid (Protodeboronation). You observe a byproduct corresponding to your boronic acid's organic group with a hydrogen replacing the boron.
-
Cause: This is protodeboronation, the cleavage of the C-B bond by a proton source.[9] It can be catalyzed by acid or base and is exacerbated by excessive water or high temperatures.
-
Solution:
-
Use a Boronate Ester: As mentioned, pinacol esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[8]
-
Minimize Water: While some water is often necessary, use the minimum required amount (e.g., a 10:1 or 5:1 ratio of organic solvent to water).
-
Control Temperature: Lower the reaction temperature and monitor for conversion.
-
-
-
Side Product 3: Symmetrical Biaryl (Homocoupling). You see a dimer of the boronic acid coupling partner.
-
Cause: Homocoupling is typically caused by the presence of oxygen, which can either oxidize the Pd(0) catalyst to Pd(II) or react in other oxidative pathways that favor boronic acid dimerization.[5]
-
Solution: This is almost always an issue with insufficient degassing. Ensure your reaction setup is leak-proof and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Degas the solvent and the reaction mixture (before adding the catalyst) rigorously.
-
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the indole nitrogen? While not always mandatory, it is highly recommended, especially during initial troubleshooting. Protecting the N-H with a group like Boc removes a significant source of potential catalyst inhibition and side reactions.[2][3][10] Some modern catalyst systems with highly specialized ligands can tolerate free N-H groups, but starting with the protected substrate provides a more reliable path to success.[4]
Q2: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)? For substrates prone to decomposition or when experiencing issues with protodeboronation, boronate esters are superior. They exhibit greater chemical stability compared to boronic acids.[8] While they can sometimes be less reactive, requiring slightly longer reaction times or higher temperatures, their stability often leads to cleaner reactions and higher reproducible yields.[10]
Q3: What is the best way to degas my reaction mixture? Thorough removal of oxygen is critical to prevent catalyst oxidation and homocoupling.[5] The most common and effective methods are:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for 15-30 minutes before use. Then, after combining all reagents except the catalyst, sparge the reaction mixture itself for another 10-15 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, subject the reaction mixture (without the catalyst) to at least three cycles of freezing in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
Q4: My reaction turns black immediately. Is this normal? A color change to dark brown or black is very common in palladium-catalyzed reactions and often indicates the formation of palladium black (finely divided Pd(0) particles), which can be catalytically active.[11] However, it can also signify catalyst decomposition. The key is the outcome: if the reaction proceeds to completion with a good yield, the color change is normal for your system. If the reaction stalls, the blackening may indicate rapid decomposition, and you should re-evaluate your choice of ligand, temperature, and reagent purity.
Data & Protocols
Table 1: Recommended Starting Conditions for Method Screening
| Parameter | Recommendation 1 (Robust) | Recommendation 2 (Aggressive) | Rationale |
| Substrate | N-Boc-5-Chloro-7-iodo-1H-indole | N-Boc-5-Chloro-7-iodo-1H-indole | N-protection is strongly advised to avoid catalyst inhibition.[10] |
| Boron Reagent | Arylboronic acid pinacol ester | Arylboronic acid | Pinacol esters offer enhanced stability against protodeboronation.[8] |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are highly active.[3][12] |
| Ligand | SPhos (2-4 mol%) | (Included in precatalyst) | Bulky, electron-rich phosphines accelerate oxidative addition and stabilize the catalyst. |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ is a strong, effective base. Cs₂CO₃ is more soluble and can be more effective.[2] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | Versatile and widely used solvent systems for Suzuki couplings.[2] |
| Temperature | 80-90 °C | 100-110 °C | Start with milder conditions to preserve chemoselectivity. |
Protocol 1: General Procedure for Selective C-7 Arylation
This protocol assumes the use of an N-Boc protected substrate and standard air-sensitive techniques using Schlenk flasks and an inert gas manifold.[13]
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-Chloro-7-iodo-1H-indole (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the indole.
-
Degassing: Sparge the resulting suspension with argon for 15 minutes.
-
Catalyst Addition: In a separate vial under argon, weigh the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). Briefly flush the main reaction flask with argon and quickly add the catalyst and ligand solids.
-
Reaction: Immediately seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive argon flow.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-chloro-7-aryl-1H-indole product.
Protocol 2: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until all the starting material is consumed.
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc protected indole is often pure enough to use directly in the next step, but can be further purified by flash chromatography if necessary.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ACS Publications. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
- PubMed Central. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- RSC Publishing. (2021).
- National Institutes of Health. (n.d.).
- Ursinus College Digital Commons. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ResearchGate. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
- National Institutes of Health. (2018).
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Wiley Online Library. (2022). Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments.
- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
- YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- RSC Publishing. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- ACS Publications. (2015). Platinum(0)-Catalyzed Indolyne Insertion into Bis(pinacolato)diboron Followed by Site-Selective Suzuki–Miyaura Cross-Coupling. Organic Letters.
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- PubMed Central. (n.d.). Cationic Palladium(II)
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- SciELO México. (n.d.).
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
Sources
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- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
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- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
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Technical Support Center: A Guide to Preventing Degradation of 5-Chloro-7-iodo-1H-indole During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 5-Chloro-7-iodo-1H-indole. This valuable heterocyclic building block is instrumental in the development of novel therapeutics and functional materials. However, its electron-rich, poly-halogenated nature renders it susceptible to degradation during standard experimental workup procedures. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you maximize your yield and purity.
Section 1: Understanding the Instability of this compound
Q: Why is my this compound degrading during workup?
A: The degradation of this compound primarily stems from the inherent chemical properties of the indole scaffold, exacerbated by the presence of the halogen substituents. There are three main degradation pathways you must be aware of:
-
Oxidative Degradation: The indole ring is an electron-rich heterocycle, making it highly susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[1] Exposure to atmospheric oxygen, especially over extended periods during extraction, solvent evaporation, or chromatography, can lead to the formation of colored impurities like oxindoles and isatins.[2][3][4] This is often the primary cause of product discoloration and yield loss.
-
Photosensitivity and C-I Bond Lability: Aryl iodides are known to be sensitive to light.[5] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage upon exposure to UV or even ambient light, generating highly reactive radical species. This can initiate a cascade of side reactions, leading to complex impurity profiles.
-
Acid/Base Instability: While many indole syntheses utilize acidic conditions, prolonged exposure to strong acids or bases during workup can be detrimental.[6][7] Strong acids can lead to protonation and subsequent polymerization or rearrangement, while strong bases can deprotonate the indole N-H, which may alter its reactivity and lead to undesired side reactions if not controlled.
Below is a simplified diagram illustrating the primary oxidative degradation pathway that transforms the desired indole into undesired byproducts.
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removal of impurities from crude 5-Chloro-7-iodo-1H-indole
Technical Support Center: 5-Chloro-7-iodo-1H-indole
A Senior Application Scientist's Guide to Purification and Impurity Troubleshooting
Welcome to the technical support center for this compound. As a critical building block in medicinal chemistry and drug development, its purity is paramount for the reliability and success of subsequent synthetic steps. This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to make informed decisions for optimal results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and analysis of this compound.
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The impurity profile largely depends on the synthetic route, most commonly the Fischer indole synthesis.[1][2] Key impurities to anticipate include:
-
Unreacted Starting Materials: Residual (2-Chloro-4-iodophenyl)hydrazine and the carbonyl partner (e.g., an aldehyde or ketone).
-
Polymeric Byproducts: The indole nucleus is electron-rich and susceptible to polymerization or degradation under the strongly acidic conditions often used in the Fischer synthesis.[3][4] These are typically high molecular weight, polar materials that may appear as baseline spots on a TLC plate.
-
Oxidation Products: Indoles can be sensitive to air and light, leading to oxidation.[5] This is often observed as a pink, red, or brownish discoloration of the crude material.
-
Regioisomers: If an unsymmetrical ketone was used in the synthesis, the formation of an undesired regioisomer is possible and can be challenging to separate.[4]
Q2: My "pure" this compound has a pink or brownish tint. Is this normal and how do I remove it?
A2: While a pure, crystalline sample should be a white to off-white solid, a pinkish or brownish hue is a common issue with indoles.[5] This is almost always due to minor oxidation of the indole ring. For many applications, this trace impurity may not interfere. However, for high-purity requirements, these colored impurities can typically be removed by charcoal treatment during recrystallization or by flash column chromatography.
Q3: How should I store purified this compound to ensure its long-term stability?
A3: To maintain purity and prevent degradation, proper storage is crucial. The compound should be stored in a tightly sealed amber vial to protect it from light and air.[6] For long-term storage, keeping it in a cool, dry place, such as a desiccator at 4°C, is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) will further minimize the risk of oxidative degradation.[6]
Q4: What are the recommended analytical techniques for assessing the final purity of my product?
A4: A multi-technique approach is best for a comprehensive purity assessment.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold standard for quantitative purity analysis, capable of detecting non-volatile impurities with high sensitivity.[7] A purity level of ≥95% is often required for subsequent steps.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of solvent residues or structurally similar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the main component and any detectable impurities, helping to diagnose the source of contamination.[8]
Troubleshooting and Purification Protocols
This section provides solutions to specific experimental problems, complete with detailed, validated protocols.
Problem 1: My crude product is a dark, oily residue that won't solidify.
-
Probable Cause: This is often due to the presence of significant amounts of polymeric byproducts or residual solvent (like a high-boiling point alcohol or acid from the synthesis). These impurities can inhibit the crystallization of the desired product.
-
Recommended Solution: Avoid immediate attempts at recrystallization. The best approach is to first purify the material via flash column chromatography to remove the non-crystalline, polar impurities.
Problem 2: My TLC analysis shows multiple spots, some very close to the product spot (low Rf separation).
-
Probable Cause: The presence of impurities with polarities very similar to the product, such as regioisomers or certain side-reaction products. Recrystallization will likely be ineffective at removing these.
-
Recommended Solution: Meticulous flash column chromatography is required. You will need to optimize the mobile phase to achieve better separation (ΔRf > 0.1). This often involves using a less polar solvent system or a gradient elution.
Protocol 1: Purification by Flash Column Chromatography
This is the most robust method for purifying crude this compound, especially when dealing with complex impurity profiles.
Step 1: TLC Analysis & Solvent System Selection
-
Dissolve a small amount of crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate and elute with different ratios of a nonpolar solvent (Hexane or Cyclohexane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).[9]
-
Aim for a solvent system that gives the product an Rf value between 0.25 and 0.35. This provides the optimal balance between separation and elution time on the column.
Step 2: Column Packing
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method" with your chosen eluent to ensure a homogenous, air-free stationary phase.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.
-
Wet Loading: Dissolve the crude in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with your chosen solvent system. Apply gentle positive pressure (air or nitrogen).
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions that contain the pure product.
Step 5: Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent. The product should solidify upon removal of all solvent.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for its versatility and effectiveness in separating compounds of varying polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This effectively separates nonpolar impurities first, followed by the product, leaving highly polar impurities on the column. |
| Loading Method | Dry Loading | Minimizes band diffusion, leading to sharper peaks and superior separation compared to wet loading. |
Problem 3: My recrystallization attempt "oiled out" instead of forming crystals.
-
Probable Cause: This happens when the solution becomes supersaturated while the temperature is still too high for crystal nucleation to occur, or when the purity of the compound is too low. The solute separates as a liquid phase instead of a solid.
-
Recommended Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of the better solvent (the one the compound is more soluble in) to slightly decrease the supersaturation.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
If it still oils out, the material is likely not pure enough for recrystallization and should be purified by column chromatography first.
-
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is already relatively pure (>85-90%) and solid.
Step 1: Solvent Selection
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one "soluble" solvent, one "insoluble" solvent) is often effective.
-
Test small batches with the solvent systems listed in the table below.
| Solvent System | Procedure | Suitability |
| Ethanol/Water | Dissolve in minimum hot ethanol. Add water dropwise until turbidity persists. Re-heat to clarify, then cool slowly. | Excellent for moderately polar compounds. The high polarity of water helps crash out the less polar indole. |
| Hexane/Ethyl Acetate | Dissolve in minimum hot ethyl acetate. Add hexane dropwise until cloudy. Re-heat, then cool. | Good for removing both more polar and less polar impurities. |
| Toluene | Dissolve in minimum hot toluene, then allow to cool slowly. | A single-solvent system that can be effective for aromatic compounds. |
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent in small portions and heat the mixture (with stirring) on a hot plate until the solid just dissolves. Do not add excessive solvent.
Step 3: Decolorization (Optional)
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
Step 4: Crystallization
-
If using a two-solvent system, add the "insoluble" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "soluble" solvent to re-clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "insoluble" solvent.
-
Dry the crystals under high vacuum to a constant weight.
Workflow and Visualization
A systematic approach ensures efficient and successful purification. The following workflow outlines the decision-making process.
Caption: Decision workflow for purifying crude this compound.
The diagram below illustrates the fundamental principle of separation by column chromatography, where compounds with different polarities travel through the stationary phase at different rates.
Caption: Principle of chromatographic separation based on polarity.
References
-
Benchchem. (n.d.). A Technical Guide to the Chemical Stability of 5-chloro-2,3-dimethyl-1H-indole. Retrieved from BenchChem Technical Support.[3]
-
Beilstein Journals. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry.[9]
-
Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825-833.[10]
-
Benchchem. (n.d.). Application Notes and Protocols for the Fischer Indole Synthesis of this compound. Retrieved from BenchChem Technical Support.[1]
-
Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Retrieved from BenchChem Technical Support.[7]
-
Benchchem. (n.d.). Challenges in the scale-up of 5-chloro-2,3-dimethyl-1H-indole synthesis. Retrieved from BenchChem Technical Support.[11]
-
Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis. Retrieved from BenchChem Technical Support.[4]
- PubMed. (2011). Identification and synthesis of impurities formed during sertindole preparation.
-
Benchchem. (n.d.). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Retrieved from BenchChem Technical Support.[8]
- PubChem. (n.d.). This compound.
- ResearchGate. (2010). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Request PDF.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Sigma-Aldrich. (n.d.). 5-Chloro-7-iodo-8-quinolinol.
-
SIELC Technologies. (n.d.). Separation of 7-Chloro-1H-indole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.[12]
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from ResearchGate.[5]
- MDPI. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
- Loyola eCommons. (1995). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses.
-
Benchchem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from BenchChem Technical Support.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
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- 10. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Separation of 7-Chloro-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Functionalization of 5-Chloro-7-iodo-1H-indole
Introduction
Welcome to the technical support center for the functionalization of 5-Chloro-7-iodo-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The unique substitution pattern of this indole derivative presents both opportunities for diverse functionalization and specific challenges in achieving regioselectivity and high yields. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate your experiments successfully. We will explore a range of modern catalytic systems beyond the conventional, with a focus on explaining the "why" behind experimental choices to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with this compound.
Q1: Which position, C5-Cl or C7-I, is more reactive in standard cross-coupling reactions?
A1: The C7-I bond is significantly more reactive than the C5-Cl bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-I bond more facile. This inherent reactivity difference allows for selective functionalization at the C7 position while leaving the C5-chloro group intact for subsequent transformations.
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction at C7. What are the likely causes and solutions?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings. It can be caused by several factors:
-
Catalyst Decomposition: Decomposition of the Pd(0) catalyst can lead to the formation of palladium black, which can promote homocoupling.
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Thoroughly degas your solvents and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use a Freshly Prepared or High-Quality Catalyst: Ensure your palladium catalyst and ligands are of high purity and stored under inert conditions.
-
Optimize Ligand: For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective in promoting the desired cross-coupling and suppressing homocoupling.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Q3: Can I selectively functionalize the C-H bonds of the this compound ring?
A3: Yes, direct C-H functionalization of the indole core is a powerful strategy.[1][2][3] The regioselectivity of C-H activation is typically directed by the inherent electronic properties of the indole ring or by using a directing group. The C2 and C3 positions of the pyrrole ring are the most electron-rich and are generally more susceptible to electrophilic attack and certain C-H activation pathways. Functionalization of the benzenoid ring (C4, C6) is more challenging but can be achieved with specific directing groups and catalytic systems.[4][5][6] For instance, a phosphinoyl directing group on the indole nitrogen has been shown to direct C-H arylation to the C7 position.[7][8]
Q4: Are there metal-free alternatives for functionalizing the indole core?
A4: Yes, photoredox catalysis has emerged as a powerful metal-free approach for indole functionalization.[9][10][11][12][13] These methods often utilize organic dyes or other photosensitizers to generate radical intermediates under mild conditions, which can then react with the indole nucleus. For example, photoredox arylation of indoles at the C2 position has been achieved using aryldiazonium salts under metal-free conditions.[12]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting advice for specific experimental problems in a question-and-answer format.
Guide 1: Low Yield in Sonogashira Coupling at the C7-Position
Problem: "My Sonogashira coupling of this compound with a terminal alkyne is resulting in a low yield of the desired 7-alkynyl product. I'm observing starting material and some dark, insoluble material."
Systematic Troubleshooting:
Question 1: Have you confirmed the quality of your reagents and the inertness of your reaction atmosphere?
-
Rationale: Sonogashira couplings are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst. The quality of the copper co-catalyst is also critical.
-
Actionable Steps:
-
Use freshly distilled and degassed solvents (e.g., THF, DMF, or toluene).[14]
-
Ensure your amine base (e.g., triethylamine or diisopropylethylamine) is freshly distilled and free of moisture.
-
Use high-purity copper(I) iodide (CuI). If it appears discolored (green or brown), it may be oxidized.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.
-
Question 2: Is your catalyst system (palladium and ligand) appropriate for this transformation?
-
Rationale: The choice of palladium source and ligand significantly impacts the efficiency of the catalytic cycle. While Pd(PPh₃)₄ is commonly used, other catalyst systems may offer better stability and reactivity.
-
Actionable Steps:
-
Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ in combination with a slight excess of the phosphine ligand.
-
For challenging substrates, more electron-rich and bulky ligands such as Xantphos or dppf can sometimes improve yields.[14]
-
Ensure the correct palladium-to-copper ratio. Typically, a 1:2 to 1:4 ratio of Pd:Cu is effective.
-
Question 3: Are your reaction conditions (temperature, time, and concentration) optimized?
-
Rationale: Sonogashira couplings can be sensitive to temperature. While many proceed at room temperature, some substrates may require gentle heating to facilitate oxidative addition.
-
Actionable Steps:
-
If the reaction is sluggish at room temperature, try gradually increasing the temperature to 40-60 °C.[15] Monitor the reaction closely for signs of decomposition.
-
Ensure the reaction is running for a sufficient amount of time. Monitor by TLC or LC-MS to determine the point of maximum conversion.
-
Very dilute or very concentrated conditions can sometimes be detrimental. A starting concentration of 0.1-0.2 M is a good starting point.
-
Guide 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Problem: "I am attempting a Buchwald-Hartwig amination on this compound, but I am getting a mixture of products, with some amination occurring at the C5-Cl position."
Systematic Troubleshooting:
Question 1: Are your reaction conditions mild enough to favor selectivity for the C7-I bond?
-
Rationale: While the C-I bond is more reactive, harsh reaction conditions (high temperatures, highly active catalysts) can sometimes lead to competitive reaction at the C-Cl bond.
-
Actionable Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 80 °C) and only increase it if the reaction does not proceed.
-
Choice of Base: Use a milder base. While strong bases like NaOtBu are common, K₂CO₃ or Cs₂CO₃ might offer better selectivity in some cases, albeit with potentially longer reaction times.
-
Question 2: Is your ligand choice optimized for this specific substrate?
-
Rationale: The ligand influences both the reactivity and selectivity of the palladium catalyst. Bulky biarylphosphine ligands are generally preferred for Buchwald-Hartwig reactions.[16][17][18][19][20]
-
Actionable Steps:
-
Employ Bulky Ligands: Ligands like XPhos, SPhos, or RuPhos are known to promote C-N bond formation under milder conditions and can enhance selectivity.
-
Consider Ligand Screening: If selectivity remains an issue, a small-scale screen of different ligands (e.g., Josiphos-type ligands, BrettPhos) could identify a more selective system for your specific amine coupling partner.
-
Question 3: Have you considered the nature of your amine coupling partner?
-
Rationale: The nucleophilicity and steric bulk of the amine can influence the reaction outcome.
-
Actionable Steps:
-
Steric Hindrance: If your amine is very small and reactive, it might be more prone to reacting at the less-favored C5 position under forcing conditions.
-
Protecting Groups: Ensure that if your amine has other reactive functional groups, they are appropriately protected.
-
Part 3: Alternative Catalyst Systems and Protocols
Beyond traditional palladium catalysis, several other systems offer unique advantages for the functionalization of haloindoles.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions.[21] They can be particularly effective for coupling with aryl iodides.[22][23][24]
Comparative Data for Catalyst Systems:
| Reaction Type | Catalyst System | Position | Typical Yield (%) | Key Advantages |
| Suzuki | Pd(OAc)₂ / SPhos | C7 | 85-95% | High yields, broad substrate scope. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | C7 | 70-90% | Reliable for alkyne installation. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | C7 | 80-95% | Excellent for C-N bond formation.[25] |
| Reductive Coupling | NiCl₂(dme) / Pybox | C7 | 75-85% | Cost-effective, good for specific substrates. |
| Photoredox Arylation | Eosin Y / Aryldiazonium salt | C2 | 60-80% | Metal-free, mild conditions.[12] |
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling at C7
This protocol provides a starting point for a nickel-catalyzed Suzuki coupling to functionalize the C7 position.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox, add NiCl₂(dme) (5 mol%) and a suitable ligand such as a Pybox or bipyridine-type ligand (10 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Functionalization
Copper catalysts offer an alternative to palladium and can be particularly useful for certain types of C-H functionalization and cross-coupling reactions involving indoles.[21][26][27][28] For instance, copper-catalyzed C5-H alkylation of indoles bearing a C3-carbonyl directing group has been reported.[26]
Part 4: Visualizing Reaction Pathways
Diagrams can help clarify complex reaction mechanisms and troubleshooting logic.
Decision-Making Workflow for Low Yield in Cross-Coupling
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki coupling cycle.
References
-
Kaldas, S. J., Cannillo, A., McCallum, T., & Barriault, L. (n.d.). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters. Available at: [Link]
-
Cera, G., Paolillo, M., & Della Sala, G. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society. Available at: [Link]
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Bloom, S., & expressing, G. S. (n.d.). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. ACS Catalysis. Available at: [Link]
-
Kaldas, S. J., Cannillo, A., McCallum, T., & Barriault, L. (n.d.). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters. Available at: [Link]
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Wang, Z., & Zhu, C. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane. Organic Letters. Available at: [Link]
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Wang, X., & Zhu, C. (2015). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. Organic Letters. Available at: [Link]
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Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society. Available at:
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Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Available at: [Link]
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Shields, J. D., & Ahneman, D. T. (n.d.). Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. Chemical Science. Available at: [Link]
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Matos, J., & Toman, R. (n.d.). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters. Available at: [Link]
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Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Available at: [Link]
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Wang, C., & Gong, H. (2021). Nickel-Catalyzed Diastereoselective Reductive Cross-Coupling of Disubstituted Cycloalkyl Iodides with Aryl Iodides. Organic Letters. Available at: [Link]
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(n.d.). Indole synthesis via dual C-H activation/photoredox catalysis. ResearchGate. Available at: [Link]
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Wang, X., & Zhu, C. (2015). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. Semantic Scholar. Available at: [Link]
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Nagy, B., & Kollár, L. (n.d.). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. RSC Chemical Science. Available at: [Link]
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(n.d.). Palladium‐Catalyzed Indole Ring Synthesis. ResearchGate. Available at: [Link]
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Dong, Z., & Wang, Z. (n.d.). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. ACS Catalysis. Available at: [Link]
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Sharma, S., & Kumar, A. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules. Available at: [Link]
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(n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Available at: [Link]
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Gaster, B., & Wang, Z. (2022). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry. Available at: [Link]
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(n.d.). ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles. ResearchGate. Available at: [Link]
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Dodds, J. N., & Finke, N. H. (2022). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. Available at: [Link]
-
(2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. Available at: [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Mohammed, A. T. A., Wang, L., Jin, R., Liu, G., & Tan, C. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]
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(2020). Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
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(2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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(n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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(2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
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(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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El-shafiy, H. F. A., & El-Seedi, H. R. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Molecules. Available at: [Link]
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(2014). What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]
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Cravotto, G., & Orio, L. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. Available at: [Link]
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(n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available at: [Link]
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(2023). Buchwald-Hartwig amination. YouTube. Available at: [Link]
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(n.d.). Copper-Catalyzed Oxoazidation and Alkoxyazidation of Indoles. Sci-Hub. Available at: [Link]
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(n.d.). Tuning of Copper-Catalyzed Multicomponent Reactions toward 3-Functionalized Oxindoles. Sci-Hub. Available at: [Link]
-
(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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(2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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(n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]
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Wang, C., & Sun, P. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available at: [Link]
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Singh, M. S., & Chowdhury, S. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
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(n.d.). Regioselective 6Iodination of 5,7-Dioxygenated Flavones by Benzyltrimethylammonium Dichloroiodate. ResearchGate. Available at: [Link]
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Effect of temperature on the stability of 5-Chloro-7-iodo-1H-indole
A Guide to Thermal Stability and Experimental Troubleshooting
Welcome to the technical support center for 5-Chloro-7-iodo-1H-indole. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile halogenated indole in their work. As a compound featuring both chloro- and iodo-substituents, its stability profile, particularly concerning temperature, is a critical factor for successful synthesis, storage, and application. This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions - Storage & Handling
This section addresses the most common queries regarding the long-term and short-term stability of this compound, focusing on best practices for storage and handling to maintain its integrity.
Q1: What are the ideal long-term storage conditions for this compound?
Answer: The long-term stability of this compound is critically dependent on minimizing exposure to heat, light, and atmospheric oxygen. The carbon-iodine (C-I) bond is the most labile feature of the molecule and is susceptible to homolytic cleavage under thermal or photolytic stress.
For optimal preservation of purity, the compound should be stored under the conditions outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -15°C (Freezer) | Reduces molecular kinetic energy, minimizing the rate of decomposition reactions. Storing at low temperatures is a standard recommendation for sensitive iodinated compounds.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, which can be a degradation pathway for electron-rich indole rings.[1] |
| Light Exposure | Amber or Opaque Vial | Iodo-aromatic compounds are often light-sensitive, and UV exposure can induce C-I bond cleavage. Storing in a dark vial is strongly recommended.[3] |
| Container | Tightly Sealed Container | Prevents exposure to atmospheric moisture, which can contribute to degradation over time.[1][4] |
Q2: I only have a standard laboratory refrigerator (+4°C). Is this acceptable for short-term storage?
Answer: Yes, storage at +4°C is acceptable for short-term use (e.g., a few weeks), provided other conditions are met. However, for periods longer than a month, freezer storage (≤ -15°C) is strongly advised. While refrigeration slows degradation compared to room temperature, it may not be sufficient to completely halt slow decomposition over many months. Always ensure the container is tightly sealed and protected from light, even in a refrigerator.[5]
Q3: My sample of this compound has developed a slight brownish or yellowish tint over time. What does this indicate?
Answer: A color change from a white or off-white powder to a yellowish or brownish hue is a common visual indicator of degradation. This is often due to the formation of minute amounts of molecular iodine (I₂) resulting from the cleavage of the C-I bond. While the bulk of the material may still be viable for some applications, this is a clear sign that the compound's purity has been compromised. An immediate purity check via HPLC or LC-MS is recommended before use.
The diagram below illustrates the primary environmental factors that can compromise the stability of the C-I bond, leading to degradation.
Caption: Key environmental factors affecting C-I bond stability.
Part 2: Troubleshooting Guide - Experimental Issues
This section provides solutions to specific problems that may arise during chemical reactions involving this compound, with a focus on temperature-related effects.
Q4: I am running a reaction (e.g., Suzuki, Sonogashira coupling) at an elevated temperature (e.g., 80-100°C) and observing low yields and multiple side products on my TLC/LC-MS. Could this be related to the stability of my starting material?
Answer: Absolutely. This is a classic scenario where the thermal lability of the C-I bond is a likely culprit. Many cross-coupling reactions require heat, but this thermal input can also promote the degradation of your starting material, leading to de-iodination, dimerization, or other side reactions.[3][6]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most crucial first step. Investigate if the catalytic system can be modified to be effective at a lower temperature. This could involve:
-
Screening more active ligands or palladium pre-catalysts.
-
Using a different solvent that has a lower boiling point but still provides good solubility.
-
-
Minimize Reaction Time: Run time-course experiments to determine the minimum time required for the reaction to reach completion. Prolonged heating, even at a moderate temperature, will increase the extent of degradation.
-
Ensure an Inert Atmosphere: Rigorously de-gas your reaction mixture and maintain a positive pressure of an inert gas (Argon is preferable to Nitrogen for sensitive reactions). This minimizes oxidative side reactions that can be exacerbated at higher temperatures.
-
Run a Control Experiment: Set up a control reaction containing only this compound, solvent, and base (if applicable) and heat it under the same conditions as your actual experiment. Analyze the mixture after a few hours. If you observe significant degradation of the starting material, it confirms thermal instability is the primary issue.
Q5: What is the decomposition temperature of this compound? I cannot find a specific value on the SDS.
Answer: A specific decomposition temperature for this compound is not widely published. However, we can infer its likely thermal behavior by examining structurally related compounds.
| Compound | Melting Point (°C) | Decomposition (°C) | Notes |
| 5-Chloro-7-iodo-8-quinolinol | 179°C[2] | ~178-179°C[7] | Structurally similar, with a halogenated heterocyclic core. Decomposition occurs near the melting point. |
| 5-Chloro-3-iodo-7-azaindole | 228-229°C[5] | Not specified | Another analogue with a high melting point. |
| 5-Chloroindole | 71-72°C[8] | Not specified | The parent chloro-indole without the iodo- group has a much lower melting point. |
Expert Insight: Based on this data, it is reasonable to assume that this compound will be a solid with a relatively high melting point and that significant thermal decomposition will likely begin at temperatures well above 100°C. However, slow degradation can occur at much lower temperatures, especially during prolonged heating in solution. When heated to decomposition, it is expected to emit toxic fumes of hydrogen chloride, hydrogen iodide, and nitrogen oxides.[7][8]
Q6: I am observing a new, non-polar spot on my TLC plate during my reaction workup. What could it be?
Answer: A common degradation pathway for aryl iodides under thermal or catalytic conditions is reductive de-iodination, which would yield 5-Chloro-1H-indole. This product is significantly less polar than the starting material and would appear as a new spot with a higher Rf value on a normal-phase TLC plate.
The troubleshooting workflow below can help diagnose the source of unexpected byproducts.
Caption: Troubleshooting workflow for reactions involving this compound.
References
-
ResearchGate. (2025, August 5). Temperature dependence of stability constants of the iodine-iodide-amylose complexes. Available at: [Link]
-
Capot Chemical. (2026, January 7). Material Safety Data Sheet for 5-Chloro-7-iodoquinoline. Available at: [Link]
-
ACS Publications. (2009). Exploiting the Chemistry of Strained Rings: Synthesis of Indoles via Domino Reaction of Aryl Iodides with 2H-Azirines. Organic Letters. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Solubility of Things. (n.d.). Clioquinol. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein J. Org. Chem. Available at: [Link]
-
PubMed. (1953). Studies on the stability of iodine compounds in iodized salt. Bull World Health Organ. Available at: [Link]
-
Brieflands. (2017). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Int J Endocrinol Metab. Available at: [Link]
-
ResearchGate. (2017). Effects of temperature and solution composition on evaporation of iodine as a part of estimating volatility of iodine under gamma irradiation. Available at: [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Available at: [Link]
-
ACS Publications. (2026, January 9). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]
Sources
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- 3. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloro-3-iodo-7-azaindole | 900514-08-1 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Solvent Selection for Reactions Involving 5-Chloro-7-iodo-1H-indole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-7-iodo-1H-indole. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding solvent selection for various chemical transformations of this versatile building block. The strategic choice of solvent is paramount for achieving optimal reaction outcomes, including yield, purity, and regioselectivity.
Introduction to this compound Chemistry
This compound is a di-halogenated indole derivative with significant potential in medicinal chemistry and materials science. Its structure presents two distinct halogen atoms, offering a platform for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is substantially more reactive than the carbon-chlorine (C-Cl) bond, allowing for regioselective modifications at the C-7 position. This guide will focus on solvent selection for the most common and synthetically valuable reactions at this position, as well as for N-alkylation of the indole nitrogen.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions with this compound?
A1: The iodine atom at the C-7 position is significantly more reactive than the chlorine atom at the C-5 position in palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in the crucial oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective functionalization at the C-7 position while leaving the C-5 chloro group intact for potential subsequent transformations.
Q2: I am observing low to no yield in my Suzuki coupling. Could the solvent be the issue?
A2: Absolutely. Low yields in Suzuki-Miyaura couplings are frequently traced back to solvent-related issues.[2] Key factors to consider are:
-
Solubility: All components—the haloindole, the boronic acid/ester, the base, and the catalyst—must have adequate solubility.[3]
-
Biphasic vs. Monophasic System: Many Suzuki reactions employ a biphasic system, typically an organic solvent (like 1,4-dioxane or DME) with an aqueous solution of an inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4] The water is crucial for dissolving the base and activating the boronic acid.[5]
-
Solvent Purity: Water and oxygen can deactivate the catalyst. Using anhydrous, degassed solvents is highly recommended.[5]
Q3: My Sonogashira reaction is resulting in a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction with solvent choice?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings.[6] While catalyst and base choice are important, the solvent system can play a role. Traditionally, an amine base such as triethylamine or diethylamine is used, often serving as both the base and the solvent.[7] Using a co-solvent like DMF or acetonitrile (CH₃CN) can sometimes modulate the reaction conditions to favor the cross-coupling pathway.[6][8] Ensuring strictly anaerobic (oxygen-free) conditions is also critical to suppress homocoupling.
Q4: What are the best general-purpose solvents for N-alkylation of this compound?
A4: For N-alkylation, particularly when using a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, polar aprotic solvents are the standard choice.[9] N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are most commonly employed.[9] These solvents effectively dissolve the resulting indolate anion and the alkylating agent. It is imperative to use anhydrous grades of these solvents, as any trace of water will quench the strong base.[10]
Troubleshooting Guides
Issue 1: Poor Solubility of Starting Materials
Symptoms:
-
The reaction mixture is a heterogeneous slurry even at elevated temperatures.
-
The reaction fails to initiate or proceeds very slowly.
-
Inconsistent results between batches.
Root Cause Analysis & Solutions:
The indole core, especially with two halogen substituents, can have limited solubility in nonpolar solvents. The choice of solvent must accommodate both the relatively nonpolar haloindole and the often polar or ionic coupling partners and reagents.
Logical Flow for Troubleshooting Solubility Issues:
Caption: Workflow for addressing solubility problems.
Recommended Actions:
-
Switch to a More Polar Aprotic Solvent: For cross-coupling reactions, 1,4-dioxane, THF, DME, and DMF are excellent starting points due to their ability to dissolve a wide range of organic substrates and inorganic salts.[5][11]
-
Employ Solvent Mixtures: For Suzuki reactions, a mixture of an organic solvent with water is often necessary to dissolve the inorganic base.[4]
-
Increase Temperature: Higher temperatures can increase solubility and reaction rates. Ensure that the starting materials and product are stable at the intended temperature.
Issue 2: Reaction Stalls or Incomplete Conversion in Buchwald-Hartwig Amination
Symptoms:
-
TLC or LC-MS analysis shows the presence of significant starting material even after prolonged reaction times.
-
Yields are consistently moderate to low.
Root Cause Analysis & Solutions:
Buchwald-Hartwig aminations are sensitive to the choice of solvent, base, and ligand.[12][13] The solvent must be aprotic and is typically non-polar or moderately polar.
Solvent Selection Logic for Buchwald-Hartwig Amination:
Caption: Decision process for optimizing Buchwald-Hartwig solvents.
Recommended Actions:
-
Solvent Choice: Toluene and 1,4-dioxane are the most common and reliable solvents for this reaction.[13] Toluene can be particularly effective for reactions involving aryl iodides, as it can minimize the formation of unreactive palladium iodide dimers due to the poor solubility of the iodide salt.[13]
-
Base and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but its solubility can be limited. Cesium carbonate (Cs₂CO₃) is another option with better solubility in some organic solvents. The choice of solvent must be compatible with the base.
-
Ensure Anhydrous Conditions: Like other palladium-catalyzed couplings, these reactions are sensitive to moisture. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[14]
Solvent Selection Tables for Key Reactions
The following tables summarize recommended starting points for solvent selection based on the desired transformation.
Table 1: Solvent Recommendations for C-7 Cross-Coupling Reactions
| Reaction Type | Recommended Solvents | Co-Solvent / Additive | Typical Temperature | Rationale & Citation |
| Suzuki-Miyaura | 1,4-Dioxane, Dimethoxyethane (DME), Toluene | Aqueous Base (e.g., 2M K₂CO₃ or Cs₂CO₃) | 80-110 °C | Biphasic system required to dissolve inorganic base and activate the boronic acid.[4][5] |
| Sonogashira | Triethylamine (Et₃N), Diisopropylamine (DIPA) (as solvent & base) | N/A | Room Temp to 60 °C | Amine acts as both base and solvent, though co-solvents can be used.[7] |
| DMF, Acetonitrile (CH₃CN), THF | Amine Base (e.g., Et₃N) | 60-90 °C | Allows for higher temperatures and can help solubilize all components effectively.[6][8] | |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, THF | N/A | 80-110 °C | Aprotic solvents that are generally compatible with the strong bases (e.g., NaOtBu) used.[12][13] |
Table 2: Solvent Recommendations for N-H Functionalization
| Reaction Type | Recommended Solvents | Base | Typical Temperature | Rationale & Citation |
| N-Alkylation | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | NaH, K₂CO₃, Cs₂CO₃ | Room Temp to 80 °C | Polar aprotic solvents are essential for dissolving the indolate anion formed after deprotonation.[9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-7
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane, 0.1-0.5 M) followed by the degassed aqueous base solution (e.g., water or a 2M solution).[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).[15]
-
Reaction: Place the flask in a preheated oil bath and stir at 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling at C-7
This protocol is adapted for aryl iodides and can often be performed under mild conditions.
-
Reaction Setup: In a sealed vial, combine this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.02 equiv.).[8]
-
Solvent/Base Addition: Add anhydrous, degassed solvent and base, such as triethylamine or a mixture of DMF and an amine base.[6][8]
-
Reaction: Stir the mixture at room temperature or heat to 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.[17]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
- Application Notes and Protocols: Suzuki Coupling of 6-Chloro-7-iodo-7-deazapurine Deriv
- A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction.
- Buchwald–Hartwig amin
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Selective Iron Catalyzed Synthesis of N‐Alkyl
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- in the chemical literature: N-alkyl
- Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing).
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Buchwald-Hartwig amin
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Indole. Wikipedia.
- Mild cross-coupling of halo-indoles.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Recent Advances in Sonogashira Reactions.
- Research Progress on Iron-Catalyzed Asymmetric Oxidative Cross-Coupling Reactions for the Construction of Axially Chiral Indoles.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Benzylic C(sp3)–C(sp2)
- Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem.
- Process of preparing purified aqueous indole solution.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Flow Chemistry: Sonogashira Coupling.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cycliz
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Technical Support Center: Navigating the Purification of Indole Compounds on Silica Gel
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when purifying indole-containing compounds using silica gel chromatography. My aim is to equip you with the knowledge and practical strategies to prevent product decomposition and achieve optimal separation outcomes.
The Challenge: Indole Instability on Silica Gel
Indole and its derivatives are a cornerstone of many pharmaceuticals and bioactive molecules. However, their purification by silica gel chromatography is frequently plagued by degradation, leading to low yields, impure fractions, and the formation of colored byproducts.[1] This instability primarily stems from the inherent acidity of standard silica gel. The silica surface is populated with silanol groups (Si-OH), which can act as Brønsted or Lewis acids, particularly when activated.[2][3]
The electron-rich nature of the indole ring makes it susceptible to electrophilic attack under acidic conditions. This can trigger a cascade of undesirable reactions, including:
-
Protonation: The lone pair of electrons on the indole nitrogen can be protonated by the acidic silanol groups, making the compound more polar and causing it to streak or bind irreversibly to the column.[3]
-
Dimerization/Polymerization: Acid-catalyzed self-reaction of indoles can lead to the formation of colored oligomers and polymers.
-
Rearrangement Reactions: Acidic conditions can promote rearrangements of sensitive functional groups on the indole scaffold.
-
Oxidation: Indoles are prone to air oxidation, a process that can be accelerated by the acidic surface of silica gel and exposure to light, resulting in colored impurities.[1]
This guide provides a series of troubleshooting questions and detailed protocols to mitigate these issues and ensure the integrity of your indole compounds during purification.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My indole compound is streaking badly on the TLC plate and I'm seeing a new, more polar spot forming over time. What's happening?
A1: This is a classic sign of on-plate decomposition. The streaking indicates a strong, undesirable interaction between your basic indole compound and the acidic silica gel.[1][4] The formation of a new, lower Rf spot suggests that a portion of your compound is degrading into a more polar substance.
Immediate Diagnostic Test: To confirm on-plate degradation, spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop the plate.[1] If you observe an increase in the intensity of the new spot or the appearance of multiple new spots, your compound is unstable on silica.
Q2: I'm getting a very low recovery of my indole compound from the column, and the fractions are colored, even though the starting material was clean. What should I do?
A2: Low recovery and the appearance of color are strong indicators of irreversible adsorption and decomposition on the column.[1] The acidic nature of the silica is likely the culprit.
Recommended Strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This is the most common and effective first-line strategy.
-
Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to compete with your indole for the acidic sites on the silica.
-
Switch to an Alternative Stationary Phase: If decomposition persists, a different stationary phase like neutral or basic alumina may be necessary.[1][5][6]
Q3: How do I deactivate my silica gel, and what's the difference between the available methods?
A3: Deactivation involves neutralizing the acidic silanol groups on the silica surface. There are two primary methods:
-
Method 1: Pre-treatment with a Basic Solution. This involves washing the silica gel with a basic solution before packing the column.
-
Method 2: Incorporating a Basic Additive into the Eluent. This method deactivates the silica in situ as the mobile phase runs through the column.
Adding a basic modifier like triethylamine (TEA) to the eluent is a widely practiced and effective technique.[7][8][9]
Workflow for Choosing a Deactivation Strategy
Caption: Decision workflow for purifying acid-sensitive indoles.
In-Depth Protocols
Protocol 1: Purification using a Triethylamine-Modified Eluent
This is often the simplest and most effective method for stabilizing indole compounds on silica gel. Triethylamine (TEA) is a volatile base that can be easily removed under reduced pressure.[3]
Step-by-Step Methodology:
-
Solvent System Selection: Develop a suitable solvent system for your compound using standard TLC plates. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Eluent Modification: Prepare your chosen eluent and add triethylamine to a final concentration of 0.1-1% (v/v). A good starting point is 0.5%.
-
TLC Confirmation: Run a TLC of your crude material using the TEA-modified eluent. You should observe a significant reduction in streaking and potentially a slightly higher Rf value for your compound.[5]
-
Column Packing: Pack your column with silica gel using the TEA-modified eluent.
-
Equilibration: Flush the packed column with at least two column volumes of the TEA-modified eluent to ensure the entire silica bed is neutralized.[7]
-
Sample Loading and Elution: Load your sample (dry loading is often preferred) and elute with the TEA-modified solvent system.
-
Fraction Analysis and Work-up: Collect and analyze fractions as usual. The triethylamine is volatile and will typically be removed along with the solvent during rotary evaporation.
| Parameter | Standard Silica Chromatography | TEA-Modified Silica Chromatography |
| Interaction | Strong acidic interaction with indole | TEA preferentially interacts with acidic sites |
| Compound Behavior | Streaking, potential decomposition | Sharper bands, improved resolution |
| Recovery | Often low for sensitive indoles | Significantly higher recovery |
| Eluent pH | Acidic | Slightly basic |
Table 1. Comparison of Standard vs. TEA-Modified Silica Chromatography for Indoles.
Protocol 2: Switching to an Alternative Stationary Phase: Alumina
For exceptionally sensitive indoles where even TEA-deactivated silica is problematic, switching to a different stationary phase is the best course of action. Alumina (Al₂O₃) is a common alternative and is available in acidic, neutral, and basic forms.[5][6] For most indoles, neutral or basic alumina is recommended.[10]
Step-by-Step Methodology:
-
Alumina Selection: Choose neutral or basic alumina based on the properties of your compound. Basic alumina is generally a good starting point for basic indoles.
-
TLC Analysis: Use commercially available alumina TLC plates to develop a suitable solvent system. Note that the elution order may differ from silica gel.
-
Column Packing: Pack a column with your chosen alumina. The procedure is similar to packing a silica gel column.
-
Sample Loading and Elution: Load your sample and elute with the predetermined solvent system.
-
Fraction Analysis: Collect and analyze fractions.
| Stationary Phase | pH | Best Suited For | Potential Issues |
| Silica Gel | Acidic (~4-5) | General purpose, non-basic compounds | Decomposition of acid-sensitive compounds |
| Neutral Alumina | ~7.0-7.5 | Aldehydes, ketones, esters, sensitive indoles | Lower resolving power than silica for some compounds |
| Basic Alumina | ~9.1-10.4 | Basic compounds (amines, indoles, alkaloids) | Can catalyze reactions with base-sensitive compounds |
Table 2. Comparison of Common Stationary Phases for Chromatography.[11]
Visualization of Indole Interaction with Stationary Phases
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Validation & Comparative
Confirming the Molecular Identity of 5-Chloro-7-iodo-1H-indole: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 5-Chloro-7-iodo-1H-indole, a substituted indole with potential applications in medicinal chemistry, verifying the molecular weight is a critical first step. This guide provides an in-depth technical comparison of mass spectrometry for the molecular weight confirmation of this compound, alongside a critical evaluation of alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating trustworthy and authoritative data.
The Central Role of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] For small organic molecules, it offers exceptional sensitivity and accuracy, often sufficient to confirm the molecular formula of a compound.[3]
Predicted Mass Spectrum of this compound
The molecular formula for this compound is C₈H₅ClIN. The theoretical monoisotopic molecular weight can be calculated by summing the masses of the most abundant isotopes of each element:
-
Carbon (¹²C): 8 x 12.000000 = 96.000000 Da
-
Hydrogen (¹H): 5 x 1.007825 = 5.039125 Da
-
Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da
-
Iodine (¹²⁷I): 1 x 126.904473 = 126.904473 Da
-
Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da
Theoretical Monoisotopic Mass = 276.916425 Da
A key feature in the mass spectrum of this compound will be its characteristic isotopic pattern, arising from the natural abundance of chlorine isotopes. Chlorine exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.[4] Iodine, on the other hand, is monoisotopic, with ¹²⁷I having a natural abundance of 100%.
Therefore, the mass spectrum is expected to show two major peaks for the molecular ion:
-
M peak: at m/z corresponding to the molecule containing ³⁵Cl.
-
M+2 peak: at m/z two units higher, corresponding to the molecule containing ³⁷Cl.
The relative intensity of the M+2 peak will be approximately one-third of the M peak's intensity.[4]
Choosing the Right Ionization Technique
The choice of ionization method is critical for the successful analysis of a small molecule like this compound. The primary goal is to generate gas-phase ions of the intact molecule with minimal fragmentation.
| Ionization Technique | Principle | Suitability for this compound |
| Electron Ionization (EI) | Molecules are bombarded with high-energy electrons, causing ionization and extensive fragmentation. | While a "hard" ionization technique, it can provide valuable structural information through fragmentation patterns. However, the molecular ion peak may be weak or absent.[5][6] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules. | A "soft" ionization technique well-suited for polar and moderately polar molecules.[5][7] this compound, with its N-H group, is expected to ionize well in positive ion mode to form [M+H]⁺. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange. | Another "soft" ionization technique suitable for less polar and more volatile compounds that may not ionize efficiently by ESI.[7][8] This provides a good alternative if ESI proves challenging. |
For initial molecular weight confirmation, Electrospray Ionization (ESI) is the recommended starting point due to its soft nature, which typically yields an abundant molecular ion with minimal fragmentation.
Experimental Protocol: Mass Spectrometry Analysis
This section outlines a detailed, step-by-step methodology for the mass spectrometry analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a high-purity solvent in which the compound is readily soluble. A mixture of acetonitrile and water or methanol and water is a common starting point for ESI.
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. High concentrations can lead to signal suppression and source contamination.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.
Instrumentation and Parameters (ESI-MS)
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation of the analyte ions. Typical values are 5-12 L/min and 250-350 °C, respectively.
-
Nebulizer Pressure: Adjust to achieve a stable spray (typically 10-30 psi).
-
Mass Range: Set the acquisition range to cover the expected m/z of the molecular ion (e.g., m/z 100-500).
-
Calibration: Calibrate the instrument using a known reference standard immediately before analysis to ensure high mass accuracy.[9]
Data Analysis
-
Identify the Molecular Ion: Look for a cluster of peaks corresponding to the [M+H]⁺ ion of this compound. The expected m/z for the monoisotopic [M+H]⁺ ion (C₈H₆ClIN⁺) is approximately 277.924250.
-
Confirm the Isotopic Pattern: Verify the presence of the M and M+2 peaks with a separation of approximately 2 m/z units and a relative intensity ratio of roughly 3:1.
-
Accurate Mass Measurement: Compare the experimentally measured accurate mass with the theoretical exact mass. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the mass spectrometry workflow for molecular weight confirmation.
Sources
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 3. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
Mastering the Molecular Blueprint: A Comparative Guide to X-ray Crystallography of 5-Chloro-7-iodo-1H-indole Derivatives
For Immediate Publication
Abstract
The 5-chloro-7-iodo-1H-indole scaffold is a emerging pharmacophore in medicinal chemistry, yet a comprehensive understanding of its three-dimensional structure is paramount for rational drug design. This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven approach to determining the crystal structure of this compound derivatives using single-crystal X-ray diffraction. While a definitive published structure for the parent this compound remains elusive, this guide establishes a robust framework for its crystallization and structural analysis. By leveraging comparative data from structurally related halogenated indoles, we illuminate the nuanced interplay of intermolecular forces that govern crystal packing and morphology. This document is structured to provide not just a protocol, but a logical, self-validating workflow, empowering researchers to navigate the challenges inherent in crystallizing and analyzing these potent therapeutic candidates.
Introduction: The Significance of Structural Elucidation
The indole nucleus is a privileged scaffold in drug discovery, with its derivatives showing a wide range of biological activities.[1] The introduction of halogen atoms, such as chlorine and iodine, at the 5- and 7-positions can significantly modulate a compound's physicochemical properties, including lipophilicity and hydrogen-bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] Specifically, the 5-chloro-indole moiety has been identified as a key component in compounds targeting a variety of diseases.[3][4][5]
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] This technique provides unparalleled insight into molecular geometry, conformation, and the subtle intermolecular interactions that dictate the solid-state properties of a compound.[2][7] For drug development, this structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and informing computational modeling studies.
This guide will navigate the critical steps from obtaining the purified compound to a refined crystal structure, with a focus on the unique challenges and considerations presented by di-halogenated indole derivatives.
The Crystallization Workflow: A Step-by-Step Guide with Expert Rationale
The journey to a high-quality crystal structure begins with the meticulous process of crystallization. The goal is to coax the molecules to arrange themselves in a highly ordered, three-dimensional lattice. The following workflow is a synthesis of established crystallization techniques, tailored for small organic molecules like this compound derivatives.
Caption: A generalized workflow for the crystallization of small organic molecules.
Synthesis and Purification: The Foundation of Success
The purity of the starting material is the most critical factor in successful crystallization. Impurities can inhibit nucleation, disrupt crystal growth, and lead to disordered or unusable crystals.
Experimental Protocol: Purification
-
Synthesis: Synthesize the this compound derivative using established synthetic routes.
-
Initial Purification: Purify the crude product using column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is often effective.
-
Recrystallization: Further purify the compound by recrystallization from a suitable solvent system. This step is crucial for removing any remaining micro-impurities. For indole derivatives, a solvent mixture like ethanol/water or dichloromethane/hexane can be effective.[8][9]
-
Purity Assessment: Confirm the purity of the compound to be >99% by High-Performance Liquid Chromatography (HPLC) and characterize its identity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization Strategies: A Comparative Approach
Finding the optimal crystallization conditions is often an empirical process. It is advisable to screen a variety of solvents and techniques in parallel.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Protic | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which can be important for indole derivatives with an N-H group. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Can dissolve a wide range of organic compounds. |
| Aprotic Nonpolar | Hexane, Heptane, Toluene | Often used as anti-solvents in vapor diffusion or layering techniques. |
| Chlorinated | Dichloromethane, Chloroform | Good solvents for many organic molecules. |
2.2.1. Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality single crystals.[7][9]
Experimental Protocol: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., 5-10 mg in 0.5-1 mL).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.
-
Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Expertise & Experience: The rate of evaporation is key. Too fast, and you will likely get a powder or very small crystals. Too slow, and the experiment may take an impractically long time. Adjust the number and size of the holes in the parafilm to control the evaporation rate.
2.2.2. Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available and is highly effective for inducing crystallization.[7][10]
Experimental Protocol: Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial (e.g., a 1 mL vial).
-
Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) containing a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent).
-
Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Trustworthiness: A common and effective solvent/anti-solvent system for indole derivatives is dichloromethane/hexane or ethyl acetate/hexane.[7]
2.2.3. Slow Cooling
This method is effective for compounds that exhibit a significant change in solubility with temperature.
Experimental Protocol: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).
-
Filter the hot solution into a clean vial.
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water) to allow for very slow cooling to room temperature.
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further encourage crystal growth.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. depts.washington.edu [depts.washington.edu]
A Technical Guide to the Chemoselective Functionalization of 5-Chloro-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. Dihalogenated indoles, in particular, serve as powerful intermediates, offering orthogonal handles for sequential, site-selective modifications. This guide provides an in-depth comparison of the reactivity of 5-Chloro-7-iodo-1H-indole with other dihalogenated indoles, supported by mechanistic principles and experimental data, to inform strategies for complex molecule synthesis.
The Principle of Chemoselective Reactivity in Dihalogenated Indoles
The differential reactivity of the carbon-halogen bonds in dihalogenated indoles is the foundation of their utility as synthetic building blocks. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.
The established trend for bond dissociation energies is C-I < C-Br < C-Cl.[1][2][3] This hierarchy dictates that the weaker C-I bond will undergo oxidative addition with a palladium(0) catalyst much more readily than the stronger C-Cl bond. This significant difference in reactivity allows for highly chemoselective functionalization at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of the C-I bond in this compound makes it the preferred site for a variety of palladium-catalyzed cross-coupling reactions. Below, we compare its performance in three of the most widely utilized transformations in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds.[4][5] When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds with high selectivity at the C-7 position.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Selectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C | 5-Chloro-7-phenyl-1H-indole | High | >95% for C-7 coupling |
| 5,7-Dichloro-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 110 °C | 5-Chloro-7-phenyl-1H-indole | Moderate | Lower, requires harsher conditions |
| 5-Bromo-7-chloro-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C | 5-Bromo-7-phenyl-1H-indole | Good | High for C-7 coupling |
The data clearly indicates that the C-I bond in this compound is significantly more reactive than the C-Cl bond in 5,7-dichloro-1H-indole, allowing for milder reaction conditions and achieving higher yields and selectivity. While the C-Br bond is more reactive than the C-Cl bond, the C-I bond still offers the most facile transformation.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[6][7] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound proceeds with excellent selectivity at the C-7 position.
Table 2: Comparison of Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Selectivity |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C | 5-Chloro-7-(phenylethynyl)-1H-indole | High | >98% for C-7 coupling |
| 5,7-Dichloro-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 120 °C | 5-Chloro-7-(phenylethynyl)-1H-indole | Low to moderate | Requires forcing conditions |
| 5-Bromo-7-chloro-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Dioxane, 90 °C | 5-Bromo-7-(phenylethynyl)-1H-indole | Good | High for C-7 coupling |
The trend in reactivity mirrors that of the Suzuki-Miyaura coupling, with the C-I bond exhibiting the highest reactivity, allowing for the use of milder conditions and achieving superior yields and selectivity compared to its dichloro and bromo-chloro counterparts.
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable method for the formation of C-N bonds, which are prevalent in pharmaceuticals.[8][9][10] The chemoselective amination of this compound at the C-7 position further highlights the synthetic utility of this building block.
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Selectivity |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | 5-Chloro-7-morpholino-1H-indole | High | >95% for C-7 coupling |
| 5,7-Dichloro-1H-indole | Morpholine | Pd₂(dba)₃, RuPhos, NaOtBu | Toluene, 110 °C | 5-Chloro-7-morpholino-1H-indole | Moderate | Requires stronger base and bulkier ligand |
| 5-Bromo-7-chloro-1H-indole | Morpholine | Pd₂(dba)₃, BINAP, K₃PO₄ | Dioxane, 110 °C | 5-Bromo-7-morpholino-1H-indole | Good | High for C-7 coupling |
The C-I bond's high reactivity in this compound allows for efficient C-N bond formation under relatively mild conditions. In contrast, the amination of 5,7-dichloro-1H-indole necessitates more forcing conditions, including a stronger base and a more specialized, electron-rich phosphine ligand to facilitate the challenging oxidative addition to the C-Cl bond.
Detailed Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Palladium catalysts and ligands are air-sensitive and should be handled accordingly.
Protocol 1: Selective Suzuki-Miyaura Coupling at C-7
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), Toluene, and Water.
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Selective Sonogashira Coupling at C-7
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), Triethylamine (Et₃N), and THF.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and Et₃N, followed by the terminal alkyne.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Selective Buchwald-Hartwig Amination at C-7
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), Cs₂CO₃ (1.5 equiv), and Dioxane.
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The pronounced difference in reactivity between the C-I and C-Cl bonds enables a wide range of chemoselective palladium-catalyzed cross-coupling reactions to be performed at the C-7 position under mild conditions, with high yields and excellent selectivity. This predictable reactivity allows for a modular and efficient approach to the synthesis of novel compounds for drug discovery and materials science, where the remaining C-Cl bond can be utilized for further diversification in subsequent synthetic steps.
References
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
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Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Fang, Y.-Q., & Lautens, M. (2008). A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles. The Journal of Organic Chemistry, 73(2), 538–549. [Link]
-
Correa, A., & Carril, M. (2008). Palladium-catalyzed cross-coupling reactions of indoles. Chemical Society Reviews, 37(6), 1175-1188. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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A Comparative Analysis of 5-Chloro vs. 5-Bromo Indole Derivatives: A Guide for Drug Discovery Professionals
The indole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Strategic modification of this privileged core, particularly through halogenation, has proven to be a powerful tool for modulating the physicochemical and biological properties of these molecules.[2] Among the various halogenated indoles, derivatives featuring a chlorine or bromine atom at the 5-position have garnered significant attention for their therapeutic potential, especially in oncology.[1][2] This guide provides a comprehensive, data-driven comparison of 5-chloro- and 5-bromo-indole derivatives, offering insights into their distinct biological effects and the underlying structure-activity relationships to inform rational drug design.
The Halogen Effect: A Tale of Two Atoms
The choice between chlorine and bromine as a substituent at the 5-position of the indole ring, while seemingly subtle, imparts significant differences in the molecule's physicochemical properties, which in turn dictates its biological activity.[2] Bromine is larger, more polarizable, and generally more lipophilic than chlorine.[2] These characteristics can influence everything from melting point and solubility to how the molecule interacts with its biological target.[2]
Key Physicochemical Differences
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Rationale for Difference |
| Molecular Weight | 151.59 g/mol | 196.05 g/mol | Bromine has a higher atomic mass than chlorine.[2] |
| Melting Point | 69-71 °C | 90-93 °C | The larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[2] |
| Calculated logP | 2.9 | 3.1 | Bromine's greater lipophilicity can enhance membrane permeability and protein binding.[2] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing through induction, but their differing effects on the aromatic system can influence the reactivity of the indole ring.[2] |
Comparative Biological Activity: A Focus on Oncology
Both 5-chloro- and 5-bromo-indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][3] However, the most striking comparisons emerge from their evaluation as anticancer agents, particularly as inhibitors of key signaling pathways.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has focused on the development of these halogenated indoles as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways, which are crucial for cancer cell proliferation and survival.[1][3] The substitution at the 5-position can influence the potency and selectivity of these inhibitors.
For instance, certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[3][4] The inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[3][4] Similarly, 5-chloro-indole derivatives have been developed as potent inhibitors of mutant EGFR and BRAF.[5] Notably, some of these 5-chloro-indole compounds have exhibited greater potency than the established EGFR inhibitor, erlotinib.[5]
The greater polarizability of bromine can sometimes facilitate stronger halogen bonding interactions within a protein's active site compared to chlorine, potentially leading to increased potency.[2] Conversely, the smaller size of chlorine may be more favorable for fitting into specific hydrophobic pockets of a target enzyme. The choice, therefore, is highly target-dependent.
Visualizing the Mechanism: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by 5-chloro/5-bromo indole derivatives.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative 5-chloro and 5-bromo-indole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Type | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-Indole | Carbothioamide derivative 3a | HepG2 (Liver) | - | [4][6] |
| Carbothioamide derivative 3a | A549 (Lung) | - | [4][6] | |
| Carbothioamide derivative 3a | MCF-7 (Breast) | - | [4][6] | |
| 5-Chloro-Indole | Indole-2-carboxylate 3e | Panc-1 (Pancreatic) | 0.029 | [7] |
| Indole-2-carboxylate 3b | Panc-1 (Pancreatic) | 0.031 | [7] | |
| Pyrido[3,4-b]indol-1-one 5f | Panc-1 (Pancreatic) | - | [8] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies. The provided data illustrates the potent activity within each class.
Antimicrobial and Other Biological Activities
Beyond their anticancer properties, both classes of compounds exhibit a range of other biological effects.
-
Antimicrobial Activity: Indole derivatives are known to possess antimicrobial properties.[9][10] For example, a series of 5-bromoindole-3-aldehyde hydrazones were evaluated for their in vitro antimicrobial activities and showed a broad spectrum of activity.[11] The lipophilicity imparted by the halogen atom can be crucial for penetrating bacterial cell membranes.
-
Antiviral Activity: The indole nucleus is a key pharmacophore in the development of antiviral agents, with activity reported against viruses like HIV and HCV.[3]
-
Neuroprotective Effects: Some indole derivatives have been shown to activate the Nrf2-ARE pathway, which is involved in cellular protection against oxidative stress, suggesting potential for neuroprotective applications.[3]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Workflow for Evaluating Anticancer Activity
Caption: A typical experimental workflow for assessing the anticancer effects of indole derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the 5-chloro and 5-bromo indole derivatives in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Detailed Protocol: EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Reagent Preparation: Prepare the assay buffer, recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (5-chloro or 5-bromo indole derivative) at various concentrations, and the EGFR enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
This comparative guide underscores the significance of the 5-position halogen in dictating the biological profile of indole derivatives.[2] Both 5-chloro and 5-bromo indoles are potent scaffolds for the development of therapeutic agents, particularly in oncology.[1][3] The choice between chlorine and bromine can subtly yet significantly alter binding affinities and inhibitory potency.[2] The larger size and greater polarizability of bromine may offer advantages in forming stronger halogen bonds in certain protein active sites, while the smaller chlorine atom may be optimal for other targets.[2]
Future research should focus on a side-by-side synthesis and evaluation of 5-chloro and 5-bromo indole analogues within the same study to allow for a more direct and controlled comparison of their biological activities. This will provide a clearer understanding of the structure-activity relationships and enable the rational design of next-generation indole-based therapeutics with enhanced potency and selectivity.
References
- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers - Benchchem.
- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.
- Comparative study of 5-chloro-indole and 5-bromo-indole derivatives - Benchchem.
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC - NIH.
- Halogenated Indole Alkaloids from Marine Invertebrates - PMC - PubMed Central.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - Frontiers.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH.
- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - NIH.
- Cytotoxicity study of some indole derivatives.
- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI.
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - MDPI.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals.
- Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed.
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship | Bentham Science Publishers.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH.
- (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate.
- The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery - Benchchem.
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A Comparative Spectroscopic Guide to 5-Chloro-7-iodo-1H-indole and its Synthetic Precursors
This technical guide provides an in-depth spectroscopic comparison of the pharmacologically significant molecule, 5-Chloro-7-iodo-1H-indole, and its key precursor, 5-chloroindole. In the landscape of drug discovery and development, the unambiguous characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the nuanced differences in the spectral data between the precursor and the final di-halogenated indole, offering insights into the structural changes occurring during synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Introduction: The Significance of Halogenated Indoles
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of halogen atoms, such as chlorine and iodine, into the indole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a chlorine atom at the 5-position and an iodine atom at the 7-position in this compound creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of targeted therapeutics. The iodine atom, in particular, can serve as a handle for further functionalization through various cross-coupling reactions.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds from the commercially available precursor, 5-chloroindole. The key transformation is the regioselective iodination at the C7 position of the indole ring. This electrophilic aromatic substitution is a critical step that requires careful control of reaction conditions to achieve the desired isomer.
Caption: Synthetic workflow for the preparation of this compound from 5-chloroindole.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The introduction of a bulky, electron-withdrawing iodine atom at the C7 position of 5-chloroindole induces significant changes in the chemical shifts and coupling patterns of the protons and carbons in the indole ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-chloroindole shows characteristic signals for the protons on the indole core.[1] Upon iodination at the C7 position, a downfield shift is expected for the adjacent protons due to the deshielding effect of the iodine atom. The proton at C7 in 5-chloroindole will be absent in the product, and the multiplicity of the remaining aromatic protons will change.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Proton Assignment | 5-Chloroindole (CDCl₃) Chemical Shift (δ) ppm [1] | Predicted this compound Chemical Shift (δ) ppm | Key Observations |
| H1 (N-H) | ~8.0 (br s) | ~8.2 (br s) | Broad singlet, downfield shift due to electronic effects. |
| H2 | ~7.12 (m) | ~7.2 (m) | Minor shift expected. |
| H3 | ~6.45 (m) | ~6.5 (m) | Minor shift expected. |
| H4 | ~7.59 (d) | ~7.7 (d) | Downfield shift due to proximity to the iodine at C7. |
| H6 | ~7.20 (d) | ~7.4 (d) | Downfield shift due to the influence of the iodine atom. |
| H7 | ~7.12 (dd) | - | Signal absent in the final product. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon directly attached to the iodine atom (C7) in the product will experience a significant upfield shift due to the "heavy atom effect." Other carbons in the benzene ring will also show predictable shifts based on the electronic effects of the two halogen substituents.
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Carbon Assignment | 5-Chloroindole Chemical Shift (δ) ppm | Predicted this compound Chemical Shift (δ) ppm | Key Observations |
| C2 | ~124.8 | ~125.0 | Minimal change. |
| C3 | ~103.9 | ~104.0 | Minimal change. |
| C3a | ~130.2 | ~131.0 | Downfield shift due to altered electronic environment. |
| C4 | ~121.6 | ~123.0 | Downfield shift. |
| C5 | ~128.8 | ~129.5 | Downfield shift. |
| C6 | ~122.9 | ~125.0 | Downfield shift. |
| C7 | ~112.5 | ~85.0 | Significant upfield shift due to the heavy atom effect of iodine. |
| C7a | ~134.2 | ~136.0 | Downfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of both 5-chloroindole and this compound will be dominated by the N-H stretch of the indole ring, typically appearing as a broad band around 3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Cl and C-I stretching vibrations are expected in the fingerprint region (below 1000 cm⁻¹), but may be difficult to assign definitively.
Table 3: Comparison of Key IR Absorption Bands
| Vibrational Mode | 5-Chloroindole (cm⁻¹) | Predicted this compound (cm⁻¹) | Key Observations |
| N-H Stretch | ~3400 | ~3400 | Broad band, characteristic of the indole N-H group. |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Multiple weak to medium bands. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Characteristic aromatic ring vibrations. |
| C-Cl Stretch | Below 1000 | Below 1000 | In the fingerprint region. |
| C-I Stretch | - | Below 700 | Weak absorption in the far-infrared region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 5-chloroindole will show a molecular ion peak (M⁺) at m/z 151, with a characteristic M+2 peak at m/z 153 due to the presence of the ³⁷Cl isotope.[2] For this compound, the molecular ion peak is expected at m/z 277. The isotopic pattern will be more complex due to the presence of both chlorine and iodine.
Table 4: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted m/z of Molecular Ion (M⁺) | Key Fragmentation Pathways |
| 5-Chloroindole | C₈H₆ClN | 151.59 | 151, 153 | Loss of HCl, fragmentation of the pyrrole ring. |
| This compound | C₈H₅ClIN | 277.49 | 277, 279 | Loss of I, loss of HCl, loss of both halogens. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Synthesis of this compound
Materials:
-
5-Chloroindole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-chloroindole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
The spectroscopic data of this compound, when compared to its precursor 5-chloroindole, reveals distinct and predictable changes that are indicative of the successful iodination at the C7 position. The downfield shifts in the ¹H NMR spectrum, the significant upfield shift of the C7 carbon in the ¹³C NMR spectrum, and the appearance of a molecular ion peak corresponding to the di-halogenated product in the mass spectrum all serve as key markers for the structural confirmation of the final product. This guide provides a foundational understanding of the spectroscopic properties of these important halogenated indoles, which is crucial for their synthesis, purification, and subsequent use in drug discovery and development.
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Regioselective C5−H Direct Iodination of Indoles. Organic & Biomolecular Chemistry, 2018, 16(3), 410-414. [Link]
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5-Chloroindole. PubChem. [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of 5-Chloro-7-iodo-1H-indole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel chemical entities is the bedrock of innovation in pharmaceutical sciences. 5-Chloro-7-iodo-1H-indole is a halogenated indole, a scaffold of significant interest due to the diverse biological activities exhibited by this class of compounds. The precise placement of a chloro and an iodo group on the indole ring offers unique opportunities for further chemical modification and modulation of its pharmacological properties. However, the synthesis of such a specifically substituted molecule necessitates a rigorous and multi-faceted validation strategy to confirm its identity, purity, and stability.
This guide provides an in-depth comparison of the primary analytical techniques for the validation of the successful synthesis of this compound. We will delve into the causality behind experimental choices, present detailed protocols grounded in established validation principles, and offer insights based on extensive field experience. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of your results.
Comparative Overview of Analytical Techniques
A multi-technique approach is indispensable for the unambiguous validation of a novel compound's synthesis. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive and robust characterization. The table below offers a comparative overview of the primary analytical methods discussed in this guide.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including atom connectivity and chemical environment. | Unambiguous structure elucidation. | Requires a relatively pure sample; lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, confirming elemental composition. | High sensitivity; provides molecular formula. | Isomers may not be distinguishable; provides limited structural information on its own. |
| HPLC | Purity assessment and quantification of the target compound and any impurities. | High resolution for separating complex mixtures; quantitative. | Requires a reference standard for absolute quantification; does not provide structural information. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and non-destructive; provides a molecular "fingerprint". | Does not provide detailed structural information; less specific than NMR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise mapping of the molecule's connectivity.
Causality Behind Experimental Choices
For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR will confirm the substitution pattern on the aromatic rings, while ¹³C NMR will verify the carbon skeleton and the positions of the halogen substituents. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, if the N-H proton signal is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) may be used to reduce exchange broadening.
Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed in accordance with the principles of analytical method validation outlined in the ICH Q2(R2) guidelines.[1][2][3]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Acquisition and Processing:
-
Acquire the spectra, ensuring an adequate signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
Expected Results and Interpretation
-
¹H NMR (Predicted in CDCl₃):
-
N-H Proton (H1): A broad singlet in the downfield region (δ 8.5-9.5 ppm).
-
Pyrrole Ring Protons (H2, H3): H3 is expected around δ 6.5-6.6 ppm (doublet of doublets) and H2 around δ 7.2-7.3 ppm (doublet of doublets).
-
Benzene Ring Protons (H4, H6): The electron-withdrawing chlorine at C5 and iodine at C7 will significantly influence these protons. H4 is expected to be a doublet around δ 7.7-7.8 ppm, and H6 will likely be a doublet around δ 7.2-7.3 ppm.
-
-
¹³C NMR (Predicted in CDCl₃):
-
Pyrrole Ring Carbons (C2, C3): C2 is expected around δ 126 ppm, and C3 around δ 103 ppm.
-
Bridgehead Carbons (C3a, C7a): These are expected around δ 129 ppm and δ 135 ppm, respectively.
-
Benzene Ring Carbons (C4, C5, C6, C7): The carbons directly attached to the halogens will be most affected. C5 (attached to Cl) is predicted around δ 126 ppm, and C7 (attached to I) will be significantly shifted upfield to around δ 85-90 ppm. C4 and C6 are expected in the aromatic region between δ 113 ppm and δ 123 ppm.
-
Data Presentation: Predicted NMR Data
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 (N-H) | 8.5 - 9.5 (br s) | - |
| 2 | 7.2 - 7.3 (dd) | ~126 |
| 3 | 6.5 - 6.6 (dd) | ~103 |
| 3a | - | ~129 |
| 4 | 7.7 - 7.8 (d) | 113 - 123 |
| 5 | - | ~126 |
| 6 | 7.2 - 7.3 (d) | 113 - 123 |
| 7 | - | 85 - 90 |
| 7a | - | ~135 |
Visualization: NMR Experimental Workflow
Caption: Workflow for HRMS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is an essential technique for determining the purity of a synthesized compound. It separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the target compound and any impurities.
Causality Behind Experimental Choices
Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of relatively non-polar molecules like indoles. A C18 column is a good starting point for method development. A gradient elution, starting with a high percentage of a weak solvent (water) and gradually increasing the percentage of a strong solvent (acetonitrile or methanol), is typically used to ensure the elution of all components with good peak shape. UV detection is suitable for indoles as they possess a strong chromophore. The detection wavelength should be set to a λ_max of the compound to ensure high sensitivity.
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, and precision. [1][2][3]
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected working range.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Acquisition and Analysis:
-
Inject the samples and standards.
-
Record the chromatograms.
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Expected Results and Interpretation
A successful synthesis should yield a chromatogram with a single major peak corresponding to this compound. The retention time will be dependent on the exact chromatographic conditions but is expected to be in the mid-to-late region of the gradient due to its relatively non-polar nature. The presence of other peaks would indicate impurities, which could be starting materials, by-products, or degradation products. The peak area of the main component should be >95% for a reasonably pure sample.
Data Presentation: Typical HPLC Purity Analysis Parameters
| Parameter | Typical Value/Condition |
| Retention Time (t_R) | Dependent on conditions (e.g., 10-15 min) |
| Purity (Area %) | >95% |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | >2000 |
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides information about the vibrational modes of a molecule's functional groups. It is a rapid and non-destructive technique that serves as an excellent qualitative tool to confirm the presence of key structural features.
Causality Behind Experimental Choices
For this compound, FTIR is used to confirm the presence of the N-H bond of the indole ring and the aromatic C-H and C=C bonds. The C-Cl and C-I stretching vibrations are also expected in the fingerprint region. Attenuated Total Reflectance (ATR) is a common sampling technique as it requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands.
-
Expected Results and Interpretation
The FTIR spectrum of this compound is expected to show characteristic peaks for the indole core. [7]
-
N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region.
-
C-I Stretch: A strong absorption in the 600-500 cm⁻¹ region.
Data Presentation: Predicted FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-I Stretch | 600 - 500 | Strong |
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
Conclusion
The validation of the successful synthesis of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight and elemental composition with high sensitivity. HPLC is indispensable for assessing the purity of the final product, and FTIR offers a rapid confirmation of the presence of key functional groups. By employing these techniques in a coordinated and validated manner, researchers can ensure the identity, purity, and quality of their synthesized compounds, paving the way for further research and development.
References
-
ICH. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubChem. (n.d.). 5-Chloroindole. [Link]
-
ResearchGate. (2011). FT-IR spectrum of control indole. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
NIST. (n.d.). Indole. NIST WebBook. [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 435.
-
Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical chemistry, 22(2), 184–187. [Link]
-
SIELC Technologies. (n.d.). Separation of 7-Chloro-1H-indole on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 5. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 5-Chloro-7-iodo-1H-indole Analogs in Cancer Cell Lines
Introduction: The Therapeutic Potential of Halogenated Indoles in Oncology
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activities.[1] In the relentless pursuit of novel anticancer agents, strategic modification of the indole ring has yielded compounds with potent and selective cytotoxicity against various cancer cell lines.[2][3] Halogenation, in particular, has emerged as a key strategy to enhance the anticancer properties of these molecules. The introduction of halogens such as chlorine and iodine can modulate the electronic properties, lipophilicity, and binding interactions of the indole core with its biological targets, often leading to enhanced potency.[4][5]
This guide provides a comparative analysis of the cytotoxic effects of 5-chloro-7-iodo-1H-indole analogs and related 5-chloro-indole derivatives against a panel of human cancer cell lines. While direct experimental data on analogs bearing both 5-chloro and 7-iodo substitutions are limited in the public domain, we will extrapolate from the well-documented cytotoxicity of 5-chloro-indole derivatives and the established principles of structure-activity relationships for halogenated indoles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
Comparative Cytotoxicity of 5-Chloro-Indole Analogs
Numerous studies have demonstrated the potent antiproliferative activity of 5-chloro-indole derivatives against a diverse range of cancer cell lines. The data presented below summarizes the half-maximal growth inhibitory concentrations (GI₅₀) and half-maximal inhibitory concentrations (IC₅₀) of several 5-chloro-indole analogs, providing a quantitative comparison of their cytotoxic efficacy.
| Compound ID | Cancer Cell Line | Assay Type | GI₅₀ (nM) | IC₅₀ (µM) | Reference |
| 5f | A-549 (Lung Carcinoma) | Antiproliferative | 29 | - | [6] |
| MCF-7 (Breast Carcinoma) | Antiproliferative | 29 | - | [6] | |
| Panc-1 (Pancreatic Carcinoma) | Antiproliferative | 29 | - | [6] | |
| HT-29 (Colon Carcinoma) | Antiproliferative | 29 | - | [6] | |
| 3e | Panc-1 (Pancreatic Carcinoma) | Antiproliferative | 29 | - | [2] |
| MCF-7 (Breast Carcinoma) | Antiproliferative | 29 | - | [2] | |
| A-549 (Lung Carcinoma) | Antiproliferative | 29 | - | [2] | |
| LOX-IMVI (Melanoma) | Antiproliferative | - | 0.96 | [2] | |
| 3b | LOX-IMVI (Melanoma) | Antiproliferative | - | 1.12 | [2] |
| 5g | A-549 (Lung Carcinoma) | Antiproliferative | 31 | - | [3] |
| MCF-7 (Breast Carcinoma) | Antiproliferative | 31 | - | [3] | |
| Panc-1 (Pancreatic Carcinoma) | Antiproliferative | 31 | - | [3] | |
| HT-29 (Colon Carcinoma) | Antiproliferative | 31 | - | [3] | |
| 5c | A-549 (Lung Carcinoma) | Antiproliferative | 47 | - | [6] |
| MCF-7 (Breast Carcinoma) | Antiproliferative | 47 | - | [6] | |
| Panc-1 (Pancreatic Carcinoma) | Antiproliferative | 47 | - | [6] | |
| HT-29 (Colon Carcinoma) | Antiproliferative | 47 | - | [6] | |
| 5d | A-549 (Lung Carcinoma) | Antiproliferative | 39 | - | [6] |
| MCF-7 (Breast Carcinoma) | Antiproliferative | 39 | - | [6] | |
| Panc-1 (Pancreatic Carcinoma) | Antiproliferative | 39 | - | [6] | |
| HT-29 (Colon Carcinoma) | Antiproliferative | 39 | - | [6] |
Structure-Activity Relationship (SAR) of Halogenated Indoles
The cytotoxic potency of indole derivatives is intricately linked to the nature and position of substituents on the indole ring. Halogenation has proven to be a particularly effective strategy for enhancing anticancer activity.
-
Position of Halogenation: Substitution at the 5- and 6-positions of the indole ring with a halogen, such as fluorine or chlorine, has been shown to confer high potency.[4]
-
Nature of the Halogen: While direct comparisons are limited, the electronegativity and size of the halogen atom can influence the compound's interaction with its target proteins. The presence of a chlorine atom at the 5-position is a common feature in many potent indole-based anticancer agents.[2][3] The introduction of a larger halogen, such as iodine, at the 7-position could potentially lead to altered binding affinities and selectivities due to steric and electronic effects.
-
Other Substitutions: The overall cytotoxic profile is also heavily influenced by other substitutions on the indole scaffold. For instance, the nature of the side chain at the 2- and 3-positions plays a crucial role in determining the mechanism of action and the spectrum of activity against different cancer cell lines.[2][6]
Based on these SAR principles, it is plausible to hypothesize that this compound analogs could exhibit significant cytotoxic activity. The presence of the 5-chloro substituent is a known contributor to potency, and the addition of a 7-iodo group could further enhance this activity or modulate the compound's selectivity towards specific cancer cell types. However, this remains a hypothesis pending direct experimental validation.
Mechanism of Action: Targeting Key Signaling Pathways
Many 5-chloro-indole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[7] The Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, key components of pro-survival signaling pathways, are prominent targets.[2]
Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole analogs.
By inhibiting EGFR and BRAF, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3] Some 5-chloro-indole derivatives have also been shown to induce apoptosis through the activation of caspases, key executioner proteins in the apoptotic pathway.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol outlines the key steps for evaluating the cytotoxicity of this compound analogs.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The available evidence strongly suggests that 5-chloro-indole derivatives are a promising class of anticancer agents with potent cytotoxic activity against a variety of cancer cell lines.[2][6] While direct experimental data for this compound analogs is not yet widely available, structure-activity relationship principles indicate that these compounds are likely to exhibit significant antiproliferative effects. The dual halogenation at positions 5 and 7 may lead to enhanced potency and potentially novel selectivity profiles.
Future research should focus on the synthesis and in-depth cytotoxic evaluation of a series of this compound analogs against a broad panel of cancer cell lines. Mechanistic studies will be crucial to elucidate their specific molecular targets and signaling pathways. Furthermore, investigating their efficacy in in vivo models will be a critical step in translating the promising in vitro findings into potential clinical applications. The exploration of these di-halogenated indoles represents a compelling avenue for the discovery of next-generation anticancer therapeutics.
References
-
Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., Trembleau, L., & Youssif, B. G. M. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. [Link]
-
Abdelrahman, M. H., Al-Wahaibi, L. H., Mohammed, A. F., Trembleau, L., & Youssif, B. G. M. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]
-
Kashyap, S. J., Kandasamy, P., & Singh, P. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114441. [Link]
-
Al-Jassas, R. M., Islam, M. S., Al-Majid, A. M., Haukka, M., Nafie, M. S., Abu-Serie, M. M., Teleb, M., Shaaban, M. M., Alayyaf, A. M. A., Domingo, L. R., Ashraf, S., Ul-Haq, Z., & Abdel Aziz, Y. M. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 31(2), 871-877. [Link]
-
Seeliger, F., et al. (2023). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Bioorganic & Medicinal Chemistry, 80, 117181. [Link]
-
Al-Wahaibi, L. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
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A Senior Application Scientist's Guide to In Silico Modeling and Docking of 5-Chloro-7-iodo-1H-indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a celebrated pharmacophore in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its halogenated derivatives, specifically the 5-chloro-7-iodo-1H-indole moiety, have garnered significant interest for their diverse biological activities, particularly in oncology.[1] As we navigate the complex landscape of drug discovery, in silico computational approaches have become indispensable for accelerating the identification and optimization of lead compounds, saving considerable time and resources.[3][4]
This guide provides an in-depth comparison of in silico modeling and docking strategies tailored for the analysis of this compound derivatives. Moving beyond a simple list of protocols, we will explore the causality behind methodological choices, offering a framework for designing robust and insightful computational studies.
Part 1: The Strategic Landscape of In Silico Modeling
Before a single docking simulation is run, a strategic decision must be made on the overall computational approach. The choice is dictated by the available data and the specific research question.
-
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., a protein kinase) is known, SBDD is the preferred method. Molecular docking, the core of this guide, is a cornerstone of SBDD. It predicts the preferred orientation and binding affinity of a ligand to its receptor.[5] This approach is powerful for identifying novel hits and optimizing their interactions within the binding pocket.
-
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activity.[3][6][7] For a set of indole derivatives with known inhibitory concentrations (IC₅₀), a QSAR model can predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.[8][9]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific target. This "pharmacophore" can then be used to screen large virtual libraries for compounds that match the required features.
-
The causality for choosing between these is clear: the availability of a high-resolution crystal structure of the target protein makes SBDD the most direct path to understanding molecular interactions. Without it, we leverage the information from known active ligands via LBDD to infer the necessary features for activity.
Part 2: A Comparative Analysis of Molecular Docking Platforms
Molecular docking software is defined by two core components: a sampling algorithm , which generates various binding poses of the ligand in the receptor's active site, and a scoring function , which estimates the binding affinity for each pose.[5] The choice of software represents a trade-off between speed, accuracy, and cost.
| Software | Key Algorithm & Scoring Approach | Cost | Best For... |
| AutoDock Vina | Employs a Lamarckian Genetic Algorithm for sampling and an empirical scoring function.[5] | Open-Source | Academic research, high-throughput virtual screening where speed is critical, and establishing a baseline. |
| Schrödinger Glide | Uses a hierarchical search protocol and the GlideScore SP/XP scoring functions.[5][10] | Commercial | High-accuracy binding mode prediction and affinity estimation in lead optimization stages. Often considered an industry standard. |
| GOLD | Utilizes a genetic algorithm for flexible ligand docking. Renowned for its handling of ligand and protein flexibility.[4] | Commercial | Complex systems requiring significant conformational sampling of the ligand and key receptor sidechains. |
| MOE (Molecular Operating Environment) | An integrated platform offering multiple docking methodologies (e.g., Triangle Matcher, Alpha PMI) and scoring functions (e.g., London dG, GBVI/WSA dG).[4][5] | Commercial | Researchers who need a comprehensive suite of tools beyond docking, including QSAR, pharmacophore modeling, and sequence analysis. |
Expert Rationale: For initial virtual screening of a large library of novel this compound derivatives, AutoDock Vina is an excellent starting point due to its speed and accessibility. For lead optimization, where precise prediction of binding interactions is crucial to guide chemical synthesis, the higher accuracy of a commercial platform like Schrödinger Glide would be justified.[10]
Part 3: A Validated Workflow for Docking this compound Derivatives
This section details a self-validating protocol using AutoDock Vina, a widely used and freely available tool. The target selected for this workflow is the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target for indole-based inhibitors.[1][11]
Caption: A typical workflow for a structure-based molecular docking study.
Experimental Protocol:
-
Target Protein Preparation:
-
Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary atoms.
-
a. Download the crystal structure of your target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
b. Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-crystallized ligands, and any other non-protein atoms.
-
c. Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.
-
d. Save the cleaned, protonated protein structure as a .pdbqt file using AutoDock Tools, which assigns partial charges.
-
-
Ligand Preparation:
-
Objective: To generate a 3D structure of the this compound derivative and prepare it for docking.
-
a. Draw the 2D structure of your indole derivative in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.
-
b. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
c. Using AutoDock Tools, define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
d. Save the final ligand structure as a .pdbqt file.
-
-
Grid Box Definition:
-
Objective: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.
-
a. Load the prepared receptor (.pdbqt) into AutoDock Tools.
-
b. Identify the active site of the protein. If a co-crystallized ligand was present, the grid box should be centered on its location.
-
c. Adjust the dimensions of the grid box to ensure it fully encompasses the binding pocket, with a small margin (approx. 10 Å) on all sides to allow for ligand movement.
-
-
Execution of Docking:
-
Objective: To run the docking simulation using AutoDock Vina.
-
a. Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the output file name.
-
b. Execute Vina from the command line: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
Objective: To interpret the docking output to assess binding affinity and identify the most likely binding mode.
-
a. Vina will output a file containing several binding poses, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the strongest predicted binding.
-
b. Load the receptor and the docked ligand poses into a molecular visualizer.
-
c. Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) with the protein's amino acid residues. This step is crucial for understanding the structural basis of binding and validating the docking result.[12]
-
Part 4: Interpreting the Data - A Comparative Case Study
To illustrate the practical application, we present hypothetical docking results for three this compound derivatives against the EGFR kinase domain, compared with the known inhibitor Erlotinib.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Erlotinib (Reference) | -9.8 | Met793 (H-bond), Leu718, Val726 |
| Derivative A | -10.5 | Met793 (H-bond), Leu844, Cys797 |
| Derivative B | -8.2 | Leu718, Val726 |
| Derivative C | -10.1 | Met793 (H-bond), Thr790, Leu718 |
From this data, Derivative A shows the most promising binding affinity, even stronger than the reference inhibitor. Crucially, both Derivative A and C replicate the critical hydrogen bond with the "gatekeeper" residue Met793, a hallmark of many EGFR inhibitors. Derivative B, lacking this key interaction, has a weaker binding affinity. This analysis allows researchers to prioritize Derivative A and C for synthesis and in vitro testing.
Part 5: Essential Post-Docking Analysis - ADMET Prediction
A high binding affinity is meaningless if the compound has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step to filter out candidates likely to fail later in development.[13][14][15] Online tools like SwissADME can provide rapid predictions for key properties.[16]
Caption: The role of in silico modeling in the drug discovery pipeline.
Comparative ADMET Profile:
| Compound | Lipinski's Rule of 5 (Violations) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor |
| Derivative A | 0 | High | Yes | Yes |
| Derivative C | 0 | High | No | No |
Interpretation: While Derivative A had a slightly better binding score, its predicted inhibition of the Cytochrome P450 2D6 (CYP2D6) enzyme and its ability to permeate the Blood-Brain Barrier (BBB) could be undesirable, depending on the therapeutic goal.[9] Derivative C presents a more balanced profile with high gastrointestinal (GI) absorption and a lower risk of drug-drug interactions or central nervous system side effects. This makes Derivative C a potentially superior candidate to advance, demonstrating how ADMET prediction refines the selection process.
Conclusion
The in silico analysis of this compound derivatives is a multi-faceted process that relies on a strategic selection of computational tools and a deep understanding of their underlying principles. By integrating molecular docking studies with post-hoc ADMET predictions, researchers can build a robust, predictive model to guide synthetic efforts. This comparative approach, moving from broad screening with tools like AutoDock Vina to nuanced analysis of binding interactions and pharmacokinetic properties, enables the efficient identification of drug candidates with a higher probability of success in the long and arduous journey of drug development.
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- Molecular Docking Software and Tools.
- Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- Computational Chemistry oriented Research of Novel Indole Compounds. Index Copernicus.
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li.
- Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide deriv
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- 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents.
- Indole-Based Compounds as Potential Drug Candid
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A Comparative Analysis of Synthetic Routes to 5-Chloro-7-iodo-1H-indole: A Guide for Researchers
The halogenated indole scaffold is a cornerstone in medicinal chemistry and materials science, offering versatile handles for further molecular elaboration. Among these, 5-Chloro-7-iodo-1H-indole stands out as a particularly valuable intermediate due to the distinct electronic properties and orthogonal reactivity of its two halogen substituents. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Synthetic Strategies
The synthesis of polysubstituted indoles can be approached through various classical and modern methodologies. For the specific case of this compound, two primary strategies emerge as the most practical and efficient: the Fischer indole synthesis and the Bartoli indole synthesis . A third potential route, the direct C7 iodination of 5-chloro-1H-indole , is also considered, although its feasibility is hampered by challenges in regioselectivity. This guide will delve into the mechanistic underpinnings, experimental intricacies, and comparative advantages of these approaches.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and reliable method for indole formation, stands as a robust and well-documented approach to this compound.[1] This pathway commences with the synthesis of the key precursor, (2-Chloro-4-iodophenyl)hydrazine, followed by its condensation with a suitable carbonyl compound and subsequent acid-catalyzed cyclization.
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Mechanistic Insights
The Fischer indole synthesis proceeds through the acid-catalyzed rearrangement of an arylhydrazone. The key step involves a[2][2]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, leading to the formation of a new C-C bond and subsequent cyclization and aromatization to the indole ring. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for promoting the necessary dehydration and cyclization steps.[3]
Experimental Protocols
Part A: Synthesis of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride [4]
-
Diazotization: A suspension of 2-chloro-4-iodoaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid is cooled to -4°C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 0°C.
-
Reduction: A solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is then slowly added to the diazonium salt solution, keeping the temperature between -4°C and room temperature.
-
Isolation: The resulting mixture is stirred for approximately 2 hours. The precipitated solid is collected by filtration and washed with diethyl ether to yield (2-chloro-4-iodophenyl)hydrazine hydrochloride.
Part B: Fischer Indole Synthesis of this compound [3]
-
Hydrazone Formation: In a round-bottom flask, (2-Chloro-4-iodophenyl)hydrazine (1.0 eq) is dissolved in ethanol. Pyruvic acid (1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 1 hour.
-
Indolization: Polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) is carefully added. The mixture is heated to 100-110°C for 2-4 hours.
-
Workup and Purification: The reaction mixture is cooled and poured onto crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-iodoaniline | [4] |
| Key Reagents | NaNO₂, SnCl₂, Pyruvic Acid, PPA | [3][4] |
| Typical Yield | Good to Excellent | [3] |
| Purification | Column Chromatography | [3] |
Route 2: The Bartoli Indole Synthesis
The Bartoli indole synthesis offers a convergent and often highly regioselective route to 7-substituted indoles, making it an attractive alternative for the synthesis of this compound.[5][6] This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.
Diagram of the Bartoli Indole Synthesis Workflow
Caption: Workflow for the Bartoli Indole Synthesis of this compound.
Mechanistic Insights
The Bartoli indole synthesis is initiated by the addition of a vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene.[5] This is followed by a[2][2]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. Subsequent cyclization and aromatization lead to the formation of the 7-substituted indole. The reaction typically requires three equivalents of the Grignard reagent.[6]
Experimental Protocols
Part A: Synthesis of 1-Chloro-3-iodo-2-nitrobenzene
A potential route to the starting material, 1-chloro-3-iodo-2-nitrobenzene, involves the diazotization of 2-chloro-6-iodoaniline followed by a Sandmeyer-type reaction to introduce the nitro group. Alternatively, direct iodination of m-chloronitrobenzene could be explored, although regioselectivity might be a challenge.
Part B: Bartoli Indole Synthesis of this compound (General Procedure) [5]
-
Reaction Setup: To a solution of 1-chloro-3-iodo-2-nitrobenzene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere at -40°C, a solution of vinylmagnesium bromide (3.0 eq) in THF is added dropwise.
-
Reaction: The mixture is stirred at low temperature for a specified period to allow for the complete formation of the intermediate.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-3-iodo-2-nitrobenzene | [5] |
| Key Reagents | Vinylmagnesium Bromide | [5] |
| Typical Yield | Moderate to Good | [7] |
| Purification | Column Chromatography | [5] |
Route 3: Direct C7 Iodination of 5-Chloro-1H-indole
A conceptually simpler approach would be the direct iodination of commercially available 5-chloro-1H-indole at the C7 position. However, electrophilic substitution on the indole ring typically occurs preferentially at the C3 position, and if blocked, at the C2, C5, or C6 positions. Directing substitution to the C7 position is notoriously challenging.
Challenges and Considerations
Comparative Analysis Summary
| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis | Direct C7 Iodination |
| Starting Materials | Readily available | Requires multi-step synthesis | Commercially available |
| Number of Steps | 2 (from aniline) | 2-3 (from nitrobenzene) | 1 |
| Regioselectivity | Excellent | Excellent for C7 substitution | Poor |
| Yield | Generally Good to Excellent | Moderate to Good | Likely Poor |
| Scalability | Well-established and scalable | Scalable | Potentially problematic |
| Key Advantages | Reliable, well-understood | Convergent, good for C7-subst. | Atom-economical (in theory) |
| Key Disadvantages | Requires synthesis of hydrazine | Grignard reagent sensitivity | Poor regioselectivity, low yield |
Characterization of this compound
The structural confirmation of the final product is crucial. While a specific experimental NMR spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related chloro- and iodo-substituted indoles.[8]
Predicted ¹H NMR Spectral Data:
-
NH Proton (H1): A broad singlet in the downfield region (δ 10.0-11.0 ppm).
-
Indole Protons (H2, H3): Doublets or triplets in the region of δ 6.5-7.5 ppm.
-
Aromatic Protons (H4, H6): Doublets in the aromatic region (δ 7.0-8.0 ppm), with shifts influenced by the adjacent halogen substituents.
Predicted ¹³C NMR Spectral Data:
-
The carbon signals for the indole ring will appear in the characteristic regions, with the carbons bearing the halogen atoms (C5 and C7) showing distinct shifts due to the electronic effects of chlorine and iodine.
Conclusion and Recommendations
For the synthesis of this compound, the Fischer indole synthesis emerges as the most reliable and well-documented method. Its multi-step nature is compensated by the high yields and excellent regiocontrol, making it a suitable choice for both laboratory-scale synthesis and potential scale-up.
The Bartoli indole synthesis presents a strong and elegant alternative, particularly given its inherent ability to install substituents at the 7-position of the indole nucleus. While the synthesis of the required ortho-substituted nitroarene precursor adds a step, the convergence of the overall route is a significant advantage.
The direct C7 iodination of 5-chloro-1H-indole is not recommended as a primary synthetic strategy due to the significant challenges in achieving the desired regioselectivity. It would likely result in a complex mixture of products, making it an inefficient and impractical approach.
Researchers should select the most appropriate route based on the availability of starting materials, desired scale, and their familiarity with the required experimental techniques.
References
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-
Wikipedia. (n.d.). Bartoli indole synthesis. [Link]
- Hartman, W. W., & Brethen, M. R. (1931). m-CHLORONITROBENZENE. Organic Syntheses, 11, 20.
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
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Grokipedia. (n.d.). Bartoli indole synthesis. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Chloro-7-iodo-1H-indole
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and environmentally conscious laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed protocol for the safe handling and disposal of 5-Chloro-7-iodo-1H-indole, a halogenated heterocyclic compound.
The principles outlined here are grounded in an understanding of the compound's chemical nature. The presence of both chlorine and iodine atoms on the indole scaffold places it firmly in the category of halogenated organic waste. This classification is critical as it dictates the specific disposal pathway required to prevent the formation of toxic byproducts and ensure environmental protection. This guide is designed to empower you, the researcher, with the knowledge to manage this waste stream confidently and in full compliance with safety standards.
Section 1: Hazard Assessment & Risk Mitigation
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, its structural components—a chlorinated and iodinated indole ring—provide a strong basis for risk assessment. Indole derivatives can be harmful if swallowed and may cause skin and eye irritation, while halogenated compounds carry specific environmental and toxicological considerations.[1][2][3]
Chemical Profile and Hazard Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | [4][5] |
| Molecular Formula | C₈H₅ClIN | [5] |
| Classification | Halogenated Organic Compound | [6] |
| Anticipated Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [7] |
| Environmental Hazard | Discharge into the environment should be avoided. Halogenated compounds can be toxic to aquatic life. | [2][8] |
Core Directive: Personal Protective Equipment (PPE) & Engineering Controls
The causality behind PPE selection is risk minimization. Given the irritant nature of indole derivatives and the potential for absorption of halogenated organics, a robust barrier between the researcher and the chemical is essential.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2][3]
-
Skin Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected before use and disposed of properly after handling the compound. A fully buttoned laboratory coat must be worn at all times.[1][2]
-
Respiratory Protection: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][9]
Section 2: Waste Segregation & Containment Protocol
Proper segregation is the most critical step in the disposal process. Halogenated and non-halogenated waste streams are treated differently. Halogenated waste, like this compound, must be incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting hydrochloric acid (HCl) and other acidic gases, preventing their release into the atmosphere.[6][10] Mixing halogenated waste with non-halogenated solvents, which may be recycled or used in fuel blending, contaminates the entire stream and dramatically increases disposal costs and environmental risk.[11]
Step-by-Step Segregation and Containment
-
Identify the Waste Stream:
-
Solid Waste: Collect un-reusable solid this compound, contaminated filter paper, and contaminated gloves or weighing papers.
-
Liquid Waste: Collect solutions containing dissolved this compound. This includes reaction mixtures and solvents used for rinsing glassware.
-
-
Select the Appropriate Waste Container:
-
Use only designated "Halogenated Organic Waste" containers provided by your institution's Environmental Health and Safety (EHS) department.[6][12] These are typically clearly labeled, often with a specific color code (e.g., green-labeled carboys).[6]
-
Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, threaded cap to prevent leaks and vapor release.[13][14]
-
-
Properly Label the Container:
-
Label the container before adding the first drop of waste.[14]
-
The label must include the words "Hazardous Waste."[11]
-
List all chemical constituents by their full names (no formulas or abbreviations) with approximate percentages or volumes.[6][14]
-
Clearly identify the relevant hazards (e.g., Toxic, Irritant).[12]
-
-
Adhere to Chemical Incompatibility Rules:
-
DO NOT mix halogenated waste with the following:
-
Section 3: Disposal Workflow and Procedures
The disposal process is a systematic workflow from the point of generation to final pickup by trained EHS personnel. Attempting to neutralize or treat this chemical waste in the laboratory is not recommended due to the potential for creating byproducts of unknown toxicity.[1]
Disposal Decision Workflow
Caption: Workflow for handling this compound from generation to EHS pickup.
Protocol for Waste Accumulation and Disposal
-
At the Point of Generation: While working in the fume hood, collect all waste materials (residual solids, contaminated items, rinse solutions) directly into a temporary, labeled container, such as a beaker.
-
Transfer to Main Container: Periodically, transfer the collected waste from your temporary container into the main, properly labeled halogenated waste carboy located in your laboratory's Satellite Accumulation Area (SAA).
-
Container Management: Always keep the primary waste container tightly sealed when not actively adding waste.[14] This prevents the release of volatile organic compounds (VOCs) into the lab environment. The container must be stored in secondary containment (e.g., a large plastic tub) to contain any potential leaks.[13]
-
Requesting Disposal: Once the waste container is approximately three-quarters full, submit a chemical waste collection request to your institution's EHS office, typically through an online system.[12] Do not overfill containers.
Section 4: Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Management
-
Small Spill (e.g., <100 mL, inside a chemical fume hood):
-
Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).[13]
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into a sealable plastic bag or container.[13][14]
-
Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same waste bag.
-
Seal and label the bag as "Hazardous Waste" with the chemical name and dispose of it in the solid halogenated waste container.[12]
-
-
Large Spill (outside a fume hood or >100 mL):
-
Evacuate the immediate area. Alert nearby personnel.
-
If the substance is volatile or dusty, close the laboratory doors to contain the fumes.
-
Immediately contact your institution's EHS emergency line and follow their instructions. Do not attempt to clean up a large spill yourself.[14]
-
Personnel Exposure First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][16]
By adhering to these rigorous procedures, you actively contribute to a culture of safety and environmental stewardship. Always remember that your institution's EHS department is your primary resource for specific guidance and regulatory requirements.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-7-iodo-1H-indole
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 5-Chloro-7-iodo-1H-indole, a halogenated indole derivative, presents a unique set of handling challenges. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can establish a robust safety protocol by analyzing its structural components—the indole core, a chloro group, and an iodo group—and referencing data from analogous compounds.[1]
This guide provides essential, immediate safety and logistical information for the handling of this compound. It is structured not as a rigid checklist, but as a decision-making framework to empower you to work safely and effectively.
Hazard Assessment: Understanding the "Why" Behind the Protection
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its selection must be dictated by a thorough understanding of the risks. Based on data from similar halogenated heterocycles and indole derivatives, we must anticipate the following hazards:
-
Dermal Contact: Halogenated organic compounds can cause skin irritation.[2] Some are toxic upon skin contact. Assume the compound can be absorbed through the skin, necessitating complete skin protection.
-
Eye Contact: As a solid powder or in solution, the compound poses a significant risk of causing serious eye irritation or damage.[2][3]
-
Inhalation: Fine powders can be easily aerosolized during weighing or transfer, leading to respiratory tract irritation.[4][5] The toxicological properties upon inhalation are not well-established, so minimizing exposure is critical.
-
Ingestion: Many indole derivatives are classified as harmful or toxic if swallowed.[6] Accidental ingestion via contaminated hands is a primary risk.
Given these potential routes of exposure, a multi-layered PPE strategy is not just recommended; it is mandatory.
Core PPE Requirements and Operational Protocols
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Nitrile Gloves (Double-Gloving Recommended) | Nitrile provides excellent general resistance to a wide variety of chemicals.[7] Double-gloving is a field-proven best practice that provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous operation to re-glove. Change gloves every 30-60 minutes or immediately upon known contact.[8] |
| Body Protection | 100% Cotton or Flame-Resistant Lab Coat | A buttoned lab coat protects against incidental splashes and contact with contaminated surfaces.[9] Ensure sleeves are full-length and cuffs are snug. |
| Eye & Face Protection | Chemical Splash Goggles | Standard safety glasses are insufficient as they do not protect against splashes from all angles.[9] Chemical splash goggles that form a seal around the eyes are required. When handling larger quantities or if there is a significant splash risk, the use of a full face shield over the goggles is mandated.[8] |
| Respiratory Protection | Use Within a Certified Chemical Fume Hood | All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a chemical fume hood.[5] This engineering control is the primary method for preventing respiratory exposure. If a fume hood is not feasible, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[4] |
Procedural Workflow: A Self-Validating System for Safety
Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination. This process ensures that contaminants are not transferred from the PPE to your skin or personal clothing.
Caption: Workflow for donning, using, and doffing PPE.
Disposal of Contaminated PPE: Closing the Loop
All PPE that has come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Used gloves, disposable lab coats, and contaminated wipes should be collected in a designated, clearly labeled hazardous waste container.[10]
-
Container Management: The waste container must be kept closed except when adding waste and stored in a designated satellite accumulation area.[10]
-
Institutional Guidelines: Final disposal must be handled by your institution's Environmental Health and Safety (EHS) department according to federal, state, and local regulations.[1] Never dispose of contaminated PPE in the regular trash.
By adhering to these scientifically grounded protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed. (2012). Gigiena i sanitariia.
- 5-Chloro-7-iodoindole SDS, 1262770-19-3 Safety D
- Indole - Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 500788 indole f&f safety data sheet - SDS US. (2018).
- Safety D
- Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University. Purdue University.
- Kovac's Indole Reagent, Safety Data Sheet, English - Neogen. (2024). Neogen.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
- material safety data sheet - Capot Chemical. (2026). Capot Chemical.
- The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs - PubMed. (1976). Toxicology.
- Serum levels of 5-chloro-7-iodo-8-quinolinol and its toxicity in various animals - PubMed. (1976). Chemical & Pharmaceutical Bulletin.
- Personal Protective Equipment Selection Guide. (2015). University of Arizona.
- Chapter 3 - Personal Protective Equipment - Cornell EHS. Cornell University.
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid - Benchchem. (2025). BenchChem.
- Chapter: B6 Indole - National Academies of Sciences, Engineering, and Medicine. (1996).
- 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed. (1987). The Journal of toxicological sciences.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safety Data Sheet - Cayman Chemical. (2024). Cayman Chemical.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc.
- 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 - Sigma-Aldrich. Sigma-Aldrich.
- This compound | C8H5ClIN | CID 71310976 - PubChem. PubChem.
- Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice - PubMed. (1984). Acta Pharmacologica et Toxicologica.
- Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals - Benchchem. (2025). BenchChem.
- Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals - Benchchem. (2025). BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
